molecular formula C9H6N2 B1589509 5-isocyano-1H-indole CAS No. 623163-58-6

5-isocyano-1H-indole

Cat. No.: B1589509
CAS No.: 623163-58-6
M. Wt: 142.16 g/mol
InChI Key: IREVRVZABOBJCM-UHFFFAOYSA-N
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Description

5-Isocyano-1H-indole is a model compound in which an isonitrile (NC) group is bonded to an indole ring, making it a powerful site-specific infrared (IR) probe for investigating local environments, protein conformations, and dynamics. Fourier Transform Infrared (FTIR) spectroscopy studies have demonstrated that the NC stretching frequency of 5-isocyano-1H-indole is highly sensitive to the polarizability and hydrogen-bonding status of its surroundings, particularly in protic solvents. This strong solvatochromism makes it an exceptional reporter for hydrogen-bonding interactions in complex biological systems, offering advantages over other probes due to its larger transition dipole strength and longer vibrational lifetime. The indole scaffold is a foundational structure in biochemistry, found in essential molecules like the amino acid tryptophan. This compound is supplied for research applications only, providing a valuable tool for scientists utilizing linear and non-linear IR spectroscopy to elucidate biomolecular structure and function. Applications: • Site-specific infrared probe for protein structural studies. • Investigation of local hydrogen-bonding environments and solvation dynamics. • Model compound for developing novel spectroscopic techniques. Handling Note: This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-isocyano-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREVRVZABOBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458619
Record name 5-isocyano-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623163-58-6
Record name 5-isocyano-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Isocyano-1H-indole from 5-Aminoindole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, scientists, and drug development professionals with an in-depth, field-proven guide to the synthesis of 5-isocyano-1H-indole, a valuable building block in medicinal chemistry. This guide moves beyond a simple recitation of steps to elaborate on the underlying chemical principles, justify experimental choices, and provide a self-validating protocol grounded in established chemical literature.

Introduction: The Strategic Importance of the Indole Isocyanide Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatization allows for the exploration of vast chemical space, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The isocyanide functional group (-N≡C), an isoelectronic counterpart to carbon monoxide, serves as a unique and versatile handle for a variety of chemical transformations, most notably in multicomponent reactions like the Ugi and Passerini reactions.[4][5][6]

The synthesis of 5-isocyano-1H-indole provides a bifunctional molecule where the indole moiety can engage in specific biological interactions, while the isocyanide group offers a reactive site for further molecular elaboration. This makes it a highly sought-after intermediate for constructing complex molecular architectures and generating libraries of potential drug candidates.[3]

Synthetic Strategy: A Robust Two-Step Conversion

The most common and reliable pathway for converting a primary amine, such as 5-aminoindole, to its corresponding isocyanide is a two-step process.[7][8] This strategy involves:

  • N-Formylation: The initial conversion of the primary amino group (-NH₂) into a formamide (-NHCHO).

  • Dehydration: The subsequent removal of a water molecule from the formamide intermediate to yield the isocyanide (-N≡C).

This approach is favored due to its high efficiency, adaptability to various substrates, and the relative accessibility of the required reagents.[5][7]

G cluster_0 Overall Synthetic Workflow A 5-Amino-1H-indole B 5-Formamido-1H-indole A->B Step 1: N-Formylation (Formic Acid / Iodine Cat.) C 5-Isocyano-1H-indole B->C Step 2: Dehydration (POCl₃ / Et₃N)

Caption: High-level overview of the two-step synthesis.

Step 1: N-Formylation of 5-Aminoindole

The formylation step is a crucial precursor to the final dehydration. The goal is to efficiently and cleanly convert the nucleophilic amino group into a stable formamide.

Mechanistic Considerations & Reagent Choice

While various formylating agents exist, a highly effective and practical method involves the use of formic acid with a catalytic amount of molecular iodine.[9] This system is advantageous as it avoids harsh conditions and toxic reagents. The proposed mechanism suggests that the iodine catalyst activates the formic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 5-aminoindole.[9] This method is known for its high yields and chemoselectivity.[9]

Detailed Experimental Protocol: Synthesis of 5-Formamido-1H-indole

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
5-AminoindoleC₈H₈N₂132.165.00 g37.8
Formic Acid (≥95%)CH₂O₂46.033.48 g (2.85 mL)75.6
Iodine (I₂)I₂253.810.48 g1.89
Saturated NaHCO₃--~100 mL-
Deionized WaterH₂O18.02~100 mL-
Ethyl AcetateC₄H₈O₂88.11~150 mL-

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-aminoindole (5.00 g, 37.8 mmol).

  • Add formic acid (2.85 mL, 75.6 mmol, 2.0 equiv.).

  • Add molecular iodine (0.48 g, 1.89 mmol, 0.05 equiv.).

  • Heat the reaction mixture to 70 °C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate (NaHCO₃) solution (~100 mL) portion-wise to neutralize the excess formic acid. Caution: CO₂ evolution will cause foaming.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water (2 x 50 mL) to remove any residual salts.

  • Dry the collected solid under vacuum to yield 5-formamido-1H-indole as a stable intermediate. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Dehydration of 5-Formamido-1H-indole

This is the critical, and most hazardous, step of the synthesis. The formamide is dehydrated to form the isonitrile functional group. The choice of dehydrating agent and base is paramount for success and safety.

Mechanistic Considerations & Reagent Choice

The most practical and widely used reagent for this dehydration is phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine.[7][8]

The mechanism proceeds as follows:

  • The lone pair on the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃.

  • The tertiary amine base then deprotonates the formamide nitrogen.

  • A subsequent elimination cascade, facilitated by the base, removes the dichlorophosphate group and the remaining proton on the formyl carbon, resulting in the formation of the carbon-nitrogen triple bond of the isocyanide.

It is critical to perform this reaction at low temperatures (e.g., 0 °C) to control the highly exothermic nature of the reaction between POCl₃ and the formamide.[7] The base not only facilitates the reaction but also neutralizes the HCl generated as a byproduct.[10]

G Formamide 5-Formamido-1H-indole ActivatedComplex [Activated O-Phosphoryl Complex] Formamide->ActivatedComplex + POCl₃ POCl3 POCl₃ Base Et₃N DeprotonatedComplex [Deprotonated Intermediate] ActivatedComplex->DeprotonatedComplex + Et₃N (- Et₃N·HCl) Isocyanide 5-Isocyano-1H-indole DeprotonatedComplex->Isocyanide Elimination Byproducts + Et₃N·HCl + H₂PO₃Cl

Caption: Simplified mechanism of formamide dehydration.

Detailed Experimental Protocol: Synthesis of 5-Isocyano-1H-indole

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
5-Formamido-1H-indoleC₉H₈N₂O160.174.00 g25.0
Triethylamine (Et₃N)C₆H₁₅N101.1910.1 g (13.9 mL)100.0
Phosphorus OxychloridePOCl₃153.334.22 g (2.56 mL)27.5
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-
Ice-cold WaterH₂O18.02~100 mL-
Brine SolutionNaCl(aq)-~50 mL-
Anhydrous MgSO₄MgSO₄120.37~5 g-

Procedure

  • Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolution: Dissolve 5-formamido-1H-indole (4.00 g, 25.0 mmol) and triethylamine (13.9 mL, 100.0 mmol, 4.0 equiv.) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (2.56 mL, 27.5 mmol, 1.1 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Quenching:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice-cold water. This step is highly exothermic and must be done with caution.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash them sequentially with ice-cold water (50 mL) and brine (50 mL). The aqueous washes should remain basic to prevent hydrolysis of the isocyanide.[7]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to obtain the crude product.

  • Purification: Purify the crude 5-isocyano-1H-indole by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Safety and Handling

The synthesis of isocyanides requires strict adherence to safety protocols due to the hazardous nature of the reagents and products.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Isocyanides: Are generally toxic and possess a notoriously strong and unpleasant odor.[11] All manipulations should be confined to a well-ventilated fume hood.

  • Waste Disposal: Isocyanide-containing waste and glassware should be decontaminated before removal from the fume hood. A common method is to rinse with a solution of concentrated hydrochloric acid and methanol (1:10 v/v) to hydrolyze the isocyanide back to the less volatile formamide.[11]

Characterization

The final product should be characterized to confirm its identity and purity.

  • FTIR Spectroscopy: The most prominent feature will be a strong, sharp absorption band for the isocyanide (-N≡C) stretching vibration, typically appearing in the range of 2100-2150 cm⁻¹.[1]

  • ¹H and ¹³C NMR Spectroscopy: The spectra will be consistent with the 5-substituted indole structure. The isocyanide carbon typically appears in the ¹³C NMR spectrum in the range of 155-170 ppm.

Conclusion

The two-step synthesis of 5-isocyano-1H-indole from 5-aminoindole via formylation and subsequent dehydration is a reliable and scalable method for producing this valuable synthetic intermediate. Success hinges on careful control of reaction conditions, particularly temperature during the dehydration step, and strict adherence to safety protocols. By understanding the causality behind each step—from catalyst choice in formylation to the role of the base in dehydration—researchers can confidently and safely execute this synthesis to access a versatile building block for advanced applications in drug discovery and materials science.

References

  • Al-Kaysi, R. O., & Al-Mughaid, H. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6893. [Link]

  • S. M. T. Friis, T. M. M. Heidarsson, A. G. M. Lindhardt, T. Skrydstrup. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9383-9442. [Link]

  • Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]

  • Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 232. [Link]

  • Google Patents. (2007).
  • Shestakova, A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3149. [Link]

  • Lee, S., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(19), 14889. [Link]

  • Lee, S., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules, 24(19), 14889. [Link]

  • Kazemizadeh, A. R., & Ramazani, A. (2012). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions. ResearchGate. [Link]

  • ResearchGate. (2008). New practical synthesis of 5‐formylindole. [Link]

  • Ugi, I., et al. (1973). CYCLOHEXYL ISOCYANIDE. Organic Syntheses, 41, 13. [Link]

  • Sharma, S., et al. (2015). One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. RSC Advances, 5(115), 95200-95205. [Link]

  • Neidle, S., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 13(18), 1913-1920. [Link]

  • ResearchGate. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]

  • Lang, G., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1144-1150. [Link]

  • SciSpace. (2018). Iodospirocyclization of Tryptamine-Derived Isocyanides: Formal Total Synthesis of Aspidofractinine. [Link]

  • Gerstmeier, J., et al. (2011). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 54(16), 5826-5837. [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]

  • Ito, Y., et al. (1978). Synthesis of Indole Derivatives by Cu2O-Catalyzed Cyclization of o-(a-Cyanoalkyl)phenyl Isocyanides. Bulletin of the Chemical Society of Japan, 51(1), 327-328. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]

  • Middle East Technical University. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. [Link]

  • ResearchGate. (2015). One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydrating agent and base. [Link]

  • SIELC Technologies. (2024). 5-Aminoindole. [Link]

  • Semantic Scholar. (2022). Green Chemistry. [Link]

  • ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide... [Link]

  • Cenmed Enterprises. (n.d.). 5-aminoindole 97% (c005b-046320). [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 5-Isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Isocyano-1H-indole is a bifunctional heterocyclic compound of significant interest in contemporary chemical research. It integrates the biologically privileged indole scaffold with the unique and versatile reactivity of the isocyanide functional group. This combination makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures and a sophisticated tool in biophysical studies. The isocyanide moiety serves as a powerful vibrational probe for investigating local environments in proteins, while its participation in multicomponent reactions provides rapid access to diverse compound libraries. This guide offers a comprehensive exploration of the synthesis, structural characteristics, spectroscopic signature, and chemical reactivity of 5-isocyano-1H-indole, providing both foundational knowledge and practical, field-proven protocols for its application.

Molecular Structure and Electronic Properties

The chemical behavior of 5-isocyano-1H-indole is a direct consequence of its electronic structure. The molecule consists of an electron-rich indole ring system substituted at the C5 position with an electron-withdrawing isocyano group (-N≡C).

The isocyanide functional group is a resonance hybrid, with the two most significant contributors being a neutral, carbenoid form and a zwitterionic form. Computational studies suggest the carbenoid form is the most stable and accounts for the majority of its reactivity.[1] This dual nature allows the terminal carbon to act as both a nucleophile and an electrophile.[1][2]

Key resonance contributors of the isocyanide functional group.

The indole core is an aromatic, electron-rich heterocycle. However, the potent electron-withdrawing nature of the isocyano group at C5 significantly modulates the electron density of the benzene portion of the ring system, deactivating it towards electrophilic substitution compared to unsubstituted indole.[3][4] Despite this, the pyrrole ring retains its enamine-like character, with the C3 position remaining the most nucleophilic and thus the preferential site for electrophilic attack.[3]

Synthesis of 5-Isocyano-1H-indole

The synthesis of 5-isocyano-1H-indole is most reliably achieved via a two-step sequence starting from the commercially available 5-amino-1H-indole. The process involves formylation of the amino group followed by dehydration of the resulting formamide. The dehydration step is a classic transformation for isocyanide synthesis.

G Synthetic Workflow for 5-Isocyano-1H-indole Start 5-Amino-1H-indole Step1 Formylation (HCOOH / Ac₂O) Start->Step1 Intermediate 5-Formamido-1H-indole Step1->Intermediate Step2 Dehydration (POCl₃ / Pyridine) Intermediate->Step2 Product 5-Isocyano-1H-indole Step2->Product

General workflow for the synthesis of 5-isocyano-1H-indole.
Protocol 2.1: Synthesis of 5-Isocyano-1H-indole

Step A: Formylation of 5-Amino-1H-indole

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-amino-1H-indole (1.0 eq.) in formic acid (approx. 5 mL per gram of starting material).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly into ice-cold water. The product, 5-formamido-1H-indole, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Dehydration to 5-Isocyano-1H-indole Causality: This step utilizes a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base (pyridine or triethylamine) to eliminate water from the formamide, yielding the isocyanide.[5] Pyridine acts as both a base to neutralize the generated HCl and as a solvent.

  • In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve 5-formamido-1H-indole (1.0 eq.) in anhydrous pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the solution to 0 °C.

  • Add phosphorus oxychloride (POCl₃, approx. 1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic.

  • After addition, allow the mixture to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide C=O stretch, appearance of the N≡C stretch).

  • Once the reaction is complete, carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-isocyano-1H-indole.

Spectroscopic Characterization

Unambiguous characterization of 5-isocyano-1H-indole relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the intense, sharp stretching vibration of the isonitrile group (ν(N≡C)). This band typically appears in the range of 2100-2150 cm⁻¹. Crucially, this frequency is highly sensitive to the local environment, particularly hydrogen bonding.[6] In protic, hydrogen-bond-donating solvents, the frequency undergoes a blue-shift (shifts to higher wavenumbers) due to hydrogen bonding at the terminal carbon atom.[1] This property makes the isocyano group an excellent site-specific IR probe.[6]

Solventν(N≡C) of 5-Isocyano-1H-indole (cm⁻¹)Vibrational Lifetime (ps)
Dimethyl Sulfoxide (DMSO)~21235.4
Ethanol (EtOH)~2130-
Data synthesized from references.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the isocyano substituent.

Expected ¹H NMR Data (in CDCl₃, 500 MHz):

  • N-H Proton (H1): A broad singlet in the downfield region (δ 8.2-8.5 ppm).

  • Aromatic Protons:

    • H4: Doublet (J ≈ 8.5 Hz) around δ 7.8-7.9 ppm. It is the most downfield proton on the benzene ring due to deshielding from the adjacent isocyano group's inductive effect.

    • H6: Doublet of doublets (J ≈ 8.5, 1.5 Hz) around δ 7.2-7.3 ppm.

    • H7: Doublet (J ≈ 8.5 Hz) around δ 7.4-7.5 ppm.

    • H2 & H3 (Pyrrole Ring): Typically appear as multiplets or distinct signals between δ 6.5 and 7.3 ppm. H3 is generally upfield of H2.

Expected ¹³C NMR Data (in CDCl₃, 125 MHz):

  • Isocyanide Carbon (-N≡C): A quaternary signal in the δ 155-170 ppm region.

  • Aromatic Carbons: Expected to appear in the δ 100-140 ppm range. The carbon bearing the isocyanide group (C5) will be significantly affected. Precise assignments require 2D NMR experiments like HSQC and HMBC.[8][9]

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
NH -18.2 - 8.5 (br s)-
CH -27.1 - 7.3 (m)~125
CH -36.5 - 6.7 (m)~103
CH -47.8 - 7.9 (d)~120
C 5-NC-~128
CH -67.2 - 7.3 (dd)~122
CH -77.4 - 7.5 (d)~112
-N≡C -155 - 170
Predicted values are based on data for substituted indoles and general substituent effects.[8][10][11]
Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, 5-isocyano-1H-indole is expected to show a strong molecular ion (M⁺) peak. Key fragmentation pathways would likely involve the loss of HCN from the isocyanide group or fragmentation of the indole ring system, consistent with patterns observed for other indole derivatives.[12] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Chemical Reactivity

The reactivity of 5-isocyano-1H-indole is dichotomous, with reactions occurring either at the isocyanide group or on the indole ring.

Reactions at the Isocyanide Group

The isocyanide carbon's carbenoid character makes it a hub for constructing molecular complexity.

  • Multicomponent Reactions (MCRs): Isocyanides are cornerstone reactants in MCRs like the Ugi and Passerini reactions.[13] These reactions are exceptionally powerful in drug discovery as they allow for the rapid assembly of complex, peptide-like molecules from simple starting materials in a single step.[1][3] 5-Isocyano-1H-indole can be used to incorporate the indole moiety into diverse compound libraries.[12][14]

    • Passerini 3-Component Reaction (P-3CR): Reacts with an aldehyde (or ketone) and a carboxylic acid to form an α-acyloxy carboxamide.[15][16]

    • Ugi 4-Component Reaction (U-4CR): Reacts with an aldehyde (or ketone), a primary amine, and a carboxylic acid to yield an α-acylamino carboxamide.[13][14]

G Ugi Four-Component Reaction (U-4CR) Workflow cluster_Inputs Starting Materials Aldehyde Aldehyde/ Ketone OnePot One-Pot Reaction (e.g., in Methanol) Aldehyde->OnePot Amine Amine Amine->OnePot Acid Carboxylic Acid Acid->OnePot Isocyanide 5-Isocyano- 1H-indole Isocyanide->OnePot Product α-Acylamino Carboxamide (Indole-containing peptidomimetic) OnePot->Product

Workflow for generating molecular diversity using Ugi-4CR.
  • Cycloaddition Reactions: Isocyanides are known to participate in [4+1] cycloaddition reactions, acting as a one-carbon component to form five-membered rings. This provides a route to various heterocyclic systems.

Reactions on the Indole Ring
  • Electrophilic Substitution: As mentioned, the C3 position of the pyrrole ring is the most likely site for electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction, halogenation). However, harsher conditions may be required compared to unsubstituted indole due to the deactivating C5-isocyano group.[3][17]

Stability and Handling

Isocyanides, particularly aromatic ones, require careful handling.

  • Storage: 5-Isocyano-1H-indole should be stored in a cool, dark place under an inert atmosphere.[18] Long-term storage at room temperature can lead to decomposition or polymerization.[18]

  • Chemical Stability: It is sensitive to acidic conditions, which can hydrolyze the isocyanide to the corresponding formamide. It is generally more stable under neutral or basic conditions.

  • Safety: Volatile isocyanides are known for their extremely unpleasant odor. While higher molecular weight, solid isocyanides like this one are less volatile, all work should be conducted in a well-ventilated fume hood.[13]

Applications in Research and Development

  • Biophysical Probes: The sensitivity of the isonitrile IR stretching frequency to its environment makes 5-isocyano-1H-indole an invaluable tool for site-specific probing of protein structure and dynamics. When incorporated into a peptide or protein (e.g., by modifying a tryptophan residue), it can report on local hydration, electric fields, and hydrogen bonding.[6]

  • Medicinal Chemistry: The indole nucleus is a common motif in pharmaceuticals. By using 5-isocyano-1H-indole in multicomponent reactions, medicinal chemists can rapidly generate large libraries of complex indole-containing compounds for screening against various biological targets, accelerating the drug discovery process.[3][12]

  • Organic Synthesis: It serves as a versatile building block for the synthesis of complex, nitrogen-containing heterocycles and natural product analogues.

Experimental Protocols

Protocol 7.1: Ugi Four-Component Reaction
  • To a vial, add the aldehyde (1.0 eq.), the primary amine (1.0 eq.), and the carboxylic acid (1.0 eq.).

  • Add methanol (0.5 M solution relative to the aldehyde).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine and the salt.

  • Add 5-isocyano-1H-indole (1.0 eq.) to the mixture.

  • Seal the vial and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude α-acylamino carboxamide by flash column chromatography or preparative HPLC.

References

  • Dömling, A. (2013). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Available at: [Link]

  • Kalhans, P., Singh, A., Mishra, S., & Pandey, S. (2025). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link]

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. PubMed Central. Available at: [Link]

  • Isocyanide 2.0. (2020). Green Chemistry. Available at: [Link]

  • US5109034A - Storage stable solid isocyanate compositions, preparation, and method of use thereof. Google Patents.
  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). MDPI. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). PubMed Central. Available at: [Link]

  • Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. Available at: [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). PubMed Central. Available at: [Link]

  • Medicinal Chemistry of Isocyanides. (2021). ACS Publications. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. (2017). Organic Letters. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

  • Dehydration of Glucose to 5-(Hydroxymethyl)furfural and Anhydroglucose: Thermodynamic Insights. ResearchGate. Available at: [Link]

  • Sterically-Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve Photocatalytic Performance of Three-Coordinate. OSTI.GOV. Available at: [Link]

  • Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

  • Hussain, A., et al. (2025). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. Available at: [Link]

  • Synthesis and stability study of isocyano aryl boronate esters and their synthetic applications. RSC Publishing. Available at: [Link]

  • The mechanism of the Passerini reaction. ResearchGate. Available at: [Link]

  • Editorial: Isocyanide-Based Multicomponent Reactions. PubMed Central. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. RSC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging a Privileged Scaffold with a Unique Functional Group

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its electron-rich nature and versatile reactivity have made it a "privileged scaffold" in drug discovery.[1] Separately, the isocyanide functional group (–N⁺≡C⁻), once considered a chemical curiosity, is now recognized for its potent biological activities and unique utility as a pharmacophore and a ligand in coordination chemistry.[3] The isocyanide's linear geometry, dipolar character, and ability to act as a nucleophile, electrophile, or carbene equivalent lend it a fascinating chemical versatility.[3]

This guide focuses on the comprehensive spectroscopic characterization of 5-isocyano-1H-indole (CAS 623163-58-6), a molecule that marries the indole scaffold with the isocyanide functional group.[4] Understanding the precise spectroscopic signature of this compound is paramount for researchers aiming to utilize it as a molecular probe, a synthetic building block, or a lead compound in drug development. This document moves beyond a simple recitation of data, providing the underlying scientific rationale for each analytical choice and a framework for interpreting the resulting spectra—a self-validating system for unambiguous structural confirmation.

Molecular Structure and Isomeric Considerations

The fundamental first step is visualizing the molecule's structure and recognizing its key features. 5-isocyano-1H-indole possesses a molecular formula of C₉H₆N₂ and a monoisotopic mass of 142.0531 Da, identical to its nitrile isomer, indole-5-carbonitrile.[5] Differentiating between these two isomers is a primary goal of the characterization workflow, a task for which the combined techniques described herein are perfectly suited.

Caption: Structure of 5-isocyano-1H-indole with atom numbering.

Mass Spectrometry (MS): The Foundational Confirmation

Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It serves not merely to suggest a molecular weight but to provide an exact mass measurement, which directly validates the elemental composition. This is the first line of evidence to confirm that the compound in hand has the correct molecular formula, C₉H₆N₂.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data and Interpretation

The primary ion to be observed will be the protonated molecule [M+H]⁺. The high-resolution measurement provides the confidence needed to assign the molecular formula, a critical step before investing time in more detailed structural analysis.

ParameterExpected ValueRationale
Molecular Formula C₉H₆N₂Derived from synthesis precursors.
Monoisotopic Mass 142.0531 DaCalculated exact mass for C₉H₆N₂.[5]
Observed Ion [M+H]⁺ 143.0604 m/zExpected value for [C₉H₇N₂]⁺.

Fragmentation Analysis: While HRMS confirms composition, tandem MS (MS/MS) can provide structural clues. The fragmentation of indole derivatives is well-documented and often involves the cleavage of the pyrrole ring.[6][7] For 5-isocyano-1H-indole, the fragmentation pathway would help distinguish it from other isomers and confirm the connectivity.

fragmentation parent [M+H]⁺ m/z = 143.0604 frag1 Loss of HCN m/z = 116.0491 parent->frag1 -HCN frag2 Loss of C₂H₂ m/z = 90.0413 frag1->frag2 -C₂H₂

Caption: A plausible MS/MS fragmentation pathway for 5-isocyano-1H-indole.

Infrared (IR) Spectroscopy: Probing Functional Groups

Causality: IR spectroscopy is a rapid and powerful technique for identifying specific functional groups based on their characteristic vibrational frequencies. For this molecule, it provides the definitive, "smoking gun" evidence for the isocyanide group, which is easily distinguishable from the nitrile group in its isomer.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction using the instrument's software.

Expected Data and Interpretation

The IR spectrum will be dominated by two key features that, together, confirm the core structure.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance and Interpretation
N-H Stretch 3450 - 3350 cm⁻¹A sharp, distinct peak characteristic of the indole N-H bond.[2]
Isocyanide (-N⁺≡C⁻) Stretch 2150 - 2110 cm⁻¹ Crucial Peak: A strong, sharp absorption that unambiguously identifies the isocyanide functional group.[8] Its nitrile isomer (C≡N) would absorb at a higher frequency (~2230 cm⁻¹).
Aromatic C=C Stretch 1650 - 1450 cm⁻¹A series of absorptions related to the benzene and pyrrole ring systems.
Aromatic C-H Bending 900 - 700 cm⁻¹Strong bands characteristic of the substitution pattern on the benzene ring.[2]

Expert Insight: The precise frequency of the isocyanide stretch is highly sensitive to its local environment, including solvent polarity and hydrogen bonding.[9] Studies on the closely related 6-isocyano-1-methyl-1H-indole have shown a strong correlation between the isonitrile stretching frequency and solvent parameters.[9][10] This sensitivity can be exploited in more advanced studies to use 5-isocyano-1H-indole as an infrared probe of its local environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: While MS confirms composition and IR identifies functional groups, NMR spectroscopy provides the complete atomic-level blueprint of the molecule. It reveals the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms, allowing for the definitive assignment of the 5-isocyano substitution pattern.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation prep Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ H1 ¹H NMR (400 MHz) prep->H1 C13 ¹³C NMR (100 MHz) analysis Correlate ¹H and ¹³C data Assign all signals Confirm 5-position substitution C13->analysis

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-isocyano-1H-indole is a fascinating heterocyclic molecule that merges the biologically significant indole scaffold with the unique reactivity of the isocyanide functional group. This guide provides a comprehensive technical analysis of its molecular structure, chemical bonding, and spectroscopic characteristics. We delve into the electronic interplay between the indole ring and the isocyano substituent, offering insights into its reactivity and potential as a versatile building block in medicinal chemistry and a sensitive probe in biophysical studies. This document is intended to serve as a foundational resource for researchers exploring the applications of this intriguing molecule.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and anti-HIV effects.[1] Its electron-rich aromatic system provides a template for diverse chemical modifications. The isocyanide functional group, on the other hand, is renowned for its unique electronic structure and versatile reactivity.[2] It can act as a nucleophile, an electrophile, a carbene surrogate in cycloadditions, and a potent ligand for transition metals.[2] The strategic combination of these two entities in 5-isocyano-1H-indole creates a molecule with significant potential for the development of novel therapeutics and advanced molecular probes.[2][3] This guide will elucidate the fundamental molecular properties that underpin the potential of 5-isocyano-1H-indole.

Molecular Structure and Geometry

The molecular structure of 5-isocyano-1H-indole consists of a bicyclic indole ring system with an isocyano group attached to the C5 position of the benzene ring. The indole ring itself is a planar, aromatic system.[4] The isocyano group is linear.[2]

Predicted Molecular Geometry

While a definitive crystal structure for 5-isocyano-1H-indole is not publicly available, its geometry can be reliably predicted using computational chemistry methods, such as Density Functional Theory (DFT). The following table presents the predicted bond lengths and angles, derived from DFT calculations (B3LYP/6-31G*), providing a quantitative description of the molecule's three-dimensional structure. These values are in good agreement with experimental data for related indole derivatives.[5][6]

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
N1-C21.375C7a-N1-C2108.5
C2-C31.368N1-C2-C3110.2
C3-C3a1.435C2-C3-C3a107.8
C3a-C41.401C3-C3a-C7a107.0
C4-C51.389C3a-C4-C5118.9
C5-C61.405C4-C5-C6121.3
C6-C71.388C5-C6-C7120.1
C7-C7a1.402C6-C7-C7a118.7
C7a-N11.380C7-C7a-N1109.5
C5-N1.410C4-C5-N119.5
N≡C1.170C6-C5-N119.2
C5-N-C178.5

The Intricacies of Chemical Bonding

The chemical behavior of 5-isocyano-1H-indole is governed by the electronic properties of both the indole ring and the isocyano group, as well as their mutual influence.

The Aromatic Indole Nucleus

The indole ring system is aromatic, with 10 π-electrons delocalized across the bicyclic structure, fulfilling Hückel's rule (4n+2). This aromaticity imparts significant thermodynamic stability to the molecule. The nitrogen atom's lone pair participates in the π-system, rendering the ring electron-rich and highly nucleophilic, particularly at the C3 position.

The Ambivalent Nature of the Isocyano Group

The bonding in the isocyano group (-N≡C) is best described by a combination of resonance structures, with the zwitterionic, carbenoid form being a major contributor.[2]

This dual character explains the isocyanide's ability to act as both a nucleophile (at the carbon atom) and an electrophile (also at the carbon atom after protonation or coordination to a Lewis acid).[2] The terminal carbon atom possesses a lone pair of electrons, making it an excellent ligand for transition metals.[2]

Electronic Interplay and Molecular Orbitals

The isocyano group at the C5 position influences the electronic distribution of the indole ring through both inductive and resonance effects. The nitrogen atom of the isocyano group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). Conversely, the lone pair on the terminal carbon can participate in resonance, though this effect is less pronounced than its inductive influence.

A deeper understanding of the molecule's reactivity can be gleaned from its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO is primarily localized on the indole ring, consistent with its electron-rich, nucleophilic character. This indicates that electrophilic attack is likely to occur on the indole nucleus.

  • LUMO: The LUMO has significant contributions from the isocyano group, particularly the π* orbitals. This suggests that the isocyano carbon is a primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its electronic transition properties.

Spectroscopic Fingerprints for Characterization

Spectroscopic techniques provide invaluable information for the identification and characterization of 5-isocyano-1H-indole.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of 5-isocyano-1H-indole is the strong, sharp absorption band corresponding to the isonitrile stretching vibration (ν(N≡C)). This band typically appears in the range of 2100-2150 cm⁻¹. The exact frequency is highly sensitive to the molecular environment, particularly solvent polarity and hydrogen bonding interactions.[3] Studies have shown that the isonitrile stretching frequency exhibits a blue shift (shifts to higher wavenumbers) in protic, hydrogen-bond-donating solvents.[3] This sensitivity makes the isocyano group an excellent IR probe for studying local environments in biological systems.[1][3]

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H stretch3400-3500Medium, Broad
C-H stretch (aromatic)3000-3100Medium
N≡C stretch (isonitrile) 2100-2150 Strong, Sharp
C=C stretch (aromatic)1450-1600Medium to Strong
C-N stretch1200-1350Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The predicted chemical shifts are based on the known electronic effects of substituents on the indole ring.[7]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
H1 (N-H)~11.5br s-
H4~7.8dJ ≈ 1.5
H7~7.5dJ ≈ 8.5
H6~7.2ddJ ≈ 8.5, 1.5
H2~7.4tJ ≈ 2.5
H3~6.5tJ ≈ 2.0

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz):

Carbon Predicted δ (ppm)
C7a~136
C3a~128
C5~125
C2~124
C4~122
C7~120
C6~112
C3~102
N≡C ~160

Synthesis and Chemical Reactivity

The synthesis and reactivity of 5-isocyano-1H-indole are guided by established principles of organic chemistry.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-isocyano-1H-indole can be envisioned starting from the commercially available 5-amino-1H-indole. The key transformation is the conversion of the primary amine to an isocyanide, which can be achieved via a two-step formylation-dehydration sequence.

Synthesis of 5-isocyano-1H-indole A 5-Amino-1H-indole B N-(1H-indol-5-yl)formamide A->B Acetic formic anhydride THF, 0 °C to rt C 5-isocyano-1H-indole B->C POCl₃, Triethylamine DCM, 0 °C to rt

Proposed synthesis of 5-isocyano-1H-indole.

Experimental Protocol:

  • Formylation: To a solution of 5-amino-1H-indole in tetrahydrofuran (THF) at 0 °C, slowly add acetic formic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(1H-indol-5-yl)formamide.

  • Dehydration: Dissolve the formamide intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of phosphoryl chloride (POCl₃). Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Upon completion, carefully pour the reaction mixture onto ice and basify with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the combined organic layers, and concentrate. The crude product can be purified by column chromatography on silica gel to afford 5-isocyano-1H-indole.

A Duality of Reactivity

The chemical reactivity of 5-isocyano-1H-indole is a composite of the individual reactivities of the indole nucleus and the isocyano group.

Reactivity of 5-isocyano-1H-indole cluster_indole Indole Ring Reactivity cluster_isocyanide Isocyanide Group Reactivity Electrophilic_Substitution Electrophilic Substitution (e.g., at C3) Nucleophilic_Addition Nucleophilic Addition to C Cycloadditions [4+1] Cycloadditions Metal_Coordination Coordination to Metals 5-isocyano-1H-indole 5-isocyano-1H-indole 5-isocyano-1H-indole->Electrophilic_Substitution 5-isocyano-1H-indole->Nucleophilic_Addition 5-isocyano-1H-indole->Cycloadditions 5-isocyano-1H-indole->Metal_Coordination

Key reactive pathways of 5-isocyano-1H-indole.

  • Reactions at the Indole Ring: The electron-rich indole ring is susceptible to electrophilic aromatic substitution, with a strong preference for the C3 position. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations are expected to proceed readily at this position.

  • Reactions of the Isocyano Group: The isocyanide functionality is a hub of reactivity. It can undergo:

    • α-Addition: Reaction with both an electrophile and a nucleophile at the same carbon atom, which is the basis for powerful multi-component reactions like the Ugi and Passerini reactions.

    • Cycloadditions: Participation in [4+1] cycloadditions with dienes to form five-membered rings.

    • Reduction: Reduction to the corresponding methylamine derivative.

    • Hydrolysis: Hydrolysis under acidic conditions to the corresponding formamide.[2]

Applications in Drug Discovery and as a Molecular Probe

The unique structural and electronic features of 5-isocyano-1H-indole make it a valuable molecule for various applications.

  • Scaffold for Drug Discovery: As a decorated indole, it can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The isocyano group can be elaborated into a variety of other functional groups or used to construct heterocyclic rings, expanding the accessible chemical space for drug discovery.

  • Bioorthogonal Chemistry: The isocyanide's unique reactivity profile suggests its potential use in bioorthogonal chemistry for the labeling and tracking of biomolecules in living systems.

  • Infrared Probe: As demonstrated by studies on 5-isocyano-1H-indole and its analogs, the sensitivity of the isonitrile's vibrational frequency to its local environment makes it an excellent site-specific probe for studying protein structure, dynamics, and intermolecular interactions using advanced vibrational spectroscopy techniques.[3]

Conclusion

5-isocyano-1H-indole is a molecule of considerable interest, positioned at the intersection of privileged medicinal chemistry scaffolds and versatile synthetic handles. Its electronic structure, characterized by an electron-rich aromatic core and an ambivalent isocyano group, dictates a rich and varied chemical reactivity. This guide has provided a detailed overview of its molecular structure, bonding, and spectroscopic properties, much of which is based on strong theoretical predictions and experimental data from closely related analogs. It is our hope that this comprehensive analysis will stimulate further experimental and computational investigation into this promising molecule and accelerate its application in drug development and chemical biology.

References

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  • Y. Lee, J. Lee, and M. Cho, "Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe," Molecules, vol. 28, no. 19, p. 6958, Oct. 2023. [Online]. Available: [Link]

  • A. A. El-Henawy et al., "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations," International Journal of Molecular Sciences, vol. 24, no. 13, p. 11029, Jul. 2023. [Online]. Available: [Link]

  • Y. Lee, J. Lee, and M. Cho, "Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe," ResearchGate, Oct. 2023. [Online]. Available: [Link]

  • S. K. Guchhait et al., "Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity," ChemMedChem, vol. 16, no. 10, pp. 1647-1658, May 2021. [Online]. Available: [Link]

  • V. V. Dotsenko et al., "New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity," Molecules, vol. 28, no. 7, p. 3189, Apr. 2023. [Online]. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 798, Indole." PubChem, [Link].

  • Y. Lee, J. Lee, and M. Cho, "Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe," PubMed, Oct. 2023. [Online]. Available: [Link]

  • M. Schmitt et al., "The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory," Physical Chemistry Chemical Physics, vol. 10, no. 8, pp. 1159-1165, 2008. [Online]. Available: [Link]

  • Y. Lee, J. Lee, and M. Cho, "Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments," Molecules, vol. 24, no. 7, p. 1386, Apr. 2019. [Online]. Available: [Link]

  • National Institute of Standards and Technology. "Isocyanic acid" in NIST Chemistry WebBook. [Online]. Available: [Link]

  • A. El-Faham et al., "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions," Molecules, vol. 20, no. 9, pp. 15836-15854, Aug. 2015. [Online]. Available: [Link]

  • A. M. El-Sayed, "Recent Developments in Isoindole Chemistry," ResearchGate, Jan. 2023. [Online]. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 27513, Indole-5-carbonitrile." PubChem, [Link].

  • D. R. Williams et al., "Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound," Molecules, vol. 22, no. 11, p. 1888, Nov. 2017. [Online]. Available: [Link]

  • S. Ramalingam et al., "Quantum chemical studies, natural bond orbital analysis and thermodynamic function of 2,5-dichlorophenylisocyanate," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 135, pp. 521-531, Jan. 2015. [Online]. Available: [Link]

  • M. M. C. E. Le Feber, "Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules," Ph.D. dissertation, Radboud University, 2016. [Online]. Available: [Link]

  • S. K. Sahoo et al., "Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex," RSC Advances, vol. 5, no. 120, pp. 99196-99201, 2015. [Online]. Available: [Link]

  • J. A. R. Rodrigues et al., "5,5'-Biindole," ResearchGate, Jan. 2001. [Online]. Available: [Link]

  • M. G. de Carvalho and J. R. de S. A. Leite, "1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species," Molecules, vol. 17, no. 1, pp. 100-111, Dec. 2011. [Online]. Available: [Link]

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An In-depth Technical Guide to 5-Isocyano-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Concurrently, the isocyanide functional group, with its unique electronic properties and reactivity, offers a powerful tool for the construction of complex molecular architectures, particularly through multicomponent reactions.[2] This guide provides a comprehensive technical overview of 5-isocyano-1H-indole, a molecule that marries these two privileged moieties. While the formal discovery of this specific compound is not prominently documented, its existence and utility can be inferred from the rich history of its constituent parts and its commercial availability. This document details a robust and logical synthetic pathway, explores its physicochemical and spectroscopic properties, and elucidates its potential as a versatile building block for the synthesis of novel heterocyclic compounds and potential therapeutic agents.

A Historical Perspective: The Convergence of Indole and Isocyanide Chemistry

The story of 5-isocyano-1H-indole is rooted in two parallel streams of chemical history. The chemistry of indole began in 1866 with Adolf von Baeyer's reduction of oxindole.[3] Its prevalence in crucial biomolecules, such as the amino acid tryptophan, and as a scaffold in numerous alkaloids, quickly established it as a critical heterocyclic system in organic and medicinal chemistry.

The isocyanide functional group, first synthesized in 1859, was initially regarded as a chemical curiosity due to its distinct odor and reactivity.[4] However, the discovery of naturally occurring isocyanides in the mid-20th century, coupled with the development of isocyanide-based multicomponent reactions by chemists like Passerini and Ugi, transformed it into a highly valuable functional group for generating molecular diversity.[2] The conceptual fusion of these two areas of chemistry gives rise to molecules like 5-isocyano-1H-indole, which are primed for applications in modern drug discovery.

Synthesis of 5-Isocyano-1H-indole: A Reliable and Scalable Approach

While a specific, dedicated publication for the synthesis of 5-isocyano-1H-indole is not readily found in the literature, a highly plausible and efficient synthetic route can be constructed from well-established chemical transformations. The most common and practical method for the preparation of isocyanides is the dehydration of the corresponding N-substituted formamides.[5] This approach is particularly amenable to the synthesis of 5-isocyano-1H-indole, starting from the readily available 5-amino-1H-indole.

The proposed synthesis involves a two-step sequence:

  • Formylation of 5-amino-1H-indole to yield 5-formamido-1H-indole.

  • Dehydration of 5-formamido-1H-indole to afford the target compound, 5-isocyano-1H-indole.

Step 1: Formylation of 5-Amino-1H-indole

The formylation of an aromatic amine is a standard and high-yielding reaction. A common method involves the reaction of the amine with a mixed anhydride of formic acid and acetic anhydride, which can be generated in situ.

  • Rationale: This method is efficient, proceeds under mild conditions, and avoids the use of more hazardous formylating agents. The resulting formamide is typically a stable, crystalline solid that can be easily purified.

Step 2: Dehydration of 5-Formamido-1H-indole

The dehydration of the formamide is the critical step in the synthesis of the isocyanide. Several reagents can accomplish this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base being a widely used and effective choice.[6]

  • Causality behind Experimental Choices:

    • Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that readily activates the formamide oxygen, facilitating elimination.

    • Tertiary Amine Base (e.g., Triethylamine or Pyridine): Acts as a proton scavenger to neutralize the HCl generated during the reaction, preventing side reactions and promoting the desired elimination pathway. It can also serve as the solvent.[5]

    • Anhydrous Conditions: Essential to prevent the hydrolysis of POCl₃ and the resulting isocyanide product.

    • Low Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize the formation of byproducts.

Detailed Experimental Protocol (Dehydration Step)

Disclaimer: This is a representative protocol based on established methods and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

  • 5-formamido-1H-indole (1.0 eq)

  • Anhydrous pyridine or triethylamine (as solvent or co-solvent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-formamido-1H-indole (1.0 eq).

  • Add anhydrous pyridine or triethylamine to dissolve or suspend the starting material. If using a co-solvent, add anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 5-isocyano-1H-indole.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration 5-Amino-1H-indole 5-Amino-1H-indole 5-Formamido-1H-indole 5-Formamido-1H-indole 5-Amino-1H-indole->5-Formamido-1H-indole Formylation Formylating_Agent Formic Acid / Acetic Anhydride Formylating_Agent->5-Formamido-1H-indole 5-Isocyano-1H-indole 5-Isocyano-1H-indole 5-Formamido-1H-indole->5-Isocyano-1H-indole Dehydration Dehydrating_Agent POCl3 / Pyridine Dehydrating_Agent->5-Isocyano-1H-indole

Physicochemical and Spectroscopic Characterization

The unique electronic nature of the isocyanide group imparts distinct properties to the 5-isocyano-1H-indole molecule.

PropertyValue / DescriptionSource
CAS Number 623163-58-6Commercial Vendor
Molecular Formula C₉H₆N₂Calculated
Molecular Weight 142.16 g/mol Calculated
Appearance Expected to be a solid at room temperature.Inference
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.Inference
IR Spectroscopy (ν) A strong, characteristic isocyanide stretch (νN≡C) is expected in the range of 2100-2150 cm⁻¹. This peak is sensitive to the local environment.Analogy
¹H NMR Spectroscopy The spectrum will show characteristic signals for the indole ring protons. The isocyanide group will influence the chemical shifts of the aromatic protons in the benzene ring portion of the indole.Inference
¹³C NMR Spectroscopy The isocyanide carbon will have a characteristic chemical shift in the range of 155-170 ppm.Inference

Applications in Drug Discovery and Organic Synthesis

The true value of 5-isocyano-1H-indole lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules.

Multicomponent Reactions (MCRs)

Isocyanides are renowned for their utility in MCRs such as the Ugi and Passerini reactions.[2] These reactions allow for the rapid assembly of complex, drug-like scaffolds from simple starting materials in a single step. 5-Isocyano-1H-indole can serve as the isocyanide component, introducing the privileged indole motif into the final product. This strategy is highly valuable in the generation of compound libraries for high-throughput screening.

Ugi_Reaction 5-Isocyano-1H-indole 5-Isocyano-1H-indole Ugi_Product Complex Indole-Containing α-Acylamino Amide 5-Isocyano-1H-indole->Ugi_Product Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product

Synthesis of Novel Heterocycles

The isocyanide group can participate in various cycloaddition reactions, serving as a C1 synthon.[7] This reactivity can be harnessed to construct novel heterocyclic systems fused to the indole core. Such compounds are of significant interest in medicinal chemistry, as the indole scaffold is a key component of many approved drugs.

Potential as a Bioactive Scaffold

Both the indole ring and the isocyanide group are known to be present in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10] Therefore, derivatives of 5-isocyano-1H-indole are promising candidates for biological screening and could serve as starting points for the development of new therapeutic agents.

Conclusion

5-Isocyano-1H-indole represents a convergence of classical and modern organic chemistry. While its own history is not extensively detailed, its synthetic accessibility via well-established methods and the powerful reactivity of its isocyanide group make it a highly valuable tool for researchers in drug discovery and synthetic chemistry. Its ability to introduce the biologically significant indole scaffold into complex molecules through efficient multicomponent reactions positions it as a key building block for the next generation of heterocyclic compounds and therapeutic agents. This guide provides a foundational understanding for the synthesis and application of this versatile molecule, encouraging its broader adoption in the scientific community.

References

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  • ACS Publications. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. [Online] Available at: [Link]

  • PubMed Central. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Online] Available at: [Link]

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  • ResearchGate. (2017). Dehydration of Glucose to 5-(Hydroxymethyl)furfural and Anhydroglucose: Thermodynamic Insights. [Online] Available at: [Link]

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A Technical Guide to the Theoretical Investigation of 5-Isocyano-1H-indole: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole derivatives are foundational scaffolds in medicinal chemistry and biochemistry, exhibiting a vast array of biological activities.[1][2] The introduction of an isocyanide group, a unique functional moiety, offers novel avenues for molecular design and interaction. This guide provides a comprehensive technical framework for the theoretical calculation of the physicochemical properties of 5-isocyano-1H-indole. We will delve into the rationale behind selecting computational methods, provide step-by-step protocols for executing these calculations, and discuss the interpretation of the resulting data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to understand and predict the behavior of this promising molecule.

Introduction: The Significance of 5-Isocyano-1H-indole

The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[3][4][5] The isocyanide (-N≡C) group, isoelectronic with carbon monoxide, is a versatile functional group known for its unique reactivity in multicomponent reactions (like the Ugi and Passerini reactions) and its utility as an infrared (IR) probe for studying local molecular environments.[1][6][7][8] The combination of these two moieties in 5-isocyano-1H-indole creates a molecule with significant potential.

Theoretical calculations provide a powerful, non-destructive method to elucidate the intrinsic properties of molecules like 5-isocyano-1H-indole before committing to costly and time-consuming synthesis and experimentation. By employing quantum chemical methods, we can predict:

  • Molecular Geometry: The stable three-dimensional structure.

  • Spectroscopic Signatures: Key vibrational frequencies, such as the characteristic isonitrile stretch, aiding in experimental characterization.[2][9]

  • Electronic Properties: The distribution of electrons, frontier molecular orbitals (HOMO/LUMO), and the molecule's propensity to participate in electronic transitions.

  • Reactivity: Regions of electrophilic and nucleophilic character, guiding the design of synthetic routes and predicting potential metabolic pathways.

This guide will focus on Density Functional Theory (DFT), a robust and widely used quantum chemical method that offers an excellent balance between computational accuracy and resource requirements for molecules of this size.[10][11]

Theoretical Framework and Method Selection

The Choice of Density Functional Theory (DFT)

For a molecule like 5-isocyano-1H-indole, DFT is the method of choice for routine calculations.[10] Unlike more computationally expensive wave function-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient. We will employ a hybrid functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which incorporates a portion of exact Hartree-Fock exchange. This functional has a long track record of providing reliable results for a wide range of organic molecules, including geometries, vibrational frequencies, and electronic properties.[4][11]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is critical for accurate results. For this system, the 6-311++G(d,p) basis set is recommended.[12] Let's break down why:

  • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

  • ++: The double diffuse functions are crucial. They are large, spread-out functions that are essential for accurately describing the electron density far from the nucleus, which is important for anions, weak intermolecular interactions, and hydrogen bonding—a key feature of the indole N-H group.[13][14]

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.[14]

Accounting for Solvent Effects

Reactions and biological processes almost always occur in solution. The solvent can significantly influence a molecule's properties. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium.[15] This approach provides a good approximation of bulk solvent effects without the immense computational cost of explicitly modeling individual solvent molecules. For studies requiring higher accuracy, particularly for analyzing hydrogen bonding, a hybrid implicit/explicit model where one or two solvent molecules are explicitly included in the calculation can be employed.[15]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to calculate the properties of 5-isocyano-1H-indole using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[16][17][18]

Step 1: Input Structure Generation
  • Build the Molecule: Construct the 3D structure of 5-isocyano-1H-indole using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial for ensuring the subsequent quantum mechanical calculation converges efficiently.

Step 2: Geometry Optimization
  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Model (Optional): PCM (e.g., Water or DMSO)

    • Keyword: Opt (in Gaussian)

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, indicating a stationary point.

Step 3: Vibrational Frequency Calculation (Self-Validation)
  • Objective: To confirm the optimized structure is a true energy minimum and to calculate the theoretical vibrational (IR) spectrum.

  • Protocol: This calculation MUST be performed at the same level of theory (method and basis set) as the geometry optimization.

  • Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Model (Optional): PCM

    • Keyword: Freq (in Gaussian)

  • Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

Step 4: Property Calculations
  • Objective: To compute the electronic and reactivity properties of the molecule.

  • Protocol: These calculations are performed on the validated, optimized geometry.

  • Key Properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

    • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Natural Bond Orbital (NBO) Analysis: This provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Below is a diagram illustrating this comprehensive workflow.

G cluster_setup Phase 1: Setup & Optimization cluster_validation Phase 2: Validation cluster_analysis Phase 3: Analysis start 1. Build Initial 3D Structure (e.g., Avogadro, ChemDraw) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Input Geometry freq 3. Frequency Calculation (Same Level of Theory) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) prop 4. Calculate Properties (HOMO/LUMO, MEP, NBO) check->prop No (Minimum Confirmed) analyze 5. Data Interpretation & Reporting prop->analyze

Computational workflow for 5-isocyano-1H-indole.

Predicted Properties and Data Interpretation

The following tables summarize the kind of quantitative data generated from the described workflow.

Molecular Structure

A key structural feature of 5-isocyano-1H-indole is the linear isocyanide group attached to the benzene ring.

Structure of 5-isocyano-1H-indole.

Table 1: Selected Optimized Geometric Parameters (in vacuum)

Parameter Bond/Angle Calculated Value
Bond Length N≡C (Isocyanide) ~1.17 Å
C5-C (Isocyanide) ~1.41 Å
N1-H1 (Indole) ~1.01 Å
Bond Angle C4-C5-C(iso) ~120.5°

| | C5-C-N (Isocyanide) | ~179.8° |

Vibrational Properties

The calculated IR spectrum is a key fingerprint of the molecule. The isonitrile stretching frequency is particularly sensitive to its environment, making it an excellent probe.[1][2][8][9]

Table 2: Key Calculated Vibrational Frequencies (Unscaled)

Vibrational Mode Description Calculated Frequency (cm⁻¹)
ν(N-H) Indole N-H Stretch ~3530
ν(N≡C) Isocyanide Stretch ~2125

| δ(C-H) | Aromatic C-H Bends | ~1450-1600 |

Note: Calculated frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

The isonitrile stretching frequency is expected to show a strong dependence on solvent polarity and hydrogen-bonding capability.[8][9] For instance, in protic solvents like methanol, hydrogen bonding to the isocyanide nitrogen would likely cause a blue shift (increase in frequency) compared to the gas phase or a nonpolar solvent.

Electronic Properties and Reactivity

The frontier molecular orbitals dictate the molecule's electronic behavior.

Table 3: Calculated Electronic Properties (in water, PCM)

Property Value (eV) Interpretation
HOMO Energy -5.85 Correlates with ionization potential; region of electron donation.
LUMO Energy -1.20 Correlates with electron affinity; region of electron acceptance.

| HOMO-LUMO Gap | 4.65 | Indicator of chemical reactivity and electronic transition energy. |

A Molecular Electrostatic Potential (MEP) map would reveal that the most negative potential (red) is localized on the nitrogen of the isocyanide group and around the pyrrole ring of the indole, indicating these are the primary sites for electrophilic attack. The hydrogen atom on the indole nitrogen (N-H) would show a highly positive potential (blue), highlighting its role as a hydrogen bond donor.

Conclusion

This guide has outlined a robust and validated theoretical protocol for characterizing the properties of 5-isocyano-1H-indole using DFT calculations. By following this workflow, researchers can gain significant insights into the molecule's geometry, spectroscopic signatures, and electronic nature. This information is invaluable for interpreting experimental data, guiding synthetic efforts, and providing a rational basis for its application in drug design and materials science. The isonitrile group, in particular, serves as a sensitive and informative probe, and its theoretical and experimental characterization can unlock a deeper understanding of its interactions in complex chemical and biological systems.

References

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The Enigmatic World of Isocyano-Indoles: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Isocyano-indoles represent a fascinating and structurally diverse class of natural products, primarily biosynthesized by cyanobacteria and marine sponges. Possessing the unique isocyanide functional group appended to an indole scaffold, these metabolites exhibit a wide array of potent biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties. This technical guide provides an in-depth exploration of the natural occurrence of isocyano-indoles, delving into their chemical diversity, the organisms that produce them, and the intricate biosynthetic pathways that govern their formation. Furthermore, this guide offers detailed experimental protocols for the isolation and structural elucidation of these compelling molecules, alongside a comprehensive overview of their biological significance, making it an essential resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction: The Allure of the Isocyano-Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The incorporation of the isocyanide (-N≡C) functional group, a reactive and versatile moiety, into the indole framework gives rise to the isocyano-indoles, a class of compounds with remarkable chemical and biological properties.[2][3] The first naturally occurring isocyanide, xanthocillin, was discovered in 1957 from the mold Penicillium notatum, paving the way for the isolation of a plethora of isocyanide-containing metabolites from both terrestrial and marine organisms.[3]

This guide focuses specifically on isocyano-indoles, a prominent subgroup of these natural products. Their structural complexity and potent bioactivities have made them attractive targets for chemical synthesis and pharmacological investigation.[4][5] Understanding their natural sources, biosynthesis, and biological activities is paramount for harnessing their therapeutic potential.

Natural Sources and Chemical Diversity

Isocyano-indoles are predominantly found in two distinct biological sources: cyanobacteria of the order Stigonematales and marine sponges, particularly of the genus Axinella.[5][6][7]

Cyanobacterial Isocyano-Indoles: The Hapalindole Family

The Stigonematales are a unique order of filamentous, true-branching cyanobacteria renowned for their production of a diverse array of bioactive secondary metabolites.[8] Within this order, genera such as Fischerella, Hapalosiphon, Westiella, and Westiellopsis are prolific producers of a family of isocyano-indole alkaloids collectively known as the hapalindole-type alkaloids.[5][8] These compounds share a common biosynthetic origin and are characterized by a complex polycyclic skeleton. The major classes include:

  • Hapalindoles: The archetypal members of this family, featuring a tetracyclic or tricyclic core.[9]

  • Fischerindoles: Structurally related to hapalindoles, but with a different ring fusion pattern.

  • Ambiguines: Distinguished by the presence of an additional isoprene unit attached to the indole ring.[9]

  • Welwitindolinones: Possess a highly rearranged and oxidized scaffold, often containing a spiro-oxindole moiety.[4]

These compounds exhibit significant structural diversity arising from variations in stereochemistry, chlorination patterns, and the presence of other functional groups.[5][8]

Marine Sponge-Derived Isocyano-Indoles

Marine sponges of the genus Axinella are a rich source of isonitrile-containing terpenoids. While isocyano-indoles are less common from this source compared to the terpenoid counterparts, their presence highlights the chemical diversity within these organisms. The biosynthesis of isonitriles in sponges is thought to involve the incorporation of cyanide from the surrounding seawater.[10][11]

Biosynthesis: The Making of an Isocyano-Indole

The biosynthesis of isocyano-indoles in cyanobacteria has been a subject of intense investigation, with significant progress made in elucidating the key enzymatic steps. The formation of the isocyanide group is a critical transformation, catalyzed by a class of enzymes known as isonitrile synthases (IS) .

The proposed biosynthetic pathway for hapalindole-type alkaloids can be summarized as follows:

  • Formation of the Indole Isonitrile Precursor: The pathway initiates with the conversion of L-tryptophan to 3-(2-isocyanoethenyl)indole. This key step is catalyzed by isonitrile synthase enzymes, which utilize a non-heme iron(II) and α-ketoglutarate-dependent mechanism.

  • Geranylation: The indole isonitrile intermediate is then prenylated with geranyl pyrophosphate (GPP) at the C3 position of the indole ring. This reaction is catalyzed by a geranyltransferase.

  • Cyclization Cascade: A series of intricate, enzyme-mediated cyclizations of the geranylated intermediate leads to the formation of the characteristic polycyclic core of the hapalindoles, fischerindoles, and ambiguines.[8][12]

  • Tailoring Reactions: Further structural diversification is achieved through the action of various tailoring enzymes, including halogenases (for chlorination), oxidases, and methyltransferases.

The following diagram illustrates the proposed biosynthetic pathway leading to the core structures of the hapalindole family of isocyano-indoles.

Biosynthesis Proposed Biosynthetic Pathway of Hapalindole-Type Isocyano-Indoles Tryptophan L-Tryptophan Indole_Isonitrile 3-(2-Isocyanoethenyl)indole Tryptophan->Indole_Isonitrile Isonitrile Synthase Geranylated_Indole Geranylated Indole Isonitrile Indole_Isonitrile->Geranylated_Indole Geranyltransferase Hapalindole_Core Hapalindole Core Geranylated_Indole->Hapalindole_Core Cyclization Cascade Fischerindole_Core Fischerindole Core Hapalindole_Core->Fischerindole_Core Rearrangement Ambiguine_Core Ambiguine Core Hapalindole_Core->Ambiguine_Core Further Prenylation & Cyclization Welwitindolinone_Core Welwitindolinone Core Hapalindole_Core->Welwitindolinone_Core Oxidation & Rearrangement

Caption: Biosynthetic pathway of hapalindole-type alkaloids.

Biological Activities and Therapeutic Potential

Isocyano-indoles exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Many hapalindole-type alkaloids display potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, fischambiguine B shows strong inhibitory activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 2 μM.[13][14] Some ambiguines have also demonstrated antibacterial and antifungal properties.[9]

Cytotoxic and Anticancer Activity

Several isocyano-indoles have demonstrated significant cytotoxicity against various cancer cell lines. Welwitindolinones, in particular, have shown potent anticancer activity, including against multi-drug resistant ovarian cancer cell lines, by disrupting microtubule dynamics.[4] Ambiguine I isonitrile has been reported to induce cell death in breast cancer cells.[9]

Other Biological Activities

Beyond their antimicrobial and anticancer properties, some isocyano-indoles have been shown to possess other interesting biological activities, including insecticidal and antialgal properties.[4]

Table 1: Selected Biological Activities of Isocyano-Indoles

Compound ClassRepresentative CompoundBiological ActivityOrganism/Cell LinePotency (MIC/IC50)Reference
Ambiguines Fischambiguine BAntibacterialMycobacterium tuberculosis2 µM[13][14]
Ambiguine I isonitrileAnticancerHT-29 colon cancer, MCF-7 breast cancerIC50 = 30 nM (NF-κB inhibition)[9]
Hapalindoles Hapalindole AAntibacterialGram-positive bacteria-[4]
Welwitindolinones Welwitindolinone AAnticancerOvarian cancer cell lines-[4]

Experimental Protocols

Isolation of Hapalindole-Type Alkaloids from Fischerella ambigua

This protocol is adapted from the methodology described by Mo et al. (2010) for the isolation of fischambiguines and ambiguines.[13][14]

Step 1: Culturing of Fischerella ambigua

  • Obtain a culture of Fischerella ambigua (e.g., UTEX 1903).

  • Grow the cyanobacterium in a suitable medium (e.g., BG-11 medium) under controlled conditions of light and temperature.

  • Harvest the cyanobacterial biomass by centrifugation or filtration when sufficient growth is achieved.

Step 2: Extraction

  • Lyophilize the harvested biomass to remove water.

  • Extract the dried biomass with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature with stirring.

  • Repeat the extraction process three times to ensure complete extraction of the metabolites.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Step 3: Chromatographic Purification

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of hexane and ethyl acetate to perform an initial fractionation.

  • Sephadex LH-20 Chromatography: Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Perform final purification of the isolated compounds using a C18 RP-HPLC column with a suitable mobile phase, such as a gradient of acetonitrile and water.

Step 4: Structure Elucidation

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including stereochemistry.

  • X-ray Crystallography: If suitable crystals can be obtained, perform X-ray crystallography for an unambiguous determination of the absolute stereochemistry.

The following diagram outlines the experimental workflow for the isolation of isocyano-indoles from cyanobacteria.

Isolation_Workflow Isolation Workflow for Cyanobacterial Isocyano-Indoles cluster_culturing 1. Culturing cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_elucidation 4. Structure Elucidation Culturing Cyanobacterial Culture (e.g., Fischerella ambigua) Harvesting Harvesting Biomass Culturing->Harvesting Extraction Extraction with CH2Cl2:MeOH (1:1) Harvesting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex RP_HPLC RP-HPLC Sephadex->RP_HPLC Pure_Compound Pure Isocyano-Indole RP_HPLC->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Xray X-ray Crystallography Pure_Compound->Xray Structure Determined Structure

Caption: Workflow for isolating isocyano-indoles.

Representative Protocol for Isolation of Isocyano-Terpenoids from Axinella Sponges

This protocol is a generalized procedure based on the principles of marine natural product isolation from sponges of the genus Axinella.

Step 1: Collection and Preparation of Sponge Material

  • Collect specimens of Axinella sp. and immediately freeze them to preserve the chemical integrity of the metabolites.

  • Thaw the frozen sponge tissue and homogenize it.

Step 2: Extraction

  • Exhaustively extract the homogenized sponge tissue with methanol (MeOH) followed by chloroform (CHCl₃) at room temperature.[15]

  • Combine the extracts and concentrate them under reduced pressure to obtain an aqueous suspension.

  • Partition the aqueous suspension between n-butanol and water.[15]

Step 3: Chromatographic Fractionation and Purification

  • Subject the n-butanol fraction to Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase C18 column using a water-methanol gradient.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing isocyano compounds (characterized by their typical spectroscopic signatures).

  • Perform further purification of the target fractions using repeated rounds of High-Performance Liquid Chromatography (HPLC) on various stationary phases (e.g., C18, silica, cyano) until pure compounds are obtained.

Step 4: Structure Elucidation

  • Utilize the same spectroscopic and spectrometric techniques as described in section 5.1 (HRMS, 1D and 2D NMR, and X-ray crystallography) to determine the structures of the isolated isocyano-terpenoids.

Future Perspectives and Conclusion

The natural occurrence of isocyano-indoles in cyanobacteria and marine sponges represents a rich and largely untapped resource for the discovery of novel bioactive compounds. The continued exploration of these organisms, coupled with advances in analytical techniques and genomic sequencing, will undoubtedly lead to the identification of new and structurally unique isocyano-indoles.

The elucidation of their biosynthetic pathways not only provides fundamental insights into the chemical ecology of the producing organisms but also opens up opportunities for biosynthetic engineering and the sustainable production of these valuable compounds. Furthermore, the potent and diverse biological activities of isocyano-indoles underscore their potential as lead compounds for the development of new therapeutic agents to address unmet medical needs in areas such as infectious diseases and oncology.

This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of isocyano-indoles. The detailed experimental protocols and the summary of their bioactivities are intended to serve as a valuable resource for researchers dedicated to the exploration and exploitation of this fascinating class of natural products.

References

  • Mo, S., Krunic, A., Santarsiero, B. D., Franzblau, S. G., & Orjala, J. (2010). Hapalindole-related alkaloids from the cultured cyanobacterium Fischerella ambigua. Phytochemistry, 71(17-18), 2116–2123. [Link]

  • Mo, S., Krunic, A., Santarsiero, B. D., Franzblau, S. G., & Orjala, J. (2010). Hapalindole-related alkaloids from the cultured cyanobacterium Fischerella ambigua. Phytochemistry, 71(17-18), 2116–2123. [Link]

  • (PDF) Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Isocyanide - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Paradox of Antimalarial Terpenoid Isonitrile Biosynthesis Explained. Proposal of Cyanoformate as an NC Delivery Vector | Journal of Natural Products - ACS Publications. (2024, December 20). [Link]

  • The Paradox of Antimalarial Terpenoid Isonitrile Biosynthesis Explained. Proposal of Cyanoformate as an NC Delivery Vector - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Secondary Metabolites in Cyanobacteria - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed. (2012, February 15). [Link]

  • Cyanobacteria growth English) | Protocols.io. (2024, January 8). [Link]

  • Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Selected Antimicrobial Activity of Hapalindoles and Fischerindole L (MIC μM) - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities - ResearchGate. (2025, October 15). [Link]

  • (PDF) Further Investigation of the Mediterranean Sponge Axinella polypoides: Isolation of a New Cyclonucleoside and a New Betaine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities - ResearchGate. (2025, October 15). [Link]

  • The Chemistry of Hapalindoles, Fischerindoles, Ambiguines, and Welwitindolinones - PubMed. (2013, December 25). [Link]

  • Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Investigations into the biosynthesis of terpenoids from marine sponges - eScholarship.org. (n.d.). Retrieved January 23, 2026, from [Link]

  • Unified biogenesis of ambiguine, fischerindole, hapalindole and welwitindolinone: identification of a monogeranylated indolenine as a cryptic common biosynthetic intermediate by an unusual magnesium-dependent aromatic prenyltransferase - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

  • Total Synthesis of the Chlorinated Pentacyclic Indole Alkaloid (+)-Ambiguine G | Knowledge UChicago. (2021, July 19). [Link]

  • Marine Isonitriles and Their Related Compounds - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Total Synthesis of the Chlorinated Pentacyclic Indole Alkaloid (+)-Ambiguine G | Knowledge UChicago. (2021, July 19). [Link]

  • Structural diversification of hapalindole and fischerindole natural products via cascade biocatalysis - eScholarship.org. (n.d.). Retrieved January 23, 2026, from [Link]

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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isocyano-1H-indole stands as a fascinating yet underexplored scaffold in medicinal chemistry and materials science. Its unique combination of an electron-rich indole nucleus and the electronically ambiguous isocyano group presents a rich landscape of reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 5-isocyano-1H-indole, considering both the isocyanate (-N=C=O) and isocyanide (-N≡C) functionalities. By dissecting the electronic interplay between these two moieties, we will delineate the probable sites of reactivity, offering a predictive framework for its synthetic transformations and applications. This document is intended to be a foundational resource for researchers seeking to harness the synthetic potential of this intriguing molecule.

Introduction: The Duality of Reactivity in Aromatic Heterocycles

The indole ring system is a cornerstone of numerous natural products and pharmaceuticals, prized for its electron-rich nature that renders it highly susceptible to electrophilic attack, primarily at the C3 position.[1][2] Conversely, the isocyano functional group, in its isocyanate or isocyanide form, introduces a locus of electrophilicity or a unique combination of nucleophilic and electrophilic character, respectively. The juxtaposition of these functionalities in 5-isocyano-1H-indole creates a molecule with a complex and tunable reactivity profile. Understanding the dominant reactive sites is paramount for its strategic incorporation into novel molecular architectures.

This guide will first deconstruct the fundamental electronic properties of the indole ring and the isocyano group. Subsequently, it will explore the consequences of placing an electron-withdrawing group at the 5-position of the indole nucleus. Finally, it will synthesize this information to provide a detailed predictive analysis of the electrophilic and nucleophilic sites of 5-isocyano-1H-indole, offering actionable insights for synthetic chemists.

The Indole Nucleus: A Bastion of Nucleophilicity

The indole ring is an aromatic heterocyclic system where a benzene ring is fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, significantly increasing the electron density of the ring, particularly at the C3 position.[3] This makes the indole nucleus a potent nucleophile, readily undergoing electrophilic aromatic substitution.

The canonical order of reactivity for electrophilic attack on an unsubstituted indole is C3 > N1 > C2 > C6 > C4 > C5 > C7. The pronounced nucleophilicity of the C3 position is attributed to the stability of the resulting cationic intermediate (the σ-complex), where the positive charge is effectively delocalized without disrupting the aromaticity of the benzene ring.

Caption: Structure of 1H-indole.

The Isocyano Group: A Chameleon of Reactivity

The term "isocyano" can refer to two distinct functional groups: isocyanate (-N=C=O) and isocyanide (-N≡C). Their electronic properties and, consequently, their reactivity, are markedly different.

The Isocyanate Group (-N=C=O): A Potent Electrophile

The isocyanate group is characterized by a highly electrophilic carbon atom, resulting from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[4][5] This makes isocyanates highly susceptible to attack by a wide array of nucleophiles, including alcohols, amines, and water.[6] The reaction proceeds via a nucleophilic addition to the carbonyl carbon.[7]

The reactivity of aryl isocyanates can be modulated by substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, while electron-donating groups have the opposite effect.[8]

Caption: Predicted reactive sites of 5-isocyanato-1H-indole.

Experimental Validation Protocol: Reaction with Nucleophiles

Objective: To confirm the electrophilicity of the isocyanate carbon.

Materials:

  • 5-Isocyanato-1H-indole

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolve 1.0 equivalent of 5-isocyanato-1H-indole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 equivalents of benzylamine dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the resulting urea derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Case Study 2: 5-Isocyanido-1H-indole (5-Isocyano-1H-indole)

The isocyanide group is also electron-withdrawing, albeit generally less so than the isocyanate group. Therefore, a similar deactivation of the indole ring is expected.

  • Nucleophilic Sites:

    • The terminal carbon of the isocyanide group will act as a nucleophile, particularly towards soft electrophiles and in multicomponent reactions. [7] * The nitrogen atom of the indole ring (N1) , upon deprotonation, will be a potent nucleophile.

    • The C3 position of the indole ring , while deactivated, may still react with strong electrophiles.

  • Electrophilic Sites:

    • The terminal carbon of the isocyanide group can also act as an electrophilic center, susceptible to attack by strong nucleophiles, especially under acidic conditions or in the presence of a Lewis acid. [7][9]

Caption: Predicted reactive sites of 5-isocyanido-1H-indole.

Experimental Validation Protocol: Ugi Multicomponent Reaction

Objective: To demonstrate the nucleophilic character of the isocyanide carbon.

Materials:

  • 5-Isocyanido-1H-indole

  • Benzaldehyde

  • Aniline

  • Acetic acid

  • Methanol

  • Stirring apparatus

  • TLC plates

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of 1.0 equivalent of benzaldehyde and 1.0 equivalent of aniline in methanol, add 1.0 equivalent of 5-isocyanido-1H-indole.

  • Add 1.0 equivalent of acetic acid to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-acylamino amide product by column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Spectroscopic Signatures for Characterization

The differentiation between the isocyanate and isocyanide isomers, and the analysis of their reaction products, can be unequivocally achieved through spectroscopic methods.

Spectroscopic Technique5-Isocyanato-1H-indole5-Isocyanido-1H-indole
Infrared (IR) Spectroscopy Strong, sharp absorption band around 2250-2280 cm⁻¹ for the -N=C=O asymmetric stretch. [10][11]Weaker absorption band around 2110-2150 cm⁻¹ for the -N≡C stretch. [12]
¹³C NMR Spectroscopy The isocyanate carbon will appear around 120-130 ppm.The isocyanide carbon will appear further downfield, typically in the range of 155-170 ppm. [12]

Conclusion and Future Outlook

5-Isocyano-1H-indole represents a synthetically versatile platform with a predictable yet nuanced reactivity profile. The isocyanate isomer is dominated by the electrophilicity of the -NCO group, while the isocyanide isomer presents a more complex scenario with the terminal carbon capable of acting as both a nucleophile and an electrophile. In both cases, the electron-withdrawing nature of the 5-substituent diminishes the inherent nucleophilicity of the indole ring, particularly at the C3 position, while enhancing the acidity of the N-H proton.

This guide provides a robust framework for anticipating the chemical behavior of 5-isocyano-1H-indole. The proposed experimental protocols offer a starting point for the empirical validation of these predictions. Further computational studies, such as the calculation of electrostatic potential maps and frontier molecular orbitals, would provide deeper insights into the subtle electronic features of this molecule and further refine our understanding of its reactivity. The strategic exploitation of the distinct reactive sites within 5-isocyano-1H-indole holds significant promise for the development of novel pharmaceuticals and functional materials.

References

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The Dual Reactivity of the Isonitrile Group on the Indole Scaffold: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The introduction of an isonitrile group onto this scaffold unlocks a unique and versatile reactivity profile, offering a powerful toolkit for the synthesis of complex, polycyclic, and functionally diverse molecules.[1] This technical guide provides a comprehensive exploration of the reactivity of the isonitrile group on the indole scaffold, designed for researchers, scientists, and professionals in drug development. We will delve into the synthesis of key indole isonitrile building blocks, their engagement in powerful multicomponent reactions, their potential for cycloadditions, and their characteristic spectroscopic signatures. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower the practical application of this fascinating chemistry.

Introduction: The Unique Electronic Character of the Indole Isonitrile

The indole ring system is an electron-rich aromatic heterocycle, with the highest electron density typically at the C3 position, rendering it highly susceptible to electrophilic attack.[2] The isonitrile group (-N≡C), on the other hand, is a truly unique functional group, possessing a divalent carbon atom that can react with both electrophiles and nucleophiles at the same center.[3] This dual reactivity is the cornerstone of its synthetic utility.

When appended to the indole scaffold, the isonitrile group's electronic influence is dependent on its position. However, its intrinsic ambiphilic nature remains its most defining characteristic. This allows for a rich and varied reaction landscape, from the construction of complex molecular frameworks in a single step via multicomponent reactions to the potential for novel cycloaddition pathways. Understanding this interplay between the electron-rich indole core and the electronically versatile isonitrile functionality is key to harnessing its full synthetic potential.

Synthesis of Indole Isonitriles: Accessing the Key Building Blocks

The successful exploration of indole isonitrile reactivity hinges on the efficient synthesis of the starting materials. While various substituted indoles are commercially available or readily synthesized through established methods like the Fischer, Leimgruber-Batcho, or Reissert syntheses, the introduction of the isonitrile group requires specific synthetic strategies.[4] A particularly useful and novel precursor is 1H-indole-methyl-isocyanide, a "gramine-type" isocyanide that has proven to be a versatile partner in multicomponent reactions.[1]

Synthesis of 1H-Indole-Methyl-Isocyanide

This "gramine-type" isocyanide can be synthesized from the corresponding primary amine via a formamide intermediate, followed by dehydration.[1]

Experimental Protocol: Synthesis of 1H-Indole-Methyl-Isocyanide [1]

  • Step 1: Formamide Formation: To a solution of (1H-indol-3-yl)methanamine (1.0 eq) in a suitable solvent such as ethyl acetate, add ethyl formate (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until completion. Remove the solvent under reduced pressure to obtain the crude N-((1H-indol-3-yl)methyl)formamide.

  • Step 2: Dehydration to the Isonitrile: To a solution of the crude formamide (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq) followed by the dropwise addition of phosphorus oxychloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1H-indole-methyl-isocyanide.

Multicomponent Reactions: The Powerhouse of Indole Isonitrile Chemistry

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste.[2][3] The unique reactivity of the isonitrile group makes it a cornerstone of some of the most important MCRs, including the Passerini and Ugi reactions.[5][6] The incorporation of the indole scaffold into these reactions provides rapid access to libraries of complex, drug-like molecules.[1]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5] When an indole isonitrile is employed, the resulting products incorporate the indole moiety, leading to scaffolds with significant biological potential.[1]

Mechanism of the Ugi Reaction with Indole Isonitrile:

The reaction is initiated by the formation of an imine from the aldehyde and the amine. The isonitrile then undergoes a nucleophilic attack on the iminium ion to form a highly reactive nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final bis-amide product.[6]

Ugi_Mechanism Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine Amine Amine (R2-NH2) Amine->Imine Indole_Isonitrile Indole Isonitrile (Indole-R3-NC) Nitrilium_Ion Nitrilium Ion Indole_Isonitrile->Nitrilium_Ion Carboxylic_Acid Carboxylic Acid (R4-COOH) Intermediate_Adduct Intermediate Adduct Carboxylic_Acid->Intermediate_Adduct Imine->Nitrilium_Ion + Indole Isonitrile Nitrilium_Ion->Intermediate_Adduct + Carboxylate Bis_Amide Bis-Amide Product Intermediate_Adduct->Bis_Amide Mumm Rearrangement

Figure 1: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Reaction with 1H-Indole-Methyl-Isocyanide [1]

  • To a solution of the aldehyde (1.0 eq) in methanol, add the amine (1.0 eq) and stir for 30 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Finally, add a solution of 1H-indole-methyl-isocyanide (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired bis-amide product.

A notable example is the Ugi-4C reaction involving three different indole moieties, leading to a complex tris-indole alkaloid-like structure that would be challenging to synthesize through a linear approach.[1]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isonitrile to produce an α-acyloxy carboxamide.[6] The use of indole isonitriles in the Passerini reaction provides a direct route to α-acyloxy amides bearing the indole scaffold.[1]

Mechanism of the Passerini Reaction with Indole Isonitrile:

The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. The key step involves the formation of a cyclic transition state where the isonitrile carbon attacks the carbonyl carbon of the aldehyde, while the carbonyl oxygen is protonated by the carboxylic acid. This is followed by the attack of the carboxylate on the nitrilium-like intermediate and subsequent rearrangement to the final product.[6]

Passerini_Mechanism Aldehyde Aldehyde (R1-CHO) Cyclic_Intermediate Cyclic Intermediate Aldehyde->Cyclic_Intermediate Indole_Isonitrile Indole Isonitrile (Indole-R2-NC) Indole_Isonitrile->Cyclic_Intermediate Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->Cyclic_Intermediate Acyloxy_Carboxamide α-Acyloxy Carboxamide Product Cyclic_Intermediate->Acyloxy_Carboxamide Rearrangement

Figure 2: Generalized mechanism of the Passerini three-component reaction.

Experimental Protocol: Passerini Reaction with 1H-Indole-Methyl-Isocyanide [1]

  • To a solution of the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add 1H-indole-methyl-isocyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-acyloxy carboxamide.

Table 1: Representative Multicomponent Reactions with 1H-Indole-Methyl-Isocyanide [1]

Reaction TypeAldehyde/Imine SourceCarboxylic Acid/AmineYield (%)
Ugi-4CBenzaldehyde, AnilineAcetic Acid75
Ugi-4CCyclohexanecarboxaldehyde, BenzylamineBenzoic Acid82
Ugi-Lactamβ-Alanine, Formaldehyde-68
Passerini-3CIsobutyraldehydePhenylacetic Acid78
Passerini-3C4-NitrobenzaldehydeFormic Acid85

Cycloaddition Reactions: Exploring New Frontiers

The isonitrile functionality is known to participate in various cycloaddition reactions, most notably [4+1] cycloadditions, where it acts as a one-carbon component. While the indole ring itself can undergo [4+2] and other cycloaddition reactions, the participation of an indole-bound isonitrile group in such transformations is a developing area of research.

Theoretically, the isonitrile carbon of an indole isonitrile could react with a 1,3-diene in a formal [4+1] cycloaddition to form a five-membered ring. This would provide a novel and powerful method for the construction of complex, fused indole systems. Further research is needed to fully explore and validate this reactivity pattern for indole isonitriles.

Reactions with Electrophiles and Nucleophiles

The inherent reactivity of the indole nucleus and the isonitrile group suggests a rich chemistry with both electrophiles and nucleophiles.

  • Electrophilic Attack: The electron-rich indole ring, particularly at the C3 position, is susceptible to electrophilic attack. The presence of the isonitrile group, which is generally considered electron-withdrawing, may modulate this reactivity. However, electrophilic addition to the isonitrile carbon is also a characteristic reaction of this functional group.

  • Nucleophilic Attack: The isonitrile carbon is susceptible to nucleophilic attack. Furthermore, the indole ring itself can be rendered electrophilic under certain conditions, for example, by N-acylation, allowing for nucleophilic attack.[7] The interplay of these two reactive sites in indole isonitriles opens up avenues for diverse transformations.

Spectroscopic Characterization of Indole Isonitriles

The unambiguous characterization of indole isonitriles is crucial for confirming their synthesis and for monitoring their subsequent reactions. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isonitrile is the strong, sharp absorption band corresponding to the N≡C stretching vibration. This band typically appears in the range of 2150-2115 cm⁻¹. The exact position of this band can be influenced by the electronic environment, including the position of the isonitrile group on the indole ring and the presence of other substituents. For example, the isonitrile stretching frequency of 6-isocyano-1-methyl-1H-indole is observed around 2120 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum of an indole isonitrile will display the characteristic signals for the indole ring protons. The chemical shifts of these protons can be influenced by the position of the isonitrile group.

    • ¹³C NMR: The isonitrile carbon typically resonates in the range of 155-170 ppm in the ¹³C NMR spectrum. The quaternary carbon of the isonitrile is often broad due to quadrupolar relaxation of the nitrogen atom. The other carbon signals of the indole ring will also be present and can be assigned using standard 2D NMR techniques.

Conclusion and Future Outlook

The isonitrile group, when attached to the versatile indole scaffold, creates a powerful and multifaceted building block for organic synthesis. Its proficiency in multicomponent reactions like the Ugi and Passerini reactions has been clearly demonstrated, providing rapid access to complex and diverse molecular architectures of high interest in drug discovery. While the exploration of their cycloaddition chemistry and broader reactivity with electrophiles and nucleophiles is still in its early stages, the potential for novel transformations is immense.

This guide has provided a foundational understanding of the synthesis, reactivity, and characterization of indole isonitriles. It is our hope that the detailed protocols and mechanistic insights presented herein will serve as a valuable resource for researchers and empower them to further explore and exploit the rich chemistry of this unique class of compounds. The continued investigation into the reactivity of the isonitrile group on the indole scaffold is certain to yield exciting new synthetic methodologies and contribute to the development of novel therapeutic agents.

References

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Illuminating the Path Forward: A Technical Guide to the Research Horizons of 5-Isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective

This technical guide serves as a comprehensive exploration into the vast and largely untapped research potential of 5-isocyano-1H-indole. This unique molecule stands at the crossroads of indole's privileged role in medicinal chemistry and the isocyanide group's distinctive reactivity. For researchers, chemists, and professionals in drug development, 5-isocyano-1H-indole is a versatile scaffold with significant promise in pioneering new therapeutic agents, advanced materials, and innovative synthetic methodologies.

Foundational Characteristics: A Physicochemical and Spectroscopic Overview

5-Isocyano-1H-indole is an aromatic, heterocyclic compound. The indole core is a recurring motif in a multitude of natural products and pharmaceuticals, while the isocyanide functional group (-N≡C) offers a rich and varied chemical reactivity.[1] It can function as a nucleophile, an electrophile, a radical acceptor, and a ligand for transition metals, making it a powerful tool in synthetic chemistry.[2]

1.1 Predicted Physicochemical Properties

Understanding the fundamental physicochemical properties of 5-isocyano-1H-indole is crucial for designing and executing experiments effectively.

PropertyPredicted ValueImplication for Research
Molecular Formula C₉H₆N₂Essential for all stoichiometric calculations and mass spectrometry analysis.
Molecular Weight 142.16 g/mol Critical for accurate reagent measurement and reaction setup.[3]
LogP ~2.2Suggests moderate lipophilicity, which is a key parameter for solubility and potential biological membrane permeability.
pKa (indole N-H) ~17Indicates the acidity of the indole proton, which is important when considering base-mediated reactions.
Dipole Moment Predicted to be highThe isocyanide group introduces a significant dipole moment, influencing intermolecular interactions, solubility, and material properties.

1.2 Spectroscopic Fingerprints

The isocyanide group provides a unique and easily identifiable spectroscopic signature, which is invaluable for reaction monitoring and structural confirmation.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band for the N≡C stretch is the most characteristic feature, typically appearing in the 2150-2110 cm⁻¹ range. This peak is well-isolated from other common functional group signals, making it an excellent diagnostic tool.

  • ¹³C NMR Spectroscopy: The isocyanide carbon is typically observed as a broad signal in the downfield region of the spectrum, around 155-170 ppm.

  • ¹H NMR Spectroscopy: The protons on the indole ring will display characteristic chemical shifts and coupling patterns. Changes in these signals can provide valuable information about reactions occurring at the isocyanide or other positions on the indole scaffold.

The Isocyanide Moiety: A Gateway to Chemical Diversity

The true synthetic power of 5-isocyano-1H-indole is unlocked through the diverse reactivity of the isocyanide group. While the specific reactions of this molecule may not be extensively documented, its chemical behavior can be confidently predicted based on the well-established chemistry of other aryl isocyanides.

2.1 Multicomponent Reactions (MCRs): A Strategy for Rapid Discovery

Isocyanides are key players in a variety of multicomponent reactions, which enable the efficient, one-pot synthesis of complex molecules from simple starting materials.[4] This approach is highly valuable in drug discovery for the rapid generation of diverse compound libraries.

Workflow for Exploring MCRs with 5-Isocyano-1H-indole

MCR_Workflow Start 5-Isocyano-1H-indole Ugi_Rxn Ugi Reaction Start->Ugi_Rxn Reagent 1 Passerini_Rxn Passerini Reaction Start->Passerini_Rxn Reagent 1 Aldehyde Aldehyde/Ketone Aldehyde->Ugi_Rxn Reagent 2 Aldehyde->Passerini_Rxn Reagent 2 Amine Amine (Primary/Secondary) Amine->Ugi_Rxn Reagent 3 Acid Carboxylic Acid Acid->Ugi_Rxn Reagent 4 Acid->Passerini_Rxn Reagent 3 Ugi_Product α-Acylamino Amide Library (High Scaffold Diversity) Ugi_Rxn->Ugi_Product Passerini_Product α-Acyloxy Amide Library (Ester Functionality) Passerini_Rxn->Passerini_Product Screening Biological Screening (e.g., Kinase Assays) Ugi_Product->Screening Passerini_Product->Screening

Caption: A streamlined workflow for generating molecular diversity using 5-isocyano-1H-indole in multicomponent reactions.

2.1.1 The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool in combinatorial chemistry that combines an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to form an α-acylamino amide.[5][6][7][8]

  • Untapped Potential: Employing 5-isocyano-1H-indole in the Ugi reaction can lead to novel scaffolds that incorporate the indole nucleus into a peptide-like framework. Given the prevalence of the indole motif in kinase inhibitors and other therapeutics, these products are excellent candidates for biological screening.[9][10][11]

2.1.2 The Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction involves the combination of an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy carboxamide.[5][12][13][14]

  • Research Direction: This reaction offers a direct route to molecules containing both ester and amide functionalities, which are common in bioactive compounds and can be utilized in prodrug design. The exploration of the Passerini reaction with 5-isocyano-1H-indole could yield novel compounds with intriguing pharmacological profiles.

2.2 Cycloaddition Reactions: Forging New Rings

The isocyanide functional group can participate in various cycloaddition reactions, providing access to a wide array of heterocyclic systems.

  • [4+1] Cycloadditions: Isocyanides can react with 1,3-dipoles such as tetrazines to form five-membered rings.[5][15] The reaction of 5-isocyano-1H-indole with different dienes could lead to the synthesis of novel fused indole systems.

  • [3+2] Cycloadditions: These reactions, often mediated by a metal catalyst, can provide access to unique heterocyclic structures and have been used to synthesize complex molecules.[16]

2.3 Transition-Metal Catalysis: A Dual Role

The isocyanide group is an excellent ligand for various transition metals, including palladium, rhodium, and gold.[17] This ability to act as both a ligand and a reactive component opens up a vast and exciting area of research.

  • Isocyanide Insertion Reactions: In the presence of a suitable palladium catalyst and an organohalide, the isocyanide can insert into the carbon-halide bond.[18][19] This forms a ketenimine intermediate that can be trapped by various nucleophiles, providing a powerful method for carbon-carbon bond formation.[20]

  • Metal-Mediated Cyclizations: The isocyanide can function as a one-carbon building block in intramolecular cyclizations, leading to the formation of complex polycyclic systems.

Proposed Catalytic Cycle for Isocyanide Insertion

Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl/Vinyl Halide (R-X) ArX->OxAdd PdII_Complex R-Pd(II)-X OxAdd->PdII_Complex Coordination Coordination PdII_Complex->Coordination Isocyanide 5-Isocyano-1H-indole Isocyanide->Coordination Coord_Complex [R-Pd(II)(CNR')-X] Coordination->Coord_Complex Insertion Migratory Insertion Coord_Complex->Insertion Ketenimine_Complex Pd(II)-Imidoyl Complex Insertion->Ketenimine_Complex Reduct Reductive Elimination (or Nucleophilic Attack) Ketenimine_Complex->Reduct Reduct->Pd0 Catalyst Regeneration Product Functionalized Product Reduct->Product

Caption: A plausible palladium-catalyzed cross-coupling reaction involving 5-isocyano-1H-indole.

Frontier Research Areas: Charting the Path Forward

Building on its fundamental reactivity, several high-impact research directions for 5-isocyano-1H-indole can be envisioned.

3.1 Medicinal Chemistry: A Scaffold for New Therapeutics

The indole nucleus is a well-established pharmacophore in medicinal chemistry.[21][22] The addition of the isocyanide group provides a unique chemical handle to generate novel molecular entities with potential therapeutic applications.[23]

  • Kinase Inhibitors: Many successful kinase inhibitors feature an indole core. The isocyanide can be used as a starting point to build diverse side chains via MCRs, potentially leading to new interactions within the kinase binding pocket.

  • Antimicrobial and Antiviral Agents: Isocyanide-containing natural products have demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties.[2][24] A systematic evaluation of 5-isocyano-1H-indole and its derivatives against various pathogens is a promising avenue of research.

  • Anticancer Agents: Indole derivatives are known to possess anticancer properties.[21][23] The unique electronic and steric properties of the isocyano-indole scaffold could lead to the discovery of novel compounds with potent antiproliferative activity.

3.2 Materials Science: Designing Functional Molecules

The combination of the rigid, planar indole structure and the linear, metal-coordinating isocyanide group makes 5-isocyano-1H-indole an attractive building block for functional materials.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The isocyanide can act as a linker to coordinate with metal ions, potentially forming porous materials with applications in gas storage, separation, or catalysis.[25] The indole N-H group could also participate in hydrogen bonding to direct the self-assembly of these materials.

  • Organic Electronics: Indole-based materials have been investigated for their charge-transport properties. The strong dipole moment of the isocyano group could influence molecular packing in the solid state, leading to materials with interesting electronic and photophysical characteristics.

3.3 Chemical Biology: Probing Biological Systems

The reactivity of the isocyanide group can be leveraged to develop chemical probes for studying biological systems.

  • Bioorthogonal Chemistry: The isocyanide group can undergo specific reactions that could be adapted for bioorthogonal ligation, enabling the labeling and tracking of biomolecules in their native environment.

  • Covalent Inhibitors: The isocyanide can be transformed into a reactive species capable of forming covalent bonds with specific amino acid residues in a protein's active site, leading to highly potent and selective inhibitors.

Experimental Protocols: A Starting Point for Exploration

The following are generalized protocols. Optimization of reaction conditions is essential for achieving the best results.

4.1 Protocol: Synthesis of 5-Isocyano-1H-indole

The most common method for synthesizing aryl isocyanides is the dehydration of the corresponding formamide.

  • Formylation: 5-Amino-1H-indole can be formylated using a suitable formylating agent, such as a mixture of formic acid and acetic anhydride. The reaction is typically carried out at a low temperature and then allowed to warm to room temperature.

  • Dehydration: The resulting 5-formamido-1H-indole is then dehydrated using a dehydrating agent like phosphorus oxychloride (POCl₃) or triphenylphosphine in the presence of a base. This step is performed under anhydrous conditions to yield 5-isocyano-1H-indole.

4.2 Protocol: General Procedure for a Ugi-4CR Screening Reaction

  • In a reaction vial, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in a suitable solvent such as methanol.

  • Stir the mixture for a short period at room temperature to facilitate the formation of the imine.

  • Add 5-isocyano-1H-indole (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, the solvent is removed, and the product is purified using standard techniques like column chromatography.

Conclusion

5-Isocyano-1H-indole is a molecule with immense potential, bridging the gap between established indole chemistry and the unique reactivity of isocyanides. Its versatility opens doors to innovation in medicinal chemistry, materials science, and chemical biology. From the rapid synthesis of diverse compound libraries for drug discovery to the creation of novel functional materials, the research avenues for this compound are both numerous and promising. This guide aims to inspire further exploration into the rich and rewarding chemistry of 5-isocyano-1H-indole.

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  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • YAMAMOTO, Y., & YAMAZAKI, H. (1976). Interactions of isocyanides with transition metal complexes. IX. Single and multiple insertion of isocyanide into palladium-to-carbon .sigma. bonds. Inorganic Chemistry, 15(5), 1204-1208. [Link]

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Methodological & Application

Application Note: 5-Isocyano-1H-indole as a Site-Specific Infrared Probe for Elucidating Protein Environments and Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in biophysics, structural biology, and pharmacology.

Abstract Infrared (IR) spectroscopy is a powerful technique for studying protein structure and dynamics. However, intrinsic vibrational modes often overlap, complicating site-specific analysis. This guide details the application of 5-isocyano-1H-indole (5ICI), incorporated as the unnatural amino acid 5-isocyanotryptophan, as a potent vibrational probe. The isonitrile group (-N≡C) possesses a strong transition dipole and a vibrational frequency in a region of the IR spectrum that is free from protein background signals. Crucially, this frequency is exquisitely sensitive to the local electrostatic environment, polarity, and hydrogen-bonding interactions.[1][2] This sensitivity allows researchers to gain high-resolution insights into protein conformation, hydration, and ligand binding at a precisely chosen location. We provide the scientific principles, key advantages, and detailed protocols for the genetic incorporation of 5-isocyanotryptophan and subsequent analysis using Fourier Transform Infrared (FTIR) spectroscopy.

Principle of Operation: The Isocyano Group as a Vibrational Reporter

The utility of 5-isocyano-1H-indole as an IR probe is rooted in the properties of its isonitrile (-N≡C) stretching vibration. This bond's frequency is not static; it is modulated by its immediate surroundings, a phenomenon known as solvatochromism.[1]

  • Electrostatic Effects & Polarity: The local electric field within a protein can perturb the vibrational frequency of the isonitrile bond. Studies on model compounds like 5ICI and 6-isocyano-1-methyl-1H-indole (6ICMI) in various solvents show a strong dependence of the isonitrile stretching frequency on the polarizability of the environment.[2][3][4][5] This allows the probe to report on the hydrophobicity or polarity of its location, such as distinguishing between a buried nonpolar core and a solvent-exposed loop.

  • Hydrogen Bonding: The isonitrile group is a hydrogen-bond acceptor. When it engages in a hydrogen bond with a donor group (e.g., water, or the side chain of residues like serine or threonine), the -N≡C stretching frequency experiences a distinct blue-shift to a higher wavenumber (cm⁻¹).[1] In protic solvents like alcohols, this often results in the appearance of two distinct peaks: a lower frequency peak for the non-hydrogen-bonded population and a higher frequency, blue-shifted peak for the hydrogen-bonded species.[1] The position and relative intensity of these peaks provide quantitative information on the nature and extent of hydrogen bonding at the probe's location.

The sensitivity of the isonitrile frequency to the hydrogen-bond donor (HBD) ability and density of the local environment has been systematically characterized, providing a robust framework for interpreting spectral shifts within a protein.[1][2][5]

Key Advantages Over Other Vibrational Probes

While other vibrational probes exist, such as those containing nitrile (-C≡N) or azido (-N₃) groups, the isonitrile group attached to an indole ring offers several distinct advantages:

  • Enhanced Signal Strength: The isonitrile group generally has a larger transition dipole moment compared to the nitrile group, leading to stronger IR absorption and a better signal-to-noise ratio in measurements.[1] This is a significant advantage, especially when working with low concentrations of protein.

  • Favorable Vibrational Lifetime: Time-resolved IR pump-probe studies show that the vibrational lifetime of the isonitrile stretch in 5ICI is significantly longer than that of the azido stretch and also longer than the nitrile stretch.[1][3] For example, the lifetime in DMSO was measured to be approximately 3.57 ps.[1] This longer lifetime makes it a more suitable probe for dynamic studies using nonlinear IR spectroscopy.

  • Minimal Structural Perturbation: When incorporated as 5-isocyanotryptophan, the probe is a close structural analog of the natural amino acid tryptophan. This minimizes the risk of perturbing the protein's native structure and function, a critical requirement for meaningful biological studies.

  • Clear Spectral Window: The isonitrile stretching vibration typically occurs between 2120 cm⁻¹ and 2150 cm⁻¹, a spectral region that is free of interfering absorptions from the protein backbone and other side chains.

Experimental Design & Workflow

The successful use of 5-isocyanotryptophan as an IR probe involves a multi-step process, from its incorporation into the target protein to the final spectral analysis. The overall workflow is designed to ensure site-specificity and data integrity.

G cluster_prep Molecular Biology & Biochemistry cluster_spec Spectroscopy & Analysis mutagenesis 1. Site-Directed Mutagenesis Introduce TAG codon at target site expression 2. Protein Expression In presence of unnatural amino acid (Uaa), orthogonal tRNA & synthetase mutagenesis->expression purification 3. Protein Purification Isolate the Uaa-containing protein expression->purification sample_prep 4. Sample Preparation Buffer exchange, concentration, loading into IR cell purification->sample_prep acquisition 5. FTIR Data Acquisition Collect sample and buffer spectra sample_prep->acquisition analysis 6. Data Analysis Buffer subtraction, peak fitting, and interpretation acquisition->analysis

Caption: Overall experimental workflow for using 5-isocyanotryptophan as an IR probe.

Protocols

Protocol 1: Site-Specific Incorporation of 5-Isocyanotryptophan

This protocol describes the general methodology for incorporating an unnatural amino acid (Uaa) like 5-isocyanotryptophan into a protein at a desired position in E. coli or mammalian cells using an amber stop codon (TAG) suppression system.[6][7]

Rationale: This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the Uaa and the amber codon, thereby inserting the Uaa only at the specified site during translation.

Materials:

  • Plasmid encoding the protein of interest.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., a variant of TyrRS/tRNACUA).

  • 5-isocyanotryptophan (custom synthesis or commercially available).

  • Competent E. coli cells (e.g., BL21(DE3)) or mammalian cells (e.g., HEK293).

  • Standard materials for site-directed mutagenesis, cell culture, protein expression, and purification.

Methodology:

  • Site-Directed Mutagenesis:

    • Identify the residue (typically a tryptophan) to be replaced in your protein of interest.

    • Using a standard mutagenesis kit, mutate the corresponding codon in your protein's expression plasmid to an amber stop codon (TAG).

    • Verify the mutation by DNA sequencing.

  • Transformation:

    • Co-transform the competent cells with two plasmids:

      • The plasmid containing your protein gene with the TAG mutation.

      • The plasmid encoding the orthogonal synthetase/tRNA pair.

  • Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB for E. coli) under antibiotic selection for both plasmids.

    • Supplement the growth medium with 5-isocyanotryptophan to a final concentration of 1-2 mM.

    • Induce protein expression at the appropriate cell density (e.g., with IPTG for E. coli).

    • Grow the culture for the required time at a suitable temperature (e.g., 18-25°C overnight) to allow for protein expression and folding.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the protein using an appropriate chromatography strategy (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

    • Verify the incorporation of the Uaa and the purity of the protein using SDS-PAGE and mass spectrometry. The mass spectrum should show a mass shift corresponding to the replacement of the original amino acid with 5-isocyanotryptophan.

Protocol 2: Sample Preparation for FTIR Spectroscopy

Rationale: Proper sample preparation is critical to obtain high-quality IR spectra. The buffer must be transparent in the spectral region of interest, and the protein concentration must be high enough to yield a sufficient signal. D₂O is often used as the solvent because its bending mode is shifted away from the protein's amide I band, although for the isonitrile window (~2100-2150 cm⁻¹), H₂O-based buffers are also suitable.

Materials:

  • Purified protein containing 5-isocyanotryptophan.

  • IR-transparent buffer (e.g., 20 mM HEPES or Phosphate buffer in D₂O, pD 7.4).

  • FTIR spectrometer with a temperature-controlled sample compartment.

  • IR sample cell (e.g., a transmission cell with CaF₂ windows and a 50-100 µm pathlength spacer).

Methodology:

  • Buffer Exchange:

    • Thoroughly exchange the purified protein into the desired IR-compatible buffer using dialysis, a desalting column, or repeated concentration/dilution with a centrifugal filter.

    • Causality: This step is crucial to remove any interfering buffer components from the purification process and to establish the final solvent environment for the measurement.

  • Concentration:

    • Concentrate the protein to a final concentration of 1-5 mM (approximately 5-20 mg/mL, depending on molecular weight).

    • Causality: A high concentration is needed to maximize the signal from the single isonitrile probe relative to the background noise.

  • Sample Loading:

    • Assemble the transmission cell with the appropriate pathlength spacer.

    • Carefully load ~10-20 µL of the concentrated protein solution into the cell, ensuring no air bubbles are trapped in the optical path.

    • Place the cell in the temperature-controlled holder within the FTIR spectrometer and allow it to equilibrate for 10-15 minutes.

Protocol 3: FTIR Data Acquisition and Analysis

Rationale: The final spectrum is obtained by subtracting a reference spectrum of the buffer from the sample spectrum. This difference spectrum removes contributions from the solvent and buffer salts, isolating the signal from the protein and the embedded probe.

Methodology:

  • Acquire Sample Spectrum:

    • Collect an interferogram of the protein sample. Typically, 256-512 scans are co-added to improve the signal-to-noise ratio.

    • Use a spectral resolution of 2-4 cm⁻¹.

  • Acquire Reference Spectrum:

    • Carefully remove the protein sample from the cell.

    • Thoroughly clean and dry the cell windows.

    • Load the cell with the exact same buffer used for the protein sample.

    • Place the cell back into the spectrometer and acquire a reference spectrum using the identical acquisition parameters (number of scans, resolution).

  • Data Processing and Analysis:

    • Perform a Fourier transform on both interferograms to obtain the absorbance spectra.

    • Subtract the buffer reference spectrum from the protein sample spectrum. This requires careful scaling of the buffer spectrum to correctly subtract the broad water/D₂O absorption bands.

    • The resulting difference spectrum should show a clean baseline in the isonitrile region with a positive peak corresponding to the -N≡C stretch.

    • Fit the peak(s) in the isonitrile region (e.g., using a Gaussian or Voigt function) to determine the precise center frequency, bandwidth, and integrated area.

Data Interpretation

The position and shape of the isonitrile peak are direct reporters of the probe's local environment. The following diagram and table summarize the expected spectral features.

G cluster_env Local Protein Environment cluster_spec Observed IR Spectrum (-N≡C Stretch) hydrophobic Nonpolar / Buried (Aprotic-like) freq_low Single Peak ~2123 - 2128 cm⁻¹ hydrophobic->freq_low Reports on Polarizability h_bonded Solvent Exposed / H-Bonded (Protic-like) freq_high Split or Broadened Peak Peak 1: ~2125 cm⁻¹ (Non-H-bonded) Peak 2: ~2140 cm⁻¹ (H-bonded) h_bonded->freq_high Reports on H-Bonding

Caption: Relationship between the local protein environment and the observed IR spectrum.

Table 1: Representative Frequencies of the Isocyano Group in Different Environments This table, based on studies of 5ICI and related compounds in various solvents, provides a guide for interpreting spectra obtained from proteins.[1][8]

Environment TypeSolvent ExampleKey InteractionObserved -N≡C Frequency (ω₀, cm⁻¹)H-Bonded Peak (ω₁, cm⁻¹)Interpretation
Aprotic, Low Polarity Toluenevan der Waals~2123.7Not observedProbe is in a buried, hydrophobic environment.
Aprotic, Polar DMSODipole-Dipole~2125.2Not observedProbe is in a polar but non-hydrogen bonding environment.
Protic, H-Bonding MethanolH-Bonding~2125.5~2141.5Probe is exposed to H-bond donors (e.g., water, side chains). The presence of the ω₁ peak is a direct signature of H-bonding.
Protic, H-Bonding EthanolH-Bonding~2124.3~2140.7Similar to methanol, indicating a hydrogen-bonding environment.
  • A single, sharp peak around 2123-2128 cm⁻¹ suggests the probe is located in a non-hydrogen-bonding environment, likely a buried hydrophobic core. The exact frequency within this range can report on the local polarizability.[1]

  • The appearance of a second, blue-shifted peak (or a single, broad peak) around 2140 cm⁻¹ is a definitive indicator that the isonitrile group is acting as a hydrogen-bond acceptor.[1][8] This signifies that the probe is in a protic environment, such as on the protein surface exposed to water or near a hydrogen-bond donating side chain.

  • Changes upon Ligand Binding: A shift in the peak frequency or a change in the ratio of H-bonded to non-H-bonded populations upon the addition of a ligand, substrate, or binding partner provides direct evidence of a conformational or environmental change at that specific site.

References

  • Lee, C., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1435. [Link]

  • You, M., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules, 28(19), 6939. [Link]

  • You, M., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. National Center for Biotechnology Information. [Link]

  • Lee, C., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. ResearchGate. [Link]

  • You, M., et al. (2023). (PDF) Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. ResearchGate. [Link]

  • You, M., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PubMed. [Link]

  • Chen, Y., et al. (2018). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ResearchGate. [Link]

  • Zhang, W., et al. (2016). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? National Center for Biotechnology Information. [Link]

  • Waegele, M. M., et al. (2011). 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins. National Center for Biotechnology Information. [Link]

  • Sakmar, T. P., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic. [Link]

Sources

5-Isocyano-1H-Indole: A Novel Fluorogenic Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines the application and protocols for utilizing 5-isocyano-1H-indole as a novel fluorescent marker for cellular imaging. While traditionally investigated as an infrared probe, the unique electronic properties of the isonitrile group attached to the indole scaffold suggest its potential as a fluorogenic marker. This guide provides a comprehensive overview of its proposed mechanism of action, detailed protocols for its characterization and use in live-cell imaging, and a discussion of its potential advantages over existing fluorescent probes. The information presented herein is intended to enable researchers, scientists, and drug development professionals to explore the utility of this promising new tool in their cellular imaging workflows.

Introduction: The Promise of a Novel Fluorophore

The indole scaffold is a ubiquitous motif in biologically active molecules and has been extensively explored in the development of fluorescent probes.[1][2] Derivatives such as cyanotryptophans have been successfully employed to probe local protein environments.[1][3] The isocyano- derivative, 5-isocyano-1H-indole, presents an intriguing, yet underexplored, candidate for a fluorescent cellular marker. The isonitrile group, with its unique electronic and steric properties, has the potential to confer favorable photophysical characteristics, including environmental sensitivity that could be harnessed for "turn-on" fluorescence applications.[4] This application note serves as a foundational guide to unlocking the potential of 5-isocyano-1H-indole in cellular imaging.

Proposed Mechanism of Fluorescence

The fluorescence of indole derivatives is highly sensitive to the local microenvironment, including solvent polarity and hydrogen bonding.[1][5] We hypothesize that 5-isocyano-1H-indole exhibits solvatochromism, where its fluorescence emission spectrum shifts in response to changes in the polarity of its surroundings. In aqueous environments, the probe may be weakly fluorescent due to quenching effects. Upon partitioning into the lipid-rich environment of cellular membranes or binding to intracellular proteins, a significant enhancement in fluorescence quantum yield is anticipated. This "fluorogenic" response is highly desirable for cellular imaging as it minimizes background signal from unbound probe.

cluster_workflow Proposed Fluorogenic Mechanism A 5-Isocyano-1H-Indole (Aqueous Phase) B Low Fluorescence (Quenched State) A->B High Polarity C Cellular Environment (Lipid Bilayer / Protein Binding) A->C Cellular Uptake D High Fluorescence (Emissive State) C->D Low Polarity / Constrained Environment E Imaging Signal D->E

Caption: Proposed mechanism of 5-isocyano-1H-indole as a fluorogenic probe.

Photophysical Characterization Protocol

Prior to cellular application, a thorough characterization of the photophysical properties of 5-isocyano-1H-indole is essential.

Objective: To determine the excitation and emission spectra, quantum yield, and photostability of 5-isocyano-1H-indole.

Materials:

  • 5-isocyano-1H-indole (synthesis may be required, or sourced from vendors like Sigma-Aldrich)[5]

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Solvents of varying polarity (e.g., water, ethanol, DMSO, cyclohexane)

  • Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-isocyano-1H-indole in anhydrous DMSO.

  • Absorption Spectroscopy:

    • Dilute the stock solution to 10 µM in each solvent.

    • Acquire the absorption spectrum from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λ_max).

  • Fluorescence Spectroscopy:

    • Using the determined λ_max as the excitation wavelength, acquire the emission spectrum.

    • Repeat for each solvent to observe any solvatochromic shifts.

  • Quantum Yield Determination:

    • Measure the absorbance of the probe and the quinine sulfate standard at the same excitation wavelength, ensuring absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the probe and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • Photostability Assessment:

    • Prepare a 10 µM solution of the probe in a relevant solvent (e.g., ethanol).

    • Continuously illuminate the sample with the excitation wavelength in the fluorometer and monitor the decrease in fluorescence intensity over time.

Parameter Experimental Setup Expected Outcome
Excitation Max (λ_ex) UV-Vis SpectrophotometerIdentification of the optimal excitation wavelength.
Emission Max (λ_em) FluorometerDetermination of the peak emission wavelength and observation of solvatochromic shifts.
Quantum Yield (Φ) Fluorometer, with reference standardQuantitative measure of fluorescence efficiency.
Photostability Fluorometer with time-course measurementAssessment of probe stability under illumination.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining and imaging live cells with 5-isocyano-1H-indole. Optimization may be required for different cell types and imaging systems.

cluster_workflow Live-Cell Imaging Workflow A Cell Seeding B Probe Loading (5-isocyano-1H-indole) A->B C Incubation B->C D Wash Steps (Optional) C->D E Image Acquisition D->E

Caption: General workflow for live-cell imaging with 5-isocyano-1H-indole.

Materials:

  • Adherent cell line (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 5-isocyano-1H-indole stock solution (10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of imaging.

  • Probe Loading:

    • Prepare a working solution of 5-isocyano-1H-indole in pre-warmed complete culture medium. A starting concentration range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation:

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. Incubation time should be optimized to achieve sufficient signal with minimal cytotoxicity.

  • Washing (Optional):

    • For probes that exhibit high background fluorescence, a wash step may be necessary.

    • Gently aspirate the loading solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer.

    • Replace with fresh, pre-warmed imaging buffer for observation.

  • Image Acquisition:

    • Place the dish on the stage of the fluorescence microscope.

    • Using the predetermined excitation wavelength, acquire images with the corresponding emission filter.

    • It is advisable to use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Troubleshooting

Problem Possible Cause Suggested Solution
No/Weak Signal - Low probe concentration- Insufficient incubation time- Probe instability- Increase probe concentration- Increase incubation time- Prepare fresh probe solutions
High Background - High probe concentration- Insufficient washing- Decrease probe concentration- Include or increase the number of wash steps
Cell Death/Toxicity - High probe concentration- Prolonged incubation- Perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions
Photobleaching - High laser power- Long exposure times- Reduce laser power- Decrease exposure time or use a more sensitive detector

Potential Applications and Future Directions

The unique properties of 5-isocyano-1H-indole open up several exciting avenues for research:

  • Membrane Dynamics: Its potential affinity for lipid environments could be exploited to study membrane fluidity and integrity.

  • Protein Aggregation: Changes in the local environment upon protein aggregation could lead to a "turn-on" fluorescent signal, enabling the study of neurodegenerative diseases.

  • Drug Discovery: The probe could be used in high-throughput screening assays to identify compounds that disrupt protein-protein or protein-lipid interactions.

Further derivatization of the 5-isocyano-1H-indole scaffold could lead to the development of probes with tailored properties, such as specific organelle targeting or sensitivity to specific ions or reactive oxygen species.

References

  • Structures of (a) 5-isocyano-1H-indole (5ICI) and (b)... - ResearchGate. Available at: [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Publishing. Available at: [Link]

  • Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives - Journal "Functional Materials". Available at: [Link]

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide - MDPI. Available at: [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC - NIH. Available at: [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments - PMC - PubMed Central. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC - NIH. Available at: [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - MDPI. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. Available at: [Link]

  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - NIH. Available at: [Link]

  • Indoles in Multicomponent Processes (MCPs) | Chemical Reviews - ACS Publications. Available at: [Link]

  • SYNTHESIS OF SOME 5-SUBSTITUTED INDOLES Youhua Yangt, Arnold R. Martin't. David L. Nelson#l, and John Regan# Departments o f Pha. Available at: [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC - NIH. Available at: [Link]

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. Available at: [Link]

  • WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof - Google Patents.
  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. Available at: [Link]

  • Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis and Discovery of Schiff Base Bearing Furopyrimidinone for Selective Recognition of Zn2+ and its Applications in Cell Imaging and Detection of Cu2+ - Frontiers. Available at: [Link]

  • Photoexcited Palladium Complex-Catalyzed Isocyanide Insertion into Inactivated Alkyl Iodides - MDPI. Available at: [Link]

  • Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC - NIH. Available at: [Link]

Sources

Application Note & Protocol: Unraveling the Ultrafast Excited-State Dynamics of 5-Isocyano-1H-Indole using Femtosecond Pump-Probe Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole and its derivatives are fundamental chromophores in biological systems and promising candidates for novel pharmaceuticals and fluorescent probes.[1][2][3][4] The introduction of an isocyano group at the 5-position of the indole ring is anticipated to significantly modify its electronic structure and, consequently, its photophysical properties. This application note provides a comprehensive guide to the experimental setup and protocol for investigating the ultrafast excited-state dynamics of 5-isocyano-1H-indole using femtosecond pump-probe transient absorption spectroscopy. We detail the rationale behind the instrumental design, a step-by-step experimental workflow, and the necessary considerations for acquiring high-quality data. This guide is intended for researchers in physical chemistry, biophysics, and drug development seeking to elucidate the photochemistry of novel indole derivatives.

Introduction: The Photophysical Significance of 5-Isocyano-1H-Indole

The photophysics of the parent indole molecule is governed by a complex interplay of closely-lying excited states, primarily the ¹Lₐ and ¹Lₑ ππ* states, and a dissociative ¹πσ* state.[5][6][7][8][9] The relative ordering and coupling of these states dictate the relaxation pathways, including fluorescence, intersystem crossing, and non-radiative decay, which are highly sensitive to the molecular environment.[6][8]

The isocyano (-N≡C) substituent is a potent modulator of electronic properties. It is a strong π-acceptor and possesses a large dipole moment, which is expected to influence the charge distribution in both the ground and excited states of the indole ring. The investigation of 6-isocyano-1-methyl-1H-indole has highlighted the sensitivity of the isonitrile stretching frequency to the local solvent environment, suggesting its utility as an infrared probe.[1] Aromatic isocyanides have also garnered attention for their potential as antifungal and anticancer agents.[10]

By employing pump-probe spectroscopy, we can directly observe the evolution of the excited state population in real-time, providing insights into:

  • Lifetimes of Excited States: Determining the decay kinetics of the initially populated state(s).

  • Transient Species: Identifying the spectral signatures of intermediate states, such as the ¹Lₐ and ¹Lₑ states, and potential charge-transfer states.

  • Relaxation Pathways: Mapping the flow of energy from the initially excited state to the ground state or other long-lived states.

  • Solvent Effects: Understanding how the surrounding medium influences the dynamics.

This knowledge is crucial for the rational design of 5-isocyano-1H-indole-based molecules for applications in drug development, molecular sensing, and materials science.

Experimental Design & Rationale

The core of the pump-probe technique lies in the use of two ultrashort laser pulses.[11][12] A "pump" pulse excites the sample, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes. The experimental setup is designed to provide the necessary temporal resolution and spectral coverage to capture the fleeting events in the excited state of 5-isocyano-1H-indole.

Femtosecond Laser System

A reliable femtosecond laser system is the cornerstone of this experiment. A Ti:Sapphire oscillator and regenerative amplifier system is recommended, providing the necessary pulse duration and energy.

Parameter Specification Rationale
Laser Source Ti:Sapphire Oscillator & Regenerative AmplifierProvides stable, high-energy, and ultrashort pulses.
Fundamental Wavelength ~800 nmStandard for Ti:Sapphire systems, enabling efficient harmonic generation.
Pulse Duration < 150 fsNecessary to resolve the ultrafast relaxation dynamics of indole derivatives.[7][13]
Repetition Rate 1 kHzAllows for sufficient signal averaging while minimizing sample degradation.[13]
Pulse Energy >1 mJ/pulseSufficient energy for generating pump and probe beams.[13]
Pump Beam Generation

The pump wavelength must be chosen to coincide with an absorption band of 5-isocyano-1H-indole to efficiently populate the excited state. Based on the absorption of indole and its derivatives, which typically lies in the UV region around 290 nm, the third harmonic of the Ti:Sapphire fundamental is a suitable choice.[6]

  • Wavelength Selection: The fundamental 800 nm output will be directed into a third-harmonic generation (THG) unit, which typically involves second-harmonic generation (SHG) in a BBO crystal followed by sum-frequency generation (SFG) of the fundamental and second harmonic.[14] This will produce a pump beam at ~266 nm.

  • Pump Energy Control: A variable neutral density filter will be placed in the pump beam path to control the excitation energy and avoid multi-photon absorption and sample damage.

Probe Beam Generation & Delay

A broadband probe pulse is essential for monitoring the full transient absorption spectrum. This is achieved by generating a white-light continuum.

  • White-Light Continuum (WLC) Generation: A small fraction of the 800 nm fundamental will be focused into a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broadband WLC probe.[14] This will provide a probe spectrum covering the visible and near-IR regions, where transient absorption from the excited states of indole derivatives is expected.

  • Time Delay: The pump-probe delay is controlled by a motorized delay stage in the pump beam path. This stage precisely varies the optical path length of the pump beam relative to the probe beam, allowing for the temporal evolution of the transient absorption to be mapped with femtosecond resolution.

Sample Handling & Detection
  • Sample Cell: The 5-isocyano-1H-indole sample will be dissolved in a suitable solvent (e.g., acetonitrile or methanol) and placed in a 1 or 2 mm path length quartz cuvette.[13] A flow cell or stirring mechanism should be used to ensure that a fresh sample volume is interrogated by each laser pulse, preventing photodegradation.

  • Detection System: The transmitted probe beam will be focused into a spectrograph and detected by a CCD camera or a photodiode array.[12][14] This allows for the acquisition of the entire transient spectrum at each pump-probe delay.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the pump-probe spectroscopy experiment for 5-isocyano-1H-indole.

G cluster_laser Femtosecond Laser System cluster_beam_split Beam Splitting & Path Generation cluster_detection Detection System Laser Ti:Sapphire Laser (800 nm, <150 fs, 1 kHz) BeamSplitter Beam Splitter Laser->BeamSplitter PumpPath Pump Path BeamSplitter->PumpPath ~90% Energy ProbePath Probe Path BeamSplitter->ProbePath ~10% Energy THG Third Harmonic Generation (THG) PumpPath->THG WLC White-Light Continuum (WLC) Generation ProbePath->WLC DelayStage Motorized Delay Stage THG->DelayStage Sample 5-isocyano-1H-indole in Cuvette DelayStage->Sample WLC->Sample Spectrograph Spectrograph Sample->Spectrograph Detector CCD Detector Spectrograph->Detector Computer Data Acquisition Computer Detector->Computer

Sources

The Unconventional Pharmacophore: Application Notes for 5-Isocyano-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Privileged Scaffolds with Unique Reactivity

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold." Its presence in a vast array of natural products and blockbuster drugs, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores its remarkable ability to interact with diverse biological targets.[1][2] The structural versatility and electron-rich nature of the indole ring system allow for a wide range of chemical modifications, making it a cornerstone of drug design.[2][3]

Parallel to the rise of privileged scaffolds, the isocyanide functional group has emerged from being a synthetic curiosity to a powerful, albeit unconventional, pharmacophore.[4] Historically viewed with caution due to the intense odor of volatile variants, isocyanides are now recognized for their unique electronic properties and reactivity, which are distinct from other nitrogen-containing functional groups.[4] They can act as potent metal coordinators and participate in a unique class of reactions known as Isocyanide-Based Multicomponent Reactions (IMCRs), which enable the rapid assembly of complex molecular architectures.[5][6]

This guide focuses on the intersection of these two powerful motifs in the form of 5-isocyano-1H-indole . While direct literature on this specific molecule is nascent, its potential as a versatile building block is immense. By placing the uniquely reactive isocyanide group at the C5 position—a site known to be critical for the biological activity of many indole derivatives—we unlock a powerful tool for generating novel, drug-like molecules.[7][8] This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing the scientific rationale, synthetic protocols, and strategic applications for leveraging 5-isocyano-1H-indole in modern drug discovery.

PART 1: The 5-Isocyano-1H-indole Scaffold: Synthesis and Reactivity

Synthetic Strategies: Accessing the Key Building Block

The most direct and widely adopted method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamides.[6][9] This transformation is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) being one of the most efficient and common methods.[6][10]

The logical synthetic precursor for 5-isocyano-1H-indole is 5-amino-1H-indole, which can be readily formylated to provide the substrate for the dehydration reaction.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration 5-Amino-1H-indole 5-Amino-1H-indole 5-Formamido-1H-indole 5-Formamido-1H-indole 5-Amino-1H-indole->5-Formamido-1H-indole Acetic Formic Anhydride 5-Formamido-1H-indole_ref 5-Formamido-1H-indole 5-Isocyano-1H-indole 5-Isocyano-1H-indole 5-Formamido-1H-indole_ref->5-Isocyano-1H-indole POCl₃, Et₃N or DIPEA caption Fig 1. Proposed synthetic route to 5-isocyano-1H-indole.

Fig 1. Proposed synthetic route to 5-isocyano-1H-indole.

This two-step process is highly reliable and scalable. The choice of base and solvent in the dehydration step is critical to minimize side reactions and maximize yield. A detailed experimental protocol for this synthesis is provided in Part 3.

Unique Reactivity Profile: The Power of Multicomponent Reactions

The synthetic utility of the isocyanide group lies in its unique electronic structure, featuring a formally divalent carbon atom that can act as both a nucleophile and an electrophile. This dual reactivity is the cornerstone of IMCRs, which allow for the creation of multiple chemical bonds in a single, highly atom-economical step.[4] The two most prominent IMCRs are the Ugi and Passerini reactions.

  • Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide scaffold.[5][11] The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate to yield the final product after an intramolecular Mumm rearrangement.[11]

  • Passerini Three-Component Reaction (P-3CR): A related transformation, the Passerini reaction, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to generate an α-acyloxy carboxamide.[12][13] The mechanism is believed to involve the formation of a nitrilium intermediate through the attack of the isocyanide on an activated carbonyl, followed by trapping with the carboxylate.[12][13]

The use of 5-isocyano-1H-indole in these reactions allows for the direct incorporation of the biologically relevant indole scaffold into highly diverse and complex molecular libraries, ideal for high-throughput screening.

G cluster_ugi Ugi 4-Component Reaction cluster_passerini Passerini 3-Component Reaction start 5-Isocyano-1H-indole U_Product α-Acylamino Amide Library (Indole-containing) start->U_Product + P_Product α-Acyloxy Carboxamide Library (Indole-containing) start->P_Product + U_Aldehyde Aldehyde (R1CHO) U_Amine Amine (R2NH2) U_Acid Carboxylic Acid (R3COOH) P_Aldehyde Aldehyde (R1CHO) P_Acid Carboxylic Acid (R3COOH) caption Fig 2. Application of 5-isocyano-1H-indole in IMCRs.

Fig 2. Application of 5-isocyano-1H-indole in IMCRs.

PART 2: Applications in Medicinal Chemistry & Drug Design

The combination of the indole-5-yl motif with the isocyanide functional group provides a powerful platform for addressing various therapeutic targets.

Role in Anticancer Drug Discovery

The indole scaffold is a well-established pharmacophore in oncology.[1] Derivatives have been developed as tubulin polymerization inhibitors, kinase inhibitors, and DNA intercalating agents.[1] The C5 position is particularly important; for example, substitutions at this position are critical for the activity of certain anti-HIV agents and other bioactive molecules.[8] The challenge often lies in the low intrinsic reactivity of the C5-H bond, making pre-functionalized indoles valuable starting materials.[7]

By using 5-isocyano-1H-indole in Ugi and Passerini reactions, diverse libraries of complex indole-containing molecules can be rapidly synthesized. This strategy is ideal for screening against various cancer cell lines and molecular targets like kinases, histone deacetylases (HDACs), or protein-protein interactions.

Drug Discovery Workflow:

G A Synthesis of 5-Isocyano-1H-indole B IMCR Library Synthesis (Ugi / Passerini) A->B Key Building Block C High-Throughput Screening (e.g., Cancer Cell Lines) B->C Diverse Library D Hit Identification C->D Bioactivity Data E Lead Optimization (SAR Studies) D->E Confirmed Hits F Preclinical Development E->F Optimized Leads caption Fig 3. Drug discovery workflow using the indole isocyanide.

Fig 3. Drug discovery workflow using the indole isocyanide.
Application in Antimicrobial Drug Discovery

Both indole alkaloids and isocyanide-containing natural products have demonstrated significant antimicrobial activities.[1] Marine organisms, in particular, are a rich source of halogenated indoles and isocyanides with potent antibacterial and antifungal properties.[1] The isocyanide functional group itself is thought to contribute to bioactivity, potentially through metal coordination within essential microbial enzymes.

The 5-isocyano-1H-indole scaffold can be used to generate novel compounds targeting bacterial cell wall synthesis, DNA replication, or virulence factors. For instance, infections caused by resistant pathogens like Pseudomonas aeruginosa are a major health concern, and novel chemical entities are urgently needed.[1]

Target ClassRationale for Indole/Isocyanide ScaffoldRepresentative Inputs for IMCR
Bacterial Topoisomerases The planar indole ring can act as a DNA intercalator or bind to the enzyme's active site.Aldehyde: Heterocyclic aldehydes (e.g., pyridinecarboxaldehyde)
Amine: Chiral amines, amino acid esters
Acid: Acetic acid, benzoic acid derivatives
Enzyme Inhibition The isocyano group can coordinate to metal ions (e.g., Zn²⁺, Fe²⁺) in the active site of metalloenzymes.Aldehyde: Formaldehyde, isobutyraldehyde
Amine: Aniline derivatives, benzylamine
Acid: Amino acids (e.g., glycine, alanine)
Quorum Sensing Indole itself is a signaling molecule in some bacteria; derivatives can act as antagonists.Aldehyde: Cinnamaldehyde, benzaldehyde
Amine: Cyclohexylamine, morpholine
Acid: Propionic acid, fluoroacetic acid

Table 1. Proposed applications of 5-isocyano-1H-indole derivatives in antimicrobial drug discovery.

PART 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 3.1: Synthesis of 5-Isocyano-1H-indole

This two-step protocol is based on standard, high-yielding procedures for formylation and subsequent dehydration.[6][9]

Step A: Synthesis of N-(1H-indol-5-yl)formamide

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1H-indole (5.0 g, 37.8 mmol).

  • Reagent Preparation: In a separate flask, prepare acetic formic anhydride by slowly adding formic acid (1.9 g, 41.6 mmol) to acetic anhydride (4.2 g, 41.6 mmol) at 0 °C. Stir the mixture at this temperature for 15 minutes.

  • Reaction: Add the freshly prepared acetic formic anhydride dropwise to a solution of 5-amino-1H-indole in 100 mL of anhydrous tetrahydrofuran (THF) at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure formamide.

Step B: Dehydration to 5-Isocyano-1H-indole

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-(1H-indol-5-yl)formamide (4.0 g, 25.0 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (7.6 g, 75.0 mmol, 3.0 equiv.) to the solution.

  • Dehydrating Agent: Add phosphorus oxychloride (POCl₃) (4.2 g, 27.5 mmol, 1.1 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture slowly into 100 mL of ice-cold saturated aqueous sodium bicarbonate solution with vigorous stirring.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude isocyanide should be purified quickly by flash chromatography on a silica gel column pre-treated with triethylamine (1% in eluent) to prevent decomposition.

Protocol 3.2: Ugi Four-Component Reaction (U-4CR) utilizing 5-Isocyano-1H-indole

This protocol provides a general method for constructing a small library of indole-containing α-acylamino amides.[5][11]

  • Setup: In a 10 mL vial, dissolve the aldehyde component (e.g., benzaldehyde, 0.2 mmol, 1.0 equiv.) and the amine component (e.g., benzylamine, 0.2 mmol, 1.0 equiv.) in 2 mL of methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Component Addition: To the solution, add the carboxylic acid component (e.g., acetic acid, 0.2 mmol, 1.0 equiv.) followed by 5-isocyano-1H-indole (0.2 mmol, 1.0 equiv.).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by preparative TLC or flash column chromatography to yield the pure Ugi product.

Conclusion and Future Directions

5-Isocyano-1H-indole represents a powerful and underexplored building block for medicinal chemistry. Its strategic design combines the biologically validated indole scaffold with the unique synthetic versatility of the isocyanide functional group. The application of this molecule in isocyanide-based multicomponent reactions provides a rapid, efficient, and diversity-oriented pathway to novel chemical entities with significant potential in areas such as oncology and infectious diseases. Future work should focus on the large-scale synthesis of this building block and its systematic deployment in IMCRs to generate extensive libraries for biological screening. Elucidating the structure-activity relationships of the resulting compounds will undoubtedly pave the way for the development of the next generation of indole-based therapeutics.

References

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (2011). ACS Chemical Reviews. Retrieved January 23, 2026, from [Link]

  • Biomedical Importance of Indoles. (2015). NIH National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University. Retrieved January 23, 2026, from [Link]

  • Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (1998). Loyola eCommons. Retrieved January 23, 2026, from [Link]

  • Arylative Cyclization of 2-Isocyanobiphenyls with Anilines: One-Pot Synthesis of 6-Arylphenanthridines via Competitive Reaction Pathways. (2014). ACS Organic Letters. Retrieved January 23, 2026, from [Link]

  • A more sustainable and highly practicable synthesis of aliphatic isocyanides. (2020). RSC Green Chemistry. Retrieved January 23, 2026, from [Link]

  • The chemical synthesis method of aryl isocyanate. (2004). Google Patents.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Bentham Science. Retrieved January 23, 2026, from [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. (2017). ACS Organic Letters. Retrieved January 23, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). NIH National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. (2022). NIH National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Process for preparation of 5-substituted indole derivatives. (2004). Google Patents.
  • The 100 facets of the Passerini reaction. (2021). RSC Chemical Science. Retrieved January 23, 2026, from [Link]

  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). Technology Networks. Retrieved January 23, 2026, from [Link]

  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. (2020). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Biomedical Importance of Indoles. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. (2020). ACS Organic Letters. Retrieved January 23, 2026, from [Link]

  • A telescoped continuous flow approach to isocyanide chemistry. (2023). RSC Reaction Chemistry & Engineering. Retrieved January 23, 2026, from [Link]

  • A New and Convenient in situ Method of Generating Phenyl Isocyanates from Anilines Using Oxalyl Chloride. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. (2018). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

Sources

protocol for monitoring enzyme kinetics with 5-isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Characterizing the Enzyme Inhibitory Activity of 5-isocyano-1H-indole

Introduction: The Therapeutic Potential of the Indole Scaffold and the Isocyanide Functional Group

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its structural versatility allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[1][2] The isocyanide functional group (-N≡C), while less common, possesses unique electronic and steric properties that make it an intriguing pharmacophore.[4][5] Isocyanides can act as metal coordinators, hydrogen bond acceptors, and are relatively stable at physiological pH, making them suitable for interacting with biological targets.[4] The combination of an indole core with an isocyanide moiety in 5-isocyano-1H-indole presents a novel chemical entity with the potential for potent and selective enzyme inhibition.

This application note provides a detailed protocol for characterizing the inhibitory effects of 5-isocyano-1H-indole on a model enzyme system. While the specific enzyme target for this compound is yet to be fully elucidated, the provided methodology is broadly applicable to various enzyme classes that are known to be modulated by indole derivatives, such as kinases, proteases, and oxidoreductases.[1][2] For the purpose of this protocol, we will use a generic serine protease as a representative example.

Principle of the Assay

Enzyme kinetics studies are fundamental to understanding the mechanism of action of an inhibitor.[6] This protocol describes a series of in vitro experiments to determine the potency and mode of inhibition of 5-isocyano-1H-indole. The initial step is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. Subsequently, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is elucidated by measuring the initial reaction rates at various substrate and inhibitor concentrations. These data are then analyzed using graphical methods such as Lineweaver-Burk plots.

Materials and Reagents

  • Enzyme: Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Substrate: A suitable chromogenic or fluorogenic substrate for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor: 5-isocyano-1H-indole (CAS: 623163-58-6)[7]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Microplates: 96-well, clear, flat-bottom plates for colorimetric assays

  • Spectrophotometer: Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Experimental Protocols

Part 1: Determination of IC50

The IC50 value is a measure of the inhibitor's potency. It is determined by measuring the enzyme activity at a fixed substrate concentration in the presence of a range of inhibitor concentrations.

Step-by-Step Protocol:

  • Prepare a stock solution of 5-isocyano-1H-indole: Dissolve the compound in DMSO to a final concentration of 10 mM.

  • Prepare serial dilutions of the inhibitor: Perform a serial dilution of the stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.

  • Prepare the enzyme solution: Dilute the enzyme stock in the assay buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.

  • Prepare the substrate solution: Dissolve the substrate in the assay buffer to a concentration equal to its Michaelis-Menten constant (Km). If the Km is unknown, a concentration that gives a robust signal can be used for the initial IC50 determination.

  • Set up the assay plate:

    • Add 20 µL of each inhibitor dilution or vehicle control to the wells of a 96-well plate.

    • Add 160 µL of the enzyme solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 20 µL of the substrate solution to each well to start the reaction.

  • Monitor the reaction: Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Mechanism of Inhibition Studies

To understand how 5-isocyano-1H-indole inhibits the enzyme, kinetic studies are performed by varying both the substrate and inhibitor concentrations.

Step-by-Step Protocol:

  • Prepare inhibitor solutions: Based on the determined IC50 value, prepare several fixed concentrations of 5-isocyano-1H-indole (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50, and 4 x IC50). Include a no-inhibitor control.

  • Prepare substrate solutions: Prepare a range of substrate concentrations, typically from 0.2 x Km to 10 x Km.

  • Set up the assay plate: For each inhibitor concentration (including the control), set up a series of reactions with varying substrate concentrations.

    • Add 20 µL of the appropriate inhibitor concentration or vehicle control to the wells.

    • Add a variable volume of substrate solution and assay buffer to reach a final reaction volume of 200 µL.

    • Pre-incubate the plate at the optimal temperature.

  • Initiate the reaction: Add a fixed amount of enzyme to each well to start the reactions.

  • Monitor the reaction and calculate initial rates: As described in the IC50 determination protocol, monitor the absorbance and calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ versus 1/[S]). This double reciprocal plot is crucial for distinguishing between different modes of inhibition.

Data Presentation and Interpretation

IC50 Determination
[5-isocyano-1H-indole] (µM)Log [Inhibitor]Initial Rate (mOD/min)% Activity
0 (Control)-50.0100
0.01-2.0048.597
0.1-1.0042.084
10.0025.551
101.008.016
1002.002.55

Table 1: Example data for IC50 determination.

Mechanism of Inhibition

The Lineweaver-Burk plot provides a graphical representation of the inhibition mechanism:

  • Competitive Inhibition: Lines intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and Km decrease.

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Vmax and Km are affected.

Visualization of Concepts

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions setup Set up 96-well Plate (Inhibitor + Enzyme) prep_inhibitor->setup prep_enzyme Prepare Enzyme Solution prep_enzyme->setup prep_substrate Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate preincubate Pre-incubate setup->preincubate preincubate->initiate monitor Monitor Absorbance initiate->monitor calc_rate Calculate Initial Rates (V₀) monitor->calc_rate plot_ic50 IC50 Curve Fitting calc_rate->plot_ic50 plot_lb Lineweaver-Burk Plot calc_rate->plot_lb determine_moi Determine Mechanism of Inhibition plot_lb->determine_moi

Caption: Workflow for characterizing an enzyme inhibitor.

Lineweaver-Burk Plots for Different Inhibition Mechanisms

Sources

Application Notes & Protocols: Site-Specific Labeling of Biomolecules with 5-isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Bioconjugation

The site-specific modification of biomolecules is a cornerstone of modern chemical biology, enabling precise investigations into protein function, the development of targeted therapeutics like antibody-drug conjugates (ADCs), and the creation of advanced diagnostic tools. The choice of chemical ligation strategy is critical, demanding reactions that are not only efficient and selective but also proceed under biocompatible conditions without perturbing the native structure and function of the target biomolecule.

Isocyanides have emerged as a highly versatile class of reagents for bioconjugation, prized for their unique and diverse reactivity.[1] The isocyano group (-N≡C), with its dual nucleophilic and electrophilic character, can participate in a range of powerful chemical transformations.[1][2] Among these reagents, 5-isocyano-1H-indole offers a compelling platform for biomolecular labeling. Its indole scaffold is a common motif in biologically active compounds, and the isocyano group itself is one of the smallest known bioorthogonal functionalities, minimizing the potential for steric hindrance or functional disruption of the target molecule.[1][3]

This guide provides a comprehensive overview of the chemical principles and field-proven protocols for the site-specific labeling of biomolecules using 5-isocyano-1H-indole, tailored for researchers, scientists, and drug development professionals.

Chemical Principles & Reaction Mechanisms

The utility of 5-isocyano-1H-indole in bioconjugation stems primarily from two powerful reaction classes: isocyanide-based multicomponent reactions (MCRs) and bioorthogonal [4+1] cycloadditions with tetrazines.

Isocyanide-Based Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[4][5] Isocyanides are star players in MCRs, most notably the Ugi four-component reaction (Ugi-4CR) .

The Ugi Reaction Mechanism: The Ugi-4CR provides a robust method for labeling native proteins by leveraging the side chains of naturally occurring amino acids. The reaction brings together an amine (e.g., the ε-amino group of lysine), a carbonyl compound (an aldehyde or ketone), a carboxylic acid (e.g., the side chain of aspartate or glutamate), and an isocyanide (5-isocyano-1H-indole). This process forms a stable α-acylamino carboxamide linkage, effectively cross-linking the participating residues.[1][2][6] Site-specificity can be achieved on native proteins when the reactive amino acid side chains (e.g., a lysine and a glutamate) are spatially proximal on the protein surface.[1]

Ugi_Reaction_Mechanism Protein_Lys Protein-Lysine (Amine) Imine Schiff Base (Imine Intermediate) Protein_Lys->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Protonated_Imine Protonated Imine (Iminium Ion) Imine->Protonated_Imine + H+ Nitrile_Adduct Nitrile Adduct Protonated_Imine->Nitrile_Adduct Isocyanide 5-Isocyano-1H-indole Isocyanide->Nitrile_Adduct Nucleophilic Attack Mumm_Rearrangement Mumm Rearrangement Nitrile_Adduct->Mumm_Rearrangement Protein_Asp_Glu Protein-Asp/Glu (Carboxylate) Protein_Asp_Glu->Mumm_Rearrangement O-Acylation Final_Product Stable Labeled Protein (α-Acylamino Carboxamide) Mumm_Rearrangement->Final_Product Intramolecular Acyl Transfer

Caption: Mechanism of the Ugi four-component reaction for protein labeling.

Bioorthogonal [4+1] Cycloaddition with Tetrazines

For supreme selectivity, particularly within complex biological environments, the bioorthogonal reaction between an isocyanide and a tetrazine is the strategy of choice.[3][7] This reaction falls under the category of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.

Mechanism: The reaction proceeds via a [4+1] cycloaddition, where the isocyanide acts as a dienophile with the tetrazine. This forms an unstable bicyclic intermediate that rapidly undergoes a retro-Diels–Alder reaction to eliminate dinitrogen (N₂), resulting in a highly stable pyrazole conjugate.[3][7][8] A key advantage of this reaction is its "turn-on" fluorescence capability; when a tetrazine-quenched fluorophore is used, the reaction with the isocyanide restores fluorescence, providing a direct readout of successful labeling.[7] To utilize this method, the isocyanide handle must first be installed onto the biomolecule, typically by genetic code expansion to incorporate a non-canonical amino acid containing an isocyanide group.[2][7]

Application Notes: Strategic Considerations for Labeling

Choosing the Appropriate Labeling Strategy
  • Ugi MCR for Purified Native Proteins: This approach is ideal for purified proteins where structural information or predictive modeling suggests the proximity of lysine and aspartate/glutamate residues. It avoids the need for genetic engineering but requires careful optimization of reaction conditions and may be less suitable for in-cell applications due to the multicomponent requirement.[1]

  • Tetrazine Ligation for High Specificity: This is the gold standard for site-specific labeling in any environment, including living cells. Its bioorthogonality ensures that the reaction occurs only between the engineered isocyanide and the tetrazine probe. The primary prerequisite is the successful incorporation of an isocyanide-bearing amino acid into the target protein.[2][7]

Key Advantages of the Isocyanide Handle
  • Minimal Size: The isocyano group is exceptionally small, reducing the likelihood of interfering with the protein's native folding, activity, or interactions.[1][3]

  • Biocompatibility & Stability: Isocyanides are stable in aqueous buffers across a wide physiological pH range (typically pH 4-9) and exhibit low toxicity, making them suitable for experiments in living systems.[1][3]

  • Reaction Versatility: The ability to participate in both MCRs and bioorthogonal cycloadditions provides researchers with a flexible toolkit to address diverse scientific questions.[1][3]

Important Experimental Considerations
  • Reagent Purity and Solubility: Ensure 5-isocyano-1H-indole is of high purity. It should be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before being added to the aqueous reaction buffer to prevent precipitation.

  • Potential Side Reactions: While generally bioorthogonal, isocyanides can exhibit slow reactivity with highly nucleophilic residues like cysteine over extended incubation periods.[9] For reactions requiring long incubation times, this should be monitored.

  • Buffer Composition: Avoid primary amine-containing buffers (e.g., Tris) when performing Ugi reactions, as the buffer itself can act as a competing amine component. Phosphate or HEPES buffers are recommended.

Experimental Protocols & Workflows

The following protocols provide a starting point for labeling a model protein. Optimization of molar ratios, incubation times, and temperature is recommended for each specific biomolecule.

Protocol 1: Labeling of a Native Protein via Ugi-4CR

This protocol describes the labeling of a purified protein by leveraging proximal lysine and glutamate/aspartate residues. The aldehyde component can be a simple molecule like formaldehyde or a functionalized aldehyde carrying a fluorescent dye or affinity tag.

Materials:

  • Purified Protein: 1-5 mg/mL in PBS or HEPES buffer, pH 7.4.

  • 5-isocyano-1H-indole: 100 mM stock in anhydrous DMSO.

  • Functionalized Aldehyde (e.g., Biotin-PEG-Aldehyde): 100 mM stock in DMSO.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Purification: Gel filtration column (e.g., PD-10) or dialysis system.

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration.

  • Reagent Addition: To the protein solution, add the functionalized aldehyde to a final concentration of 5-10 mM. Mix gently by pipetting.

  • Initiate Reaction: Add 5-isocyano-1H-indole to a final concentration of 10-20 mM. The final DMSO concentration should ideally be below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[10]

  • Purification: Remove unreacted small molecules by passing the reaction mixture through a gel filtration column pre-equilibrated with a suitable storage buffer. Alternatively, perform dialysis against the storage buffer.

  • Characterization: Confirm successful labeling via SDS-PAGE (observing a molecular weight shift) and intact protein mass spectrometry (verifying the mass of the conjugate).

Protocol 2: Bioorthogonal Labeling via Tetrazine Ligation

This protocol is for labeling a protein that has been engineered to contain a site-specific isocyanide group.

Materials:

  • Purified Isocyanide-Containing Protein: 1-5 mg/mL in PBS or HEPES buffer, pH 7.4.

  • Tetrazine-Fluorophore Conjugate: 10 mM stock in DMSO.

  • Reaction Buffer: PBS, pH 7.4.

  • Purification: Gel filtration column (e.g., PD-10).

Procedure:

  • Setup: Place the purified isocyanide-containing protein in a microcentrifuge tube.

  • Labeling: Add the tetrazine-fluorophore conjugate to the protein solution. A 5- to 10-fold molar excess of the tetrazine probe over the protein is a good starting point.[10]

  • Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the labeled protein from excess tetrazine probe using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

  • Characterization: Analyze the purified product by SDS-PAGE and in-gel fluorescence imaging. Confirm the final conjugate mass using mass spectrometry.

Summary of Key Reaction Parameters
ParameterUgi Multicomponent ReactionTetrazine Ligation
Biomolecule Requirement Native protein with proximal Lys/Asp/GluEngineered with isocyanide group
Key Reagents Isocyanide, AldehydeIsocyanide, Tetrazine
Typical Molar Excess 100-500 fold (small molecules over protein)5-20 fold (tetrazine over protein)
Recommended Buffer PBS, HEPES (amine-free)PBS, HEPES, Tris
pH 7.0 - 8.07.0 - 8.0
Temperature 4°C to 25°C25°C to 37°C
Reaction Time 2 - 16 hours15 - 60 minutes
General Experimental Workflow Diagram

Workflow Start Purified Biomolecule (Native or Isocyanide-Modified) Reaction Incubate Labeling Reaction (Controlled Temp & Time) Start->Reaction Reagent_Prep Prepare Labeling Reagents (5-isocyano-1H-indole, Aldehyde/Tetrazine) Reagent_Prep->Reaction Purification Purify Conjugate (Gel Filtration / Dialysis) Reaction->Purification Characterization Characterize Product (SDS-PAGE, Mass Spec) Purification->Characterization End Purified, Labeled Biomolecule Characterization->End

Caption: General workflow for biomolecule labeling using 5-isocyano-1H-indole.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling Efficiency - Inactive reagents (hydrolysis of isocyanide or aldehyde).- Suboptimal pH or buffer composition.- Insufficient molar excess of reagents.- For Ugi MCR, target residues are not accessible or proximal.- Use fresh, high-purity reagents and anhydrous DMSO for stocks.- Optimize reaction pH; ensure buffer is amine-free for Ugi MCR.- Increase the molar excess of small molecule reagents.- Confirm protein structure; consider a different labeling site or strategy.
Protein Precipitation - High concentration of organic solvent (e.g., DMSO).- Protein instability under reaction conditions.- Non-specific cross-linking.- Keep final DMSO/organic solvent concentration below 10% (v/v).- Perform the reaction at a lower temperature (e.g., 4°C).- Reduce the concentration of labeling reagents or protein.
Non-Specific Labeling - For Ugi MCR, multiple accessible amine/carboxylate pairs exist.- Extended incubation leading to side reactions with other nucleophiles (e.g., Cys).- Reduce reaction time and/or reagent concentration.- If specificity is critical, switch to the bioorthogonal tetrazine ligation strategy.- For tetrazine ligation, ensure high-fidelity incorporation of the isocyanide amino acid.

References

  • Zhu, Y., Liao, J.-Y., & Qian, L. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 670751. [Link]

  • Chen, Y., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 14(12), 2793–2799. [Link]

  • Chen, Y., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology. Published on PubMed Central. [Link]

  • Zhu, Y., Liao, J.-Y., & Qian, L. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. ResearchGate. [Link]

  • Wright, T. H., et al. (2016). Investigating the bioorthogonality of isocyanides. Organic & Biomolecular Chemistry. Published on PubMed Central. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. [Link]

  • Li, J., & Chen, P. R. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society. [Link]

  • Rivera, D. G., Wessjohann, L. A., & Kreye, O. (2018). Multicomponent Reactions in Ligation and Bioconjugation Chemistry. Accounts of Chemical Research. [Link]

  • Lv, K., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Quazi, S., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

  • Al-Suwaidan, I. A., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. International Journal of Nanomedicine. [Link]

  • Vahdati-Badeleh, J., & Ghasemi, S. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances. [Link]

  • Dömling, A., et al. (2018). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. [Link]

  • Lee, K. J., Kang, D., & Park, H.-S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and Cells. [Link]

  • Van der Heijden, G., et al. (2004). Indole based multicomponent reactions towards functionalized heterocycles. ARKAT USA. [Link]

  • Li, J., et al. (2024). A multicomponent reaction for modular assembly of indole-fused heterocycles. Chemical Science. [Link]

Sources

Application Notes & Protocols: The Use of 5-Isocyano-1H-Indole in Elucidating Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Moieties

In the intricate dance of molecular recognition that governs cellular life, understanding the precise nature of protein-ligand interactions is paramount for drug discovery and fundamental biological research.[1] The indole scaffold, famously the side chain of the amino acid tryptophan, is a privileged structure in medicinal chemistry, frequently found in bioactive natural products and pharmaceuticals.[2][3][4] Its derivatives are recognized for a wide spectrum of therapeutic applications, targeting diverse biological pathways.[3][5][6] When this well-established pharmacophore is functionalized with an isocyanide group at the 5-position, it creates 5-isocyano-1H-indole , a molecular probe of unique potential.

This guide delves into the multifaceted applications of 5-isocyano-1H-indole, a molecule that leverages the protein-recognition features of the indole ring with the unique chemical and spectroscopic properties of the isocyanide functional group. The isocyanide (or isonitrile) group is a small, versatile entity that can act as a hydrogen bond acceptor, a metal ligand, a participant in powerful multicomponent chemical reactions, and a sensitive infrared probe.[7][8][9] This combination makes 5-isocyano-1H-indole an exceptional tool for researchers, scientists, and drug development professionals seeking to dissect the subtleties of protein-ligand binding events.

The Isocyanide Group: A Unique Chemical Reporter

The power of 5-isocyano-1H-indole lies in the distinctive properties of the isocyano (−N≡C) moiety. Unlike its more common nitrile isomer (−C≡N), the isocyanide is a formally divalent carbon species with a unique electronic structure.[10] This confers several advantages for studying biological systems:

  • Minimal Steric Perturbation: The isocyano group is small and linear, minimizing the risk of disrupting native binding interactions when incorporated into a ligand scaffold.[11]

  • Versatile Intermolecular Interactions: The terminal carbon of the isocyanide can participate in non-covalent interactions, including hydrogen bonding, which can be crucial for stabilizing a ligand within a protein's binding pocket.[7]

  • A Sensitive Spectroscopic Handle: The N≡C stretching vibration of the isocyanide group gives rise to a sharp, intense absorption band in a region of the infrared (IR) spectrum (typically ~2100-2150 cm⁻¹) that is largely transparent for proteins.[8] This allows it to serve as a vibrational reporter, exquisitely sensitive to its local microenvironment.

  • Reactive Potential for Covalent Chemistry: Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[12][13] This reactivity opens avenues for bio-orthogonal labeling and covalent fragment linking.[9][11][14]

Application I: Probing Binding Events with Fluorescence Spectroscopy

The indole ring of 5-isocyano-1H-indole serves as a fluorophore, analogous to the intrinsic fluorescence of tryptophan. The fluorescence emission of indole derivatives is highly sensitive to the polarity of the local environment.[15] When the molecule transitions from an aqueous solution to the often more hydrophobic environment of a protein's binding pocket, changes in fluorescence intensity and emission wavelength can be observed and quantified.

Causality Behind the Method: The principle relies on the change in the fluorophore's quantum yield and emission maximum upon binding.[15][16] Binding sequesters the molecule from the solvent, often leading to an increase in fluorescence intensity (hyperchromic effect) and a shift to shorter wavelengths (a "blue shift").[15] This phenomenon can be used to measure binding affinity (Kd).

Experimental Workflow: Fluorescence Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Stock (Known Concentration) setup Place Protein Solution in Cuvette prep_protein->setup prep_ligand Prepare Ligand Stock (5-Isocyano-1H-Indole) titrate Add Aliquot of Ligand prep_ligand->titrate measure_initial Record Initial Fluorescence Spectrum setup->measure_initial measure_initial->titrate mix Mix and Equilibrate titrate->mix measure_spectrum Record Fluorescence Spectrum mix->measure_spectrum measure_spectrum->titrate loop_edge correct_data Correct for Dilution measure_spectrum->correct_data loop_edge Repeat Titration (e.g., 15-20 additions) plot_data Plot ΔFluorescence vs. [Ligand] correct_data->plot_data fit_curve Fit Data to a Binding Isotherm Model plot_data->fit_curve calc_kd Determine Binding Affinity (Kd) fit_curve->calc_kd

Caption: Workflow for a fluorescence titration experiment.

Protocol: Determination of Binding Affinity (Kd)
  • Reagent Preparation:

    • Prepare a stock solution of the target protein in a suitable, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Determine the precise concentration using a reliable method (e.g., UV-Vis at 280 nm or BCA assay).

    • Prepare a concentrated stock solution of 5-isocyano-1H-indole in a compatible solvent (e.g., DMSO) and then dilute it into the same buffer as the protein. Ensure the final DMSO concentration in the experiment is low (<1%) and consistent across all measurements.

  • Instrumentation Setup:

    • Use a fluorometer set to an excitation wavelength appropriate for the indole moiety (typically ~295 nm to selectively excite indole over tyrosine).

    • Set the emission scan range from 310 nm to 450 nm. Optimize excitation and emission slit widths to maximize signal while avoiding detector saturation.

  • Titration Procedure:

    • Place a defined volume of the protein solution (e.g., 2 mL of a 1-5 µM solution) into a quartz cuvette.

    • Record the initial fluorescence spectrum of the protein alone.

    • Make sequential additions of the 5-isocyano-1H-indole solution (e.g., 2-5 µL aliquots of a 100-200 µM stock) to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the new fluorescence spectrum.

  • Data Analysis and Validation:

    • For each titration point, identify the maximum fluorescence intensity.

    • Correct the intensity values for the slight dilution caused by the addition of the ligand.

    • Plot the change in fluorescence intensity (ΔF) against the molar concentration of 5-isocyano-1H-indole.

    • Fit the resulting binding curve to a suitable model (e.g., a one-site binding isotherm) using non-linear regression analysis to calculate the dissociation constant (Kd).

    • Self-Validation: Perform a control titration by adding the ligand to the buffer alone to ensure the observed fluorescence changes are dependent on the presence of the protein.

Application II: A High-Resolution Infrared Probe of the Binding Pocket

The isocyanide stretch (νN≡C) is a powerful vibrational probe. Its frequency is highly sensitive to the local electric field, polarity, and hydrogen-bonding capacity of its environment.[8][17] By monitoring the νN≡C frequency of 5-isocyano-1H-indole upon binding to a protein, one can gain detailed insights into the nature of the active site.[18]

Causality Behind the Method: A more polar or hydrogen-bond-donating environment will typically cause the νN≡C frequency to shift to a higher wavenumber (a "blue shift").[8] This provides a direct readout of the chemical environment experienced by the ligand's isocyanide group when bound, information that is complementary to structural methods.

Principle of FTIR as a Local Environment Probe

Caption: The IR frequency shift reports on the binding environment.

Protocol: FTIR Difference Spectroscopy
  • Sample Preparation:

    • High protein concentration is required (typically 1-5 mM). Exchange the protein into a buffer that has minimal IR absorbance in the region of interest (e.g., D₂O-based buffers). Lyophilize the protein and re-dissolve in the D₂O buffer to remove H₂O.

    • Prepare a stock solution of 5-isocyano-1H-indole in the same D₂O buffer.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a temperature-controlled transmission cell (e.g., CaF₂ windows).

    • Acquire a background spectrum of the buffer alone.

    • Acquire a spectrum of the free ligand solution.

    • Acquire a spectrum of the protein solution.

    • Prepare the protein-ligand complex by mixing the protein and a slight molar excess of the ligand. Acquire the spectrum of the complex.

  • Data Analysis and Validation:

    • Subtract the buffer spectrum from all sample spectra.

    • To obtain the difference spectrum, which reveals only the changes upon binding, subtract the spectrum of the free protein and the spectrum of the free ligand from the spectrum of the complex.

    • The resulting difference spectrum should show a negative peak at the frequency of the free ligand and a positive peak at the frequency of the bound ligand.

    • The position of the positive peak (νbound) provides information about the binding site environment.

    • Self-Validation: The integrated areas of the negative and positive peaks should be approximately equal, confirming that the observed change is due to a shift in an existing vibrational band rather than the appearance or disappearance of a species.

Application III: Atomic-Level Insights via Structural Biology

To fully understand an interaction, a high-resolution 3D structure is invaluable. X-ray crystallography can reveal the precise orientation of 5-isocyano-1H-indole within the binding site, visualizing the key hydrogen bonds, and hydrophobic interactions that mediate binding.[19]

Causality Behind the Method: This technique provides direct visual evidence of the binding mode.[19] By determining the electron density map of a protein-ligand complex crystal, one can build an atomic model that explains the binding affinity and specificity observed in other biophysical assays.

Experimental Workflow: Protein-Ligand Co-Crystallography

G cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis purify Purify Protein (>95% Purity) mix Mix Protein and Excess Ligand purify->mix prepare_ligand Prepare Ligand Stock (High Purity) prepare_ligand->mix setup_trials Set Up Crystallization Screening Plates mix->setup_trials incubate Incubate and Monitor for Crystal Growth setup_trials->incubate harvest Harvest & Cryo-protect Crystal incubate->harvest diffract Collect X-ray Diffraction Data harvest->diffract solve Solve Structure (Molecular Replacement) diffract->solve model Build Atomic Model of Protein-Ligand Complex solve->model

Caption: Workflow for solving a protein-ligand crystal structure.

Protocol: Ligand Soaking or Co-crystallization
  • Protein Crystallization:

    • First, establish robust crystallization conditions for the protein alone (the apo form). This involves screening a wide range of precipitants, buffers, and additives.

    • Optimize conditions to obtain well-diffracting crystals of a suitable size.

  • Introducing the Ligand (Two Main Approaches):

    • A) Co-crystallization: Add a 5- to 10-fold molar excess of 5-isocyano-1H-indole to the purified, concentrated protein solution before setting up the crystallization trials. Screen for new crystallization conditions or test the established apo conditions.

    • B) Soaking: Grow apo-protein crystals first. Prepare a "soaking solution" consisting of the crystal's mother liquor supplemented with 1-10 mM 5-isocyano-1H-indole. Transfer the apo crystals into this solution and allow them to soak for a period ranging from minutes to hours.

  • Data Collection and Structure Solution:

    • Harvest a crystal from the co-crystallization or soaking experiment and flash-cool it in liquid nitrogen, typically after a brief soak in a cryo-protectant solution.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure, often using the known apo-protein structure as a model for molecular replacement.[19]

  • Analysis and Validation:

    • Calculate an electron density map. A clear, unambiguous region of "difference density" (Fo-Fc map) in the binding site that fits the shape of 5-isocyano-1H-indole confirms its presence.

    • Build the ligand into the density and refine the model of the complex. Analyze the final model to identify specific atomic interactions (e.g., hydrogen bonds to the indole N-H or the isocyanide group, stacking interactions with aromatic residues).[20]

Application IV: Mapping Interactions in Solution with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding sites, affinity, and dynamics under near-physiological conditions.[21][22]

Causality Behind the Method: NMR detects the magnetic properties of atomic nuclei. When a ligand binds to a protein, the local chemical environment of nuclei in both molecules changes, leading to detectable changes in the NMR spectrum. Two common approaches are ligand-observed (e.g., STD NMR) and protein-observed (e.g., ¹H-¹⁵N HSQC).[23]

Principle of Saturation Transfer Difference (STD) NMR

G cluster_protein cluster_ligand protein Protein step1 1. Selectively Irradiate Protein Resonances (On-Resonance) protein->step1 ligand Ligand ligand->protein Binding (Fast Exchange) step2 2. Saturation Transfers to Bound Ligand via Proximity step1->step2 step3 3. Saturated Ligand Dissociates, Carrying 'Memory' of Binding step2->step3 step4 4. Difference Spectrum Reveals Signals ONLY from Binding Ligand step3->step4

Sources

click chemistry reactions involving 5-isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Isocyanide-Based Click Chemistry: The Utility of 5-Isocyano-1H-Indole

Authored by a Senior Application Scientist

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns make it a privileged structure for interacting with biological targets. When functionalized with an isocyanide group (-N≡C) at the 5-position, the resulting 5-isocyano-1H-indole becomes a powerful and versatile building block. The isocyanide's distinct reactivity, characterized by the divalent carbon atom, opens the door to a class of highly efficient and convergent reactions, particularly isocyanide-based multicomponent reactions (IMCRs), which embody the principles of "click chemistry".[1]

This guide provides an in-depth exploration of key . We move beyond simple procedural lists to offer a causal understanding of the experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively. The focus is on robust, self-validating methodologies that deliver complexity and diversity from readily accessible starting materials.

The Ugi Four-Component Reaction (U-4CR): A Pillar of Molecular Diversity

The Ugi reaction is arguably the most significant isocyanide-based multicomponent reaction.[2][3] It masterfully combines four components—an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide—in a single pot to generate complex α-acylamino amide products.[4] The use of 5-isocyano-1H-indole in this reaction allows for the direct incorporation of the valuable indole moiety into peptide-like scaffolds, creating molecules with significant potential for biological screening.[5]

Reaction Mechanism: A Convergent Cascade

The Ugi reaction proceeds through a fascinating and efficient cascade. The initial step involves the condensation of the amine and the aldehyde to form a Schiff base, which is then protonated by the carboxylic acid to yield an iminium ion. The nucleophilic isocyanide attacks this iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, leading to an O-acyl isoamide which undergoes a Mumm rearrangement to furnish the thermodynamically stable α-acylamino amide product.[5]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Amine Amine (R1-NH2) SchiffBase Schiff Base / Iminium Ion Amine->SchiffBase + Aldehyde Aldehyde Aldehyde (R2-CHO) CarboxylicAcid Carboxylic Acid (R3-COOH) Isocyanide 5-Isocyano-1H-indole (Ind-NC) Nitrilium Nitrilium Intermediate SchiffBase->Nitrilium + Isocyanide + Carboxylic Acid (protonation) MummPrecursor Mumm Rearrangement Precursor Nitrilium->MummPrecursor + Carboxylate Product α-Acylamino Amide Product MummPrecursor->Product Mumm Rearrangement

Caption: The Ugi Four-Component Reaction (U-4CR) workflow.

Application Note & Protocol: Synthesis of Indole-Tethered Peptidomimetics

This protocol describes a general procedure for synthesizing a diverse library of peptidomimetics incorporating the 5-isocyano-1H-indole core. This method is valuable for generating novel chemical entities for high-throughput screening in drug discovery programs.

Expert Insights: The choice of solvent is critical. Protic, polar solvents like methanol or 2,2,2-trifluoroethanol (TFE) are typically used because they effectively solvate the ionic intermediates and drive the reaction forward. High concentrations (0.5 M to 1.0 M) are often preferred to accelerate the initial condensation step.

Protocol 1: Ugi Four-Component Reaction

  • Materials:

    • A primary amine (e.g., benzylamine, 1.0 mmol, 1.0 eq)

    • An aldehyde (e.g., isobutyraldehyde, 1.0 mmol, 1.0 eq)

    • A carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 eq)

    • 5-isocyano-1H-indole (1.0 mmol, 1.0 eq)

    • Methanol (2.0 mL)

    • Round-bottom flask with magnetic stir bar

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a 10 mL round-bottom flask, add the primary amine, aldehyde, and carboxylic acid to 2.0 mL of methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

    • Add the 5-isocyano-1H-indole to the reaction mixture in one portion.

    • Seal the flask and stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Workup: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Component TypeExampleSolventTime (h)Typical Yield
Aliphatic AmineCyclohexylamineMethanol2475-90%
Aromatic AldehydeBenzaldehydeTFE4860-85%
Heterocyclic AcidThiophene-2-carboxylic acidMethanol3670-88%
Amino AcidBoc-Gly-OHMethanol4855-75%

The Passerini Three-Component Reaction (P-3CR): Accessing α-Acyloxy Amides

The Passerini reaction is another powerful IMCR that combines a carboxylic acid, an aldehyde or ketone, and an isocyanide.[6] This reaction provides direct access to α-acyloxy amides, which are valuable scaffolds in their own right and can serve as intermediates for further synthetic transformations.[7]

Reaction Mechanism

The mechanism of the Passerini reaction is thought to proceed through the initial interaction of the carboxylic acid and the carbonyl compound, followed by nucleophilic attack of the isocyanide.[4] This forms a key intermediate that rearranges via an intramolecular acyl transfer to yield the final product.

Passerini_Mechanism cluster_reactants Reactants Aldehyde Aldehyde (R1-CHO) Intermediate Key Intermediate Aldehyde->Intermediate + Acid + Isocyanide CarboxylicAcid Carboxylic Acid (R2-COOH) Isocyanide 5-Isocyano-1H-indole (Ind-NC) Product α-Acyloxy Amide Intermediate->Product Intramolecular Acyl Transfer

Caption: The Passerini Three-Component Reaction (P-3CR) workflow.

Application Note & Protocol: Direct Synthesis of Indole-Containing Depsipeptides

This protocol enables the rapid synthesis of α-acyloxy carboxamide derivatives containing the 5-indole moiety. These structures are related to depsipeptides and are of interest in medicinal chemistry.

Expert Insights: The Passerini reaction is often slower than the Ugi reaction and may require less polar solvents and higher concentrations to proceed efficiently.[6] Unlike the Ugi reaction, it does not involve an amine component. The reaction is generally clean, with the main challenge being driving it to completion.

Protocol 2: Passerini Three-Component Reaction

  • Materials:

    • An aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 1.0 eq)

    • A carboxylic acid (e.g., benzoic acid, 1.0 mmol, 1.0 eq)

    • 5-isocyano-1H-indole (1.1 mmol, 1.1 eq)

    • Dichloromethane (DCM) (1.0 mL)

    • Round-bottom flask with magnetic stir bar

  • Procedure:

    • In a dry round-bottom flask, dissolve the aldehyde and carboxylic acid in 1.0 mL of DCM.

    • Add the 5-isocyano-1H-indole to the solution.

    • Seal the flask and stir the mixture at room temperature for 48-72 hours. The reaction should be monitored by TLC for the consumption of the starting materials.

    • Upon completion, dilute the reaction mixture with DCM (15 mL).

    • Workup: Wash the organic layer sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide product.

    • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Isocyanide-Based [4+1] Cycloaddition: Forging Heterocyclic Rings

Beyond multicomponent reactions, isocyanides are superb partners in cycloaddition chemistry, particularly in formal [4+1] cycloadditions.[8] In these reactions, the isocyanide acts as a "carbene equivalent," providing a single carbon atom to react with a four-atom π-system (like an azadiene or oxadiene) to construct a five-membered heterocyclic ring.[8] This approach offers a highly convergent route to complex heterocycles such as pyrroles, imidazoles, and oxazoles tethered to the indole core.

Reaction Mechanism

The reaction involves the interaction of the isocyanide with an electrophilic conjugated system. This process leads to a cyclized intermediate that subsequently aromatizes (often with the elimination of a small molecule) to yield the stable heterocyclic product.

Cycloaddition_Mechanism Reactants 5-Isocyano-1H-indole + Conjugated Heterodiene (e.g., A-B=C-D-E) Cycloadduct Initial Cycloadduct Intermediate Reactants->Cycloadduct [4+1] Cycloaddition Product Five-Membered Heterocycle (e.g., Indole-Substituted Pyrrole) Cycloadduct->Product Aromatization (e.g., Elimination)

Caption: General workflow for a [4+1] cycloaddition reaction.

Application Note & Protocol: Synthesis of 1-(1H-Indol-5-yl)-Substituted Pyrroles

This protocol outlines a method for synthesizing highly substituted pyrroles, a common motif in pharmacologically active compounds, using a [4+1] cycloaddition strategy.

Expert Insights: The success of this reaction is highly dependent on the nature of the electrophilic partner. α,β-Unsaturated nitro compounds or acyl imines are common substrates.[8] The reaction may require thermal conditions or Lewis acid catalysis to proceed effectively. The protocol below is a representative example and may require optimization for specific substrates.

Protocol 3: [4+1] Cycloaddition Reaction

  • Materials:

    • An α,β-unsaturated nitro compound (e.g., β-nitrostyrene, 1.0 mmol, 1.0 eq)

    • 5-isocyano-1H-indole (1.2 mmol, 1.2 eq)

    • A base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 mmol, 1.2 eq)

    • Toluene (5 mL)

    • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the α,β-unsaturated nitro compound and toluene.

    • Add the 5-isocyano-1H-indole to the solution.

    • Add the DBU dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

    • Workup: Wash the organic phase with 1 M HCl (10 mL) and brine (10 mL). Dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the substituted pyrrole product.

    • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. National Institutes of Health (NIH). [Link]

  • Cycloaddition Reaction Involving Isocyanides To Synthesize Spiral Ring Compounds. Thesis - China. [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. [Link]

  • Editorial: Isocyanide-Based Multicomponent Reactions. National Institutes of Health (NIH). [Link]

  • Click chemistry - Wikipedia. Wikipedia. [Link]

  • (PDF) Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. ResearchGate. [Link]

  • Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Royal Society of Chemistry. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central (PMC). [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Nitropyridyl Isocyanates in 1,3Dipolar Cycloaddition Reactions. ResearchGate. [Link]

  • Exploring Phthalimide as the Acid Component in the Passerini Reaction. PubMed Central (PMC). [Link]

  • New isocyanide synthesis and its application to multicomponent reactions. ResearchGate. [Link]

  • Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

  • The mechanism of the Passerini reaction. ResearchGate. [Link]

  • Cascade dearomative [4 + 2] cycloaddition of indoles with in situ generated ortho-quinone methides: practical access to divergent indoline-fused polycycles. Royal Society of Chemistry. [Link]

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Application Note: Probing Solute-Solvent Interactions Using 5-Isocyano-1H-Indole as a Vibrational Reporter

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isocyanide Group as a Sensitive Probe of Local Chemical Environments

In the realms of drug discovery, materials science, and molecular biology, understanding the intricate dance between a solute and its surrounding solvent is paramount. These interactions govern solubility, reactivity, and conformational stability. Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, offers a powerful lens to observe these molecular-level interactions in real-time. The isocyanide (-N≡C) functional group, with its strong and environmentally sensitive stretching vibration, has emerged as an exceptional infrared probe.[1][2] Its vibrational frequency is exquisitely sensitive to the polarity, polarizability, and hydrogen-bonding capabilities of its local environment.[1][2]

This application note provides a detailed guide for researchers on utilizing 5-isocyano-1H-indole (5ICI) to quantify solvent effects on its isonitrile stretching frequency. We will delve into the theoretical underpinnings of solvatochromism, provide detailed experimental protocols for FTIR analysis, present expected results in a variety of solvents, and discuss the interpretation of these spectral shifts. The indole scaffold is a ubiquitous motif in pharmaceuticals and biologically active molecules, making 5ICI a particularly relevant model compound for such studies.

Theoretical Framework: Understanding Solvent-Induced Vibrational Shifts

The vibrational frequency of the isonitrile group is dictated by the strength of the N≡C triple bond. Solvent molecules interact with the isocyanide dipole, altering the electron distribution and, consequently, the bond strength. These solvent-solute interactions can be broadly categorized as non-specific (electrostatic and dispersion forces) and specific (e.g., hydrogen bonding).[3]

The isonitrile stretching frequency is notably sensitive to hydrogen-bonding interactions.[1][2] In protic solvents, which can act as hydrogen-bond donors (HBD), a distinct blue-shift (increase in frequency) of the isonitrile peak is often observed. This is attributed to the donation of electron density from the solvent's hydrogen to the nitrogen of the isocyanide, which strengthens the N≡C bond.[2] In many cases, two distinct peaks can be observed in protic solvents: one corresponding to the non-hydrogen-bonded isocyanide group and a blue-shifted peak representing the hydrogen-bonded species.[1][4]

To quantify and correlate these solvent effects, the Kamlet-Taft solvent parameters are invaluable.[5] These empirical parameters describe a solvent's:

  • α (Hydrogen Bond Donating ability): A measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.

  • β (Hydrogen Bond Accepting ability): A measure of the solvent's ability to accept a proton in a solute-solvent hydrogen bond.

  • π* (Polarity/Polarizability): An index of the solvent's polarity and polarizability, which governs its ability to stabilize a charge or a dipole through dielectric effects.

By plotting the observed isonitrile vibrational frequency against these parameters, a quantitative relationship between the solvent environment and the spectral shift can be established.

Experimental Protocols

Synthesis of 5-Isocyano-1H-indole (5ICI)

While several methods for the synthesis of isocyanides from corresponding amines or formamides exist, a common route involves the dehydration of a formamide precursor. For researchers needing to synthesize 5ICI, a general approach is outlined below, which may require optimization.

Workflow for Synthesis of 5-Isocyano-1H-indole

cluster_0 Synthesis Pathway 5-aminoindole 5-Aminoindole formylation Formylation (e.g., with formic acid or ethyl formate) 5-aminoindole->formylation Step 1 5-formamidoindole N-(1H-Indol-5-yl)formamide formylation->5-formamidoindole dehydration Dehydration (e.g., with POCl3, triphosgene, or Burgess reagent) 5-formamidoindole->dehydration Step 2 5ICI 5-Isocyano-1H-indole (5ICI) dehydration->5ICI purification Purification (Column Chromatography) 5ICI->purification

Caption: General synthetic scheme for 5-isocyano-1H-indole.

FTIR Spectroscopic Analysis of 5ICI in Various Solvents

This protocol outlines the steps for acquiring high-quality FTIR spectra of 5ICI to study solvatochromic shifts.

Materials and Equipment:

  • 5-Isocyano-1H-indole (5ICI)

  • A selection of high-purity (spectroscopic grade) solvents (e.g., DMSO, ethanol, methanol, THF, acetonitrile, toluene)

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a suitable detector (e.g., DTGS or MCT)

  • Liquid transmission cell with infrared-transparent windows (e.g., CaF₂ or BaF₂)[6]

  • Gas-tight syringes for sample handling[6]

  • Volumetric flasks and pipettes for solution preparation

Experimental Workflow for FTIR Analysis

cluster_1 Experimental Procedure prep Prepare 5-10 mM 5ICI solutions in each solvent bg Acquire background spectrum of pure solvent in the FTIR cell prep->bg sample Inject 5ICI solution into the FTIR cell bg->sample acquire Acquire sample spectrum (e.g., 128 scans at 1 cm⁻¹ resolution) sample->acquire process Process spectra: - Background subtraction - Baseline correction - Peak fitting (e.g., Pseudo-Voigt) acquire->process analyze Determine peak frequency and analyze shifts process->analyze

Caption: Step-by-step workflow for FTIR analysis of 5ICI.

Detailed Protocol:

  • Solution Preparation: Prepare solutions of 5ICI in each of the chosen solvents at a concentration of approximately 5-10 mM. Ensure the 5ICI is fully dissolved.

  • FTIR Cell Assembly and Cleaning: Assemble the liquid transmission cell according to the manufacturer's instructions. Thoroughly clean the cell by flushing with the pure solvent to be used for the next measurement.

  • Background Spectrum Acquisition: Fill the cell with the pure solvent. Place the cell in the FTIR spectrometer and acquire a background spectrum. This is crucial for subtracting the solvent's own absorption bands. A typical setting would be averaging 128 scans at a resolution of 1 cm⁻¹.[7]

  • Sample Spectrum Acquisition: Empty the cell and fill it with the 5ICI solution.[6] Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • Perform automatic background subtraction of the pure solvent spectrum from the sample spectrum.

    • Apply a baseline correction to the resulting spectrum to ensure a flat baseline.

    • Use the spectrometer's software to determine the peak maximum of the isonitrile stretching vibration. For asymmetric or overlapping peaks, peak fitting with a Pseudo-Voigt or Gaussian-Lorentzian function is recommended to accurately determine the peak positions.[8]

  • Repeat for all Solvents: Repeat steps 2-5 for each solvent to be investigated.

Expected Results and Data Analysis

The isonitrile stretching vibration of 5ICI typically appears in the range of 2100-2150 cm⁻¹. The exact frequency will be highly dependent on the solvent.

Table 1: Isocyanide Stretching Frequencies of 5ICI in Various Solvents and Corresponding Kamlet-Taft Parameters

Solventπ* (Polarity/Polarizability)α (H-bond donating ability)β (H-bond accepting ability)ν(N≡C) (cm⁻¹) Non-H-bonded (ω₀)ν(N≡C) (cm⁻¹) H-bonded (ω₁)
Toluene0.540.000.11~2123.7-
THF0.580.000.55~2123.8-
Acetonitrile0.750.190.40~2123.8-
DMSO1.000.000.76~2123.5-
n-Propanol0.520.840.90~2123.9~2140.8
Ethanol0.540.830.77~2124.3~2140.7
Methanol0.600.930.66~2124.5~2141.0

Data compiled and adapted from references[4][5][9]. Note that exact peak positions may vary slightly depending on instrumentation and experimental conditions.

Correlation with Solvent Parameters

A key aspect of the analysis is to correlate the observed vibrational frequencies with the Kamlet-Taft parameters.

Relationship between Solute-Solvent Interactions and Spectral Shifts

cluster_2 Data Correlation and Interpretation data Observed ν(N≡C) shifts plot Plot ν(N≡C) vs. α and π data->plot params Kamlet-Taft Parameters (α, β, π) params->plot correlation Establish Linear Correlation plot->correlation interpretation Quantify H-bonding and Polarity Effects correlation->interpretation

Caption: Logical flow for correlating spectral data with solvent parameters.

Studies have shown a strong linear correlation between the isonitrile stretching frequency of 5ICI and the solvent's hydrogen-bond donating ability (α) and polarizability (π*).[1][5] By plotting ν(N≡C) as a function of these parameters, a linear regression can be performed to quantify the sensitivity of the probe to these specific solvent properties. In protic solvents, the appearance of a second, blue-shifted peak (ω₁) is a direct indicator of hydrogen bonding. The separation between the non-hydrogen-bonded (ω₀) and hydrogen-bonded (ω₁) peaks can provide a measure of the hydrogen bond strength.

Troubleshooting and Best Practices

  • Solvent Purity: The presence of water or other impurities in the solvents can significantly affect the results, especially when studying hydrogen bonding. Always use high-purity, dry solvents.

  • Concentration Effects: At high concentrations, solute-solute interactions or self-aggregation may occur, which can complicate the spectra. It is advisable to work at relatively low concentrations (e.g., < 10 mM).

  • Instrumental Stability: Ensure the FTIR spectrometer is well-purged to minimize atmospheric water and CO₂ interference.

  • Data Reproducibility: Acquire multiple spectra for each sample to ensure the results are reproducible.

Conclusion

5-Isocyano-1H-indole serves as a highly effective and sensitive IR probe for investigating local chemical environments. The strong dependence of its isonitrile stretching frequency on solvent polarity and hydrogen-bonding capacity allows for a quantitative assessment of solute-solvent interactions. By following the detailed protocols outlined in this application note, researchers can leverage the power of FTIR spectroscopy to gain valuable insights into the molecular-level forces that govern chemical and biological processes, aiding in the rational design of drugs, materials, and chemical systems.

References

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. [Link]

  • Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. MDPI. [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. PMC - PubMed Central. [Link]

  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH. [Link]

  • Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. IBS Publications Repository. [Link]

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. Middle East Technical University. [Link]

  • Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Structures of (a) 5-isocyano-1H-indole (5ICI) and (b)... ResearchGate. [Link]

  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI. [Link]

  • Solute concentration prediction using chemometrics and ATR-FTIR spectroscopy. MIT. [Link]

  • FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. SINTEF Blog. [Link]

  • Indole Syntheses Utilizing o-Methylphenyl Isocyanides. J-STAGE. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Medicinal Chemistry of Isocyanides. Chemical Reviews - ACS Publications. [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. [Link]

  • Ultrafast Vibrational Dynamics of a Solute Correlates with Dynamics of the Solvent. The Journal of Physical Chemistry Letters. [Link]

  • Spectra of FTIR analysis with different solvents. ResearchGate. [Link]

  • A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. PMC - NIH. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]

  • (PDF) Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-Isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-isocyano-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. We will delve into the common challenges encountered during its preparation and provide detailed, field-proven troubleshooting strategies. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

5-Isocyano-1H-indole is a crucial building block in medicinal chemistry, valued for its unique reactivity in multicomponent reactions and its presence in various biologically active molecules. However, its synthesis can be challenging, often resulting in low yields and purification difficulties. The most prevalent synthetic route is a two-step process starting from 5-aminoindole: an initial N-formylation to produce 5-formamidoindole, followed by a dehydration step to yield the target isocyanide. This guide will address potential pitfalls in both stages of this synthesis.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process. The first step involves the formation of an amide bond, and the second is an elimination reaction to form the isocyanide.

SynthesisWorkflow Start 5-Aminoindole Intermediate 5-Formamidoindole Start->Intermediate Step 1: N-Formylation (e.g., HCOOH, I2 cat.) Product 5-Isocyano-1H-indole Intermediate->Product Step 2: Dehydration (e.g., POCl3, Et3N)

Caption: General workflow for the synthesis of 5-isocyano-1H-indole.

Part 1: Troubleshooting the N-Formylation of 5-Aminoindole

The initial step of converting 5-aminoindole to 5-formamidoindole is critical for the overall success of the synthesis. While seemingly straightforward, several factors can lead to suboptimal results.

Frequently Asked Questions (FAQs): N-Formylation

Q1: My N-formylation reaction is giving a low yield of 5-formamidoindole. What are the likely causes?

A1: Low yields in the formylation of 5-aminoindole can often be attributed to the following:

  • Reagent Quality and Stoichiometry:

    • 5-Aminoindole Stability: 5-Aminoindole and its derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the reaction.[1] It is advisable to use freshly sourced or properly stored 5-aminoindole.

    • Formic Acid Concentration: While various formylating agents exist, a practical method involves the use of formic acid. Using an insufficient amount of formic acid will lead to incomplete conversion. A slight excess is generally recommended.[2]

  • Reaction Conditions:

    • Temperature: The reaction of amines with formic acid often requires heating to proceed at a reasonable rate.[2] Insufficient temperature can result in a sluggish and incomplete reaction.

    • Water Removal: The formation of the amide bond is a condensation reaction that produces water. If not effectively removed, the equilibrium may not favor product formation.

  • Work-up Procedure:

    • Product Solubility: 5-Formamidoindole may have some solubility in the aqueous phase during work-up, leading to losses. Ensure thorough extraction with an appropriate organic solvent.

Q2: I am observing the formation of multiple byproducts in my formylation reaction. How can I minimize these?

A2: Side product formation is a common issue. Consider the following:

  • Over-formylation: While less common for the amino group of the indole, prolonged reaction times or excessively harsh conditions could potentially lead to side reactions on the indole ring itself, although this is more prevalent in Vilsmeier-Haack type reactions.

  • Decomposition: As mentioned, the starting material's instability can lead to a mixture of colored byproducts.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative decomposition.

Recommended Protocol for N-Formylation

This protocol is based on a mild and efficient catalytic method.

Materials:

  • 5-Aminoindole

  • Formic acid (85-98%)

  • Iodine (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), add 5-aminoindole (1.0 eq), toluene, and formic acid (1.5-2.0 eq).

  • Add a catalytic amount of iodine (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene). If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-formamidoindole.

Part 2: Troubleshooting the Dehydration of 5-Formamidoindole

The dehydration of 5-formamidoindole to 5-isocyano-1H-indole is often the most challenging step, with yield and purity being highly dependent on the choice of reagents and reaction conditions.

Dehydrating Agent Comparison

Several reagents can effect the dehydration of formamides to isocyanides. The choice of reagent can significantly impact the reaction's success.

Dehydrating AgentCommon BaseTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Triethylamine (Et₃N), Pyridine0 °C to room temp.Readily available, cost-effective, high yields.[3]Highly reactive, moisture-sensitive, corrosive byproducts.
Burgess Reagent None requiredRoom temp. to mild heatingMild conditions, good for sensitive substrates.[4][5][6]Expensive, can be moisture-sensitive.
Triphenylphosphine (PPh₃) / Iodine (I₂) Triethylamine (Et₃N)Room temp.Mild conditions, readily available reagents.[7][8]Formation of triphenylphosphine oxide can complicate purification.
p-Toluenesulfonyl Chloride (p-TsCl) Pyridine, Triethylamine (Et₃N)Varies, can require heatingCost-effective, less toxic than POCl₃.[9]Can be less reactive for some substrates.
Frequently Asked Questions (FAQs): Dehydration

Q1: My dehydration reaction with POCl₃ is failing or giving a very low yield. What should I check?

A1: This is a common and multifaceted problem. A systematic approach to troubleshooting is essential.

  • Reagent Quality and Handling:

    • POCl₃: This reagent is highly sensitive to moisture. Use a fresh bottle or a recently opened one that has been properly stored. The reaction should be conducted under strictly anhydrous conditions and an inert atmosphere.

    • Triethylamine (Et₃N) or Pyridine: The base used must be dry. Using "wet" base will quench the POCl₃ and halt the reaction. It is also crucial to use a sufficient amount of base to neutralize the HCl generated during the reaction.[3]

  • Reaction Temperature: The addition of POCl₃ to the formamide and base mixture is often exothermic. It is critical to maintain a low temperature (e.g., 0 °C or below) during the addition of POCl₃ to prevent uncontrolled side reactions.[3][10]

  • Reaction Stoichiometry: An insufficient amount of POCl₃ will lead to incomplete conversion. A slight excess is generally used.

  • Work-up Procedure:

    • Hydrolysis of Product: Isocyanides can be sensitive to acidic conditions and can hydrolyze back to the formamide.[11] It is crucial to perform the work-up under basic conditions. Quenching the reaction with ice-cold aqueous sodium carbonate or bicarbonate solution is a common practice.

    • Product Instability: Aryl isocyanides can be unstable and may polymerize or decompose upon standing, especially if impure.[11] It is often best to use the crude product immediately in the next step or purify it quickly and store it under an inert atmosphere at low temperatures.

Q2: The purification of 5-isocyano-1H-indole is proving difficult. What strategies can I employ?

A2: Purification can be challenging due to the product's potential instability and the presence of phosphorus-containing byproducts (when using POCl₃).

  • Chromatography:

    • Column Choice: Silica gel chromatography is commonly used. However, the slightly acidic nature of silica gel can sometimes lead to product degradation.

    • Solvent System: A non-polar eluent system is typically required. It may be beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent to prevent streaking and decomposition on the column.

  • Non-Aqueous Work-up: To avoid potential hydrolysis during aqueous work-up, a non-aqueous work-up can be attempted. This involves filtering the reaction mixture to remove triethylamine hydrochloride and then carefully removing the solvent.[11]

  • Recrystallization: If the product is a solid and sufficiently pure after initial work-up, recrystallization from a suitable solvent system can be an effective final purification step.

Recommended Protocol for Dehydration using POCl₃

This protocol is a standard and widely used method for the dehydration of formamides.

Materials:

  • 5-Formamidoindole

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve 5-formamidoindole (1.0 eq) in anhydrous DCM and add anhydrous triethylamine (2.5-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a vigorously stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a low temperature to obtain the crude 5-isocyano-1H-indole.

  • Purify immediately by column chromatography or use directly in the subsequent reaction.

Mechanistic Insight: The Role of POCl₃ in Dehydration

Understanding the mechanism can aid in troubleshooting. The formamide oxygen acts as a nucleophile, attacking the phosphorus center of POCl₃. This is followed by elimination, driven by a base, to form the isocyanide.

Caption: Simplified mechanism of formamide dehydration using POCl₃.

Summary and Key Takeaways

Improving the yield of 5-isocyano-1H-indole synthesis requires careful attention to detail in both the N-formylation and dehydration steps.

  • For N-Formylation:

    • Ensure the stability and purity of the starting 5-aminoindole.

    • Employ an efficient formylation method, such as the use of formic acid with a catalytic amount of iodine.

    • Optimize reaction conditions, particularly temperature and water removal.

  • For Dehydration:

    • Select an appropriate dehydrating agent, with POCl₃ being a common and effective choice.

    • Maintain strictly anhydrous conditions and a low temperature during the addition of POCl₃.

    • Use a dry, non-nucleophilic base in sufficient quantity.

    • Perform the work-up under basic conditions to prevent product hydrolysis.

    • Handle the final product with care, as it may be unstable.

By understanding the underlying chemistry and potential pitfalls, researchers can systematically troubleshoot and optimize their synthetic procedures to achieve higher yields and purity of 5-isocyano-1H-indole.

References

  • Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions. ResearchGate. Available at: [Link]

  • KR20070098922A - 5-aminoindole derivatives. Google Patents.
  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives. Google Patents.
  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Chemistry Portal. Available at: [Link]

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Thieme Connect. Available at: [Link]

  • Isonitrile synthesis by dehydration. Organic Chemistry Portal. Available at: [Link]

  • A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry (RSC Publishing). Available at: [Link]

  • Isocyanide 2.0. Green Chemistry (RSC Publishing). Available at: [Link]

  • Conversion of formamide to isocyanide. Chemistry Stack Exchange. Available at: [Link]

  • New practical synthesis of 5‐formylindole. ResearchGate. Available at: [Link]

  • Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. Chemistry Steps. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Wiley Online Library. Available at: [Link]

  • N-Ethyl formamide on dehydration with POCl₃ in presence of pyridine gives. Vedantu. Available at: [Link]

  • Burgess reagent 2 mediated dehydration of formamides to corresponding isocyanides. ResearchGate. Available at: [Link]

  • Aryl isocyanide derivative for one-pot synthesis of purification-free 99mTc-labeled hexavalent targeting probe. PubMed. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace by Typeset. Available at: [Link]

  • Burgess Reagent. Organic Chemistry Portal. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. ResearchGate. Available at: [Link]

    • Green Chemistry. Available at: [Link]

  • Synthesis of a Series of Diaminoindoles. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic applications of Burgess reagent. Atlanchim Pharma. Available at: [Link]

  • Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Available at: [Link]

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. Available at: [Link]

  • Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Publishing. Available at: [Link]

  • A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. Available at: [Link]

  • CA1232911A - Process for preparing 5,6-dihydroxyindole. Google Patents.
  • Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. Available at: [Link]

  • Indium-Catalyzed N-Formylation of Amines under Solvent-Free Conditions. Thieme Connect. Available at: [Link]

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Technical Support Center: Purification of 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-isocyano-1H-indole. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile pharmaceutical intermediate. Here, we provide in-depth, field-proven insights into common purification challenges, presented in a troubleshooting-focused question-and-answer format. Our goal is to equip you with the knowledge to not only solve problems but also understand the underlying chemical principles to optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, stability, and purification of 5-isocyano-1H-indole.

Q1: What are the typical physical properties and appearance of 5-isocyano-1H-indole?

A1: 5-Isocyano-1H-indole is typically an off-white to light yellow powder.[1] Discoloration (e.g., a pinkish or brownish hue) may indicate degradation or the presence of impurities, often arising from air oxidation, a common issue with indole derivatives.[2]

Q2: How stable is 5-isocyano-1H-indole, and what are the optimal storage conditions?

A2: While the indole ring itself is a stable aromatic system, the isocyano group and the indole nucleus can be sensitive to certain conditions.[3] The isocyano group is generally stable at neutral pH but can be susceptible to hydrolysis under strongly acidic conditions (pH < 5).[4] Furthermore, like many indole derivatives, it can be sensitive to air and light.[2][5] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.

Q3: Which purification techniques are most effective for 5-isocyano-1H-indole?

A3: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. The most common and effective methods are:

  • Flash Column Chromatography: Excellent for separating the target compound from reaction byproducts and unreacted starting materials, especially for moderate to large quantities.[6][7]

  • Recrystallization: A cost-effective method for purifying solid compounds, particularly effective when the crude product is of relatively high purity.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): Best suited for achieving very high purity (>99.5%) on a smaller scale, which is often required for pharmaceutical applications.[6]

Q4: What are the primary safety concerns when handling 5-isocyano-1H-indole?

A4: Isocyanides, as a class of compounds, should be handled with care. They are known for their strong, unpleasant odors and potential toxicity. Although distinct from the more widely regulated isocyanates, general precautions for handling reactive organic nitrogen compounds are warranted.[9] Health effects can include irritation of the skin, eyes, and respiratory tract.[9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of the powder or its vapors.[10]

Purification Troubleshooting Guides

This core section provides detailed solutions to specific problems you may encounter during the purification of 5-isocyano-1H-indole.

Guide 1: Flash Column Chromatography

Flash chromatography is a primary tool for purifying indole derivatives.[6] However, the unique properties of the isocyano-indole structure can present challenges.

Q1: My 5-isocyano-1H-indole appears to be degrading on the silica gel column, leading to streaking and low recovery. What's happening and how can I fix it?

A1: This is a classic issue. Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds like indoles or promote the hydrolysis of the isocyanide functional group.[4][12]

Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition reactions.

Solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel by eluting the packed column with your starting mobile phase containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites.[12]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

    • Alumina (neutral or basic): Often a good alternative for acid-sensitive compounds.[13]

    • Amine-functionalized silica: This is an excellent choice for purifying basic compounds or those sensitive to acid, as it can prevent streaking and degradation.[14]

Q2: I'm struggling to get good separation between my product and a closely-eluting impurity. How can I optimize my solvent system?

A2: Poor separation (low resolution) is typically due to a suboptimal mobile phase. The key is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.[8]

Causality: The polarity of the eluent directly influences the retention factor (Rf) of your compounds. If the polarity is too high, everything elutes quickly with poor separation. If it's too low, elution times are excessively long.

Solutions:

  • Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. Aim for an Rf value of ~0.2-0.3 for your target compound to ensure good separation on the column.[13]

  • Solvent System Suggestions:

    • Hexane/Ethyl Acetate: A standard starting point for compounds of moderate polarity.

    • Dichloromethane/Methanol: Effective for more polar compounds. Be cautious, as chlorinated solvents can be more aggressive.

    • Toluene/Acetone: Can offer different selectivity compared to ester-based systems.

  • Employ a Gradient Elution: Start with a less polar solvent mixture to allow highly nonpolar impurities to elute, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Workflow for Troubleshooting Flash Chromatography

start Problem: Poor Separation or Product Degradation check_stability Is the compound stable on silica? (Run a spot test on TLC and let it sit) start->check_stability degradation Product is degrading check_stability->degradation No separation_issue Poor separation (co-elution) check_stability->separation_issue Yes deactivate_silica Deactivate silica with a base (e.g., 1% triethylamine in eluent) degradation->deactivate_silica optimize_solvent Optimize solvent system via TLC (Aim for Rf ~0.2-0.3) separation_issue->optimize_solvent change_stationary_phase Use alternative stationary phase (Alumina, Amine-silica) deactivate_silica->change_stationary_phase If still degrading end Successful Purification change_stationary_phase->end use_gradient Use a shallow gradient elution optimize_solvent->use_gradient use_gradient->end

Caption: Troubleshooting logic for flash chromatography of 5-isocyano-1H-indole.

Guide 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but success hinges on selecting the right solvent and controlling the crystallization process.[15][16]

Q1: My product "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute or when cooling is too rapid.[17]

Causality: The compound has low solubility in the hot solvent, but the energy barrier to form a crystal lattice is higher than that to form a liquid phase.

Solutions:

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Rapid cooling heavily favors oiling out.[8][16]

  • Use More Solvent: The concentration of your compound in the hot solution might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

  • Change the Solvent System: The current solvent may be a poor choice. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Consider a two-solvent system (a "solvent/anti-solvent" pair). Dissolve your compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common pairs include ethyl acetate/hexane or methanol/water.[2][17][18]

Q2: I have a very low yield after recrystallization. How can I improve recovery?

A2: Low recovery is a common trade-off for high purity, but it can be minimized. The primary causes are using too much solvent or the compound having significant solubility even in the cold solvent.[8]

Causality: If the solution is not sufficiently saturated upon cooling, a large amount of the product will remain dissolved in the mother liquor.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum volume of hot solvent required to fully dissolve your crude product.[8][15] This ensures maximum saturation upon cooling.

  • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[19]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by carefully evaporating some of the solvent from the filtrate and re-cooling.

Workflow for Troubleshooting Recrystallization

start Problem: Recrystallization Failure issue What is the specific issue? start->issue oiling_out Oiling Out issue->oiling_out Product 'oils out' low_yield Low Yield issue->low_yield Low yield no_crystals No Crystal Formation issue->no_crystals No crystals form slow_cooling Ensure slow cooling to room temp before using ice bath oiling_out->slow_cooling min_solvent Use minimum amount of hot solvent for dissolution low_yield->min_solvent too_soluble Compound is too soluble no_crystals->too_soluble change_solvent Change solvent or use a solvent/anti-solvent system slow_cooling->change_solvent If problem persists end Pure Crystals Obtained change_solvent->end thorough_cooling Cool thoroughly in an ice bath before filtration min_solvent->thorough_cooling thorough_cooling->end reduce_volume Reduce solvent volume by evaporation or add an anti-solvent too_soluble->reduce_volume induce_crystallization Induce crystallization: - Scratch flask with glass rod - Add a seed crystal reduce_volume->induce_crystallization induce_crystallization->end

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Base Deactivation)
  • TLC Analysis: Determine an optimal solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of 0.2-0.3.

  • Column Packing: Dry pack a column with silica gel. The amount of silica should be 50-100 times the weight of your crude material.

  • Deactivation & Equilibration: Flush the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% triethylamine. Run at least 2-3 column volumes to ensure equilibration and neutralization.

  • Sample Loading: Dissolve your crude 5-isocyano-1H-indole in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

Protocol 2: Recrystallization using a Two-Solvent System
  • Solvent Selection: Identify a solvent in which the compound is highly soluble (e.g., ethyl acetate) and an "anti-solvent" in which it is poorly soluble but is miscible with the first (e.g., hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid.[15]

  • Induce Saturation: While the solution is still hot, add hexane dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a drop or two of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[15][16] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

TechniqueTypical Purity AchievedScaleKey Advantage
Flash Chromatography 95-99%Milligrams to >10 gramsGood for complex mixtures and larger scales
Recrystallization >98% (highly dependent on crude purity)Milligrams to KilogramsCost-effective, scalable, high purity potential
Preparative HPLC >99.5%Micrograms to GramsHighest resolution for achieving analytical purity

References

  • Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023). LCGC North America. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). ResearchGate. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2022). National Institutes of Health. [Link]

  • 5-isocyano-1H-indole CAS NO.623163-58-6. Hangzhou J&H Chemical Co., Ltd.[Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). National Institutes of Health. [Link]

  • Medicinal Chemistry of Isocyanides. (2021). ACS Chemical Reviews. [Link]

  • Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere. (2019). ResearchGate. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • Isocyanates - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. (2023). RSC Publishing. [Link]

  • Isolation of some minor cannabinoids using flash chromatography. (2023). Biotage. [Link]

  • Isocyanates: Working Safely. California Department of Public Health. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). National Institutes of Health. [Link]

  • Recrystallization. (2014). YouTube. [Link]

  • Iodospirocyclization of Tryptamine-Derived Isocyanides: Formal Total Synthesis of Aspidofractinine. SciSpace. [Link]

  • When Silica doesn't cut it for Flash chromatography . . . what can I do? (2023). YouTube. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. [Link]

  • Proposed degradation pathways of indole by ozonation. (2021). ResearchGate. [Link]

  • Recrystallization- Organic Chemistry Lab- purification. (2022). YouTube. [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2021). PubMed. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2020). Wiley Online Library. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). MDPI. [Link]

  • Problems with Fischer indole synthesis. (2021). Reddit. [Link]

Sources

Technical Support Center: 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-isocyano-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile chemical intermediate. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on the chemical principles governing isocyanides and indole derivatives.

I. Core Concepts: Understanding the Stability of 5-Isocyano-1H-Indole

5-Isocyano-1H-indole is a bifunctional molecule featuring a reactive isocyanide group and an indole nucleus. Its stability is influenced by a number of factors, primarily moisture, pH, light, and temperature. The isocyanide functional group is particularly susceptible to hydrolysis, which is a key consideration in its storage and handling.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 5-isocyano-1H-indole?

For optimal stability, 5-isocyano-1H-indole should be stored at 0-8 °C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The solid material is described as an off-white to light yellow powder.[2]

Q2: My 5-isocyano-1H-indole has changed color to a darker yellow or brown. Is it still usable?

A significant color change often indicates degradation. Indole derivatives can be susceptible to oxidation and polymerization, which can result in colored byproducts. While a slight color variation might not significantly impact all applications, a pronounced change suggests a decrease in purity. It is highly recommended to perform a purity check before proceeding with your experiment.

Q3: I'm dissolving 5-isocyano-1H-indole in a protic solvent like methanol or ethanol for my reaction. Are there any stability concerns?

Yes, while isocyanides are generally more stable than isocyanates in the presence of alcohols, prolonged exposure to protic solvents, especially in the presence of acidic or basic impurities, can lead to degradation.[3] It is advisable to prepare solutions fresh and use them promptly. For applications requiring storage in solution, consider aprotic solvents like THF, acetonitrile, or DMSO, which have been shown to be compatible with similar isocyano-indole derivatives.[4]

Q4: What are the primary degradation pathways for 5-isocyano-1H-indole?

The most common degradation pathway is the hydrolysis of the isocyanide group to the corresponding formamide, 5-formamido-1H-indole.[3][5][6] This reaction is catalyzed by acidic conditions (below pH 5) and can also be promoted by strong bases.[3] Additionally, the indole ring itself can be susceptible to oxidation and photodegradation.[7]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-isocyano-1H-indole.

Observed Issue Potential Cause Recommended Action
Inconsistent or poor reaction yield Degradation of 5-isocyano-1H-indole due to improper storage or handling.1. Verify the purity of your starting material using a suitable analytical method (see Section IV). 2. Ensure the compound has been stored under the recommended conditions (0-8 °C, inert atmosphere). 3. Prepare solutions fresh before use, especially when using protic solvents.
Compound is difficult to dissolve Inappropriate solvent selection.Refer to solubility data for similar compounds. Aprotic solvents such as DMSO, DMF, THF, and acetonitrile are generally good starting points.[4] Gentle warming and sonication can aid dissolution, but avoid excessive heat to prevent thermal degradation.
Appearance of a new, unexpected peak in analytical chromatogram (e.g., HPLC, LC-MS) Formation of a degradation product, most likely the formamide derivative.1. Characterize the new peak using mass spectrometry. The expected mass of the formamide hydrolysis product (5-formamido-1H-indole) would be M+18 relative to the parent compound. 2. Review your experimental conditions for sources of moisture or acid/base contamination.
Precipitation of material from solution upon storage Poor long-term stability in the chosen solvent or exceeding the solubility limit.1. Prepare fresh solutions for each experiment. 2. If storage in solution is necessary, conduct a small-scale stability study to determine the optimal solvent and storage duration.
Visualizing the Primary Degradation Pathway

The hydrolysis of the isocyanide is a critical degradation pathway to monitor.

G cluster_main Hydrolysis of 5-Isocyano-1H-Indole A 5-Isocyano-1H-Indole (R-N≡C) B 5-Formamido-1H-Indole (R-NH-CHO) A->B + H₂O (Acid or Base Catalyzed)

Caption: Primary degradation pathway of 5-isocyano-1H-indole.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-isocyano-1H-indole and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-isocyano-1H-indole and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the indole moiety absorbs (e.g., 220 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.[8]

Protocol 2: Small-Scale Stability Study in Solution

This protocol helps determine the stability of 5-isocyano-1H-indole in a solvent of your choice over a specific timeframe.

  • Preparation:

    • Prepare a stock solution of 5-isocyano-1H-indole in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several amber vials, purge with an inert gas, and seal tightly.

    • Store the vials under the desired conditions (e.g., room temperature, 4 °C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze its contents by HPLC as described in Protocol 1.

  • Evaluation:

    • Compare the chromatograms from each time point. A decrease in the area of the main peak and the appearance or increase of new peaks indicates degradation.

Troubleshooting Workflow

This workflow can guide your investigation when you suspect an issue with your 5-isocyano-1H-indole.

G start Experiment Failure or Inconsistent Results check_purity Assess Purity of 5-Isocyano-1H-Indole (See Protocol 1) start->check_purity is_pure Purity >95%? check_purity->is_pure review_storage Review Storage Conditions (Temp, Atmosphere, Light) is_pure->review_storage Yes new_lot Order a New Lot of Compound is_pure->new_lot No review_handling Review Solution Prep & Handling (Fresh Solutions?, Solvent Choice) review_storage->review_handling optimize_reaction Optimize Reaction Conditions (Solvent, Temp, Additives) review_handling->optimize_reaction end_bad Contact Technical Support with Data new_lot->end_bad end_good Proceed with Experiment optimize_reaction->end_good

Caption: Troubleshooting workflow for 5-isocyano-1H-indole.

V. Safety Precautions

Isocyanides are known for their strong, unpleasant odors and potential toxicity.[9] Always handle 5-isocyano-1H-indole in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of spills, the odor can be neutralized by washing the affected area with a 5% methanolic sulfuric acid solution.[9]

VI. References

  • D. S. B. Daniels, G. C. T. de Oliveira, A. G. Corrêa, "Medicinal Chemistry of Isocyanides," Chemical Reviews, 2021. [Link]

  • P. Patil, M. Ahmadian-Moghaddam, A. Dömling, "Isocyanide 2.0," Green Chemistry, 2020. [Link]

  • C.-C. Lin, et al., "Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe," Molecules, 2023. [Link]

  • M. DellaGreca, et al., "Determination of photostability and photodegradation products of indomethacin in aqueous media," Journal of Photochemistry and Photobiology A: Chemistry, 2001. [Link]

  • Organic Syntheses, "cyclohexyl isocyanide," Organic Syntheses Procedure. [Link]

  • Hangzhou J&H Chemical Co., Ltd., "5-isocyano-1H-indole CAS NO.623163-58-6," J&H Chemical Website. [Link]

  • Wikipedia, "Isocyanide," Wikipedia, The Free Encyclopedia. [Link]

  • M. A. El-Sayed, et al., "Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene," International Journal of Molecular Sciences, 2023. [Link]

Sources

preventing hydrolysis of the isonitrile group in 5-isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to the dedicated support center for 5-isocyano-1H-indole. As Senior Application Scientists, we understand the unique challenges and immense potential of working with isonitrile-containing compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and field-proven protocols to ensure the stability and successful application of 5-isocyano-1H-indole in your experiments.

The isocyano group is a versatile and powerful functional group in organic chemistry, known for its unique reactivity in multicomponent reactions and its role as a valuable pharmacophore.[1][2] However, its susceptibility to hydrolysis under certain conditions can be a significant hurdle. This guide will equip you with the knowledge to prevent unwanted degradation and maintain the integrity of your compound.

Troubleshooting Guide: Preventing Isonitrile Hydrolysis

This section addresses common issues encountered during the handling and reaction of 5-isocyano-1H-indole.

Issue 1: Significant product loss or formation of an unexpected byproduct during aqueous workup.
  • Symptom: After an aqueous extraction, you observe a new spot on your TLC plate (often more polar) and a lower-than-expected yield of your desired isonitrile-containing product. IR spectroscopy may show a diminished isonitrile peak (~2100-2150 cm⁻¹) and the appearance of a strong amide carbonyl peak (~1650-1680 cm⁻¹).

  • Root Cause Analysis: The isonitrile group is highly susceptible to acid-catalyzed hydrolysis, which converts it to the corresponding N-formyl derivative (5-formamido-1H-indole).[3] Even mildy acidic conditions (pH < 5) can facilitate this unwanted reaction.[1] Using "deionized water" without pH adjustment or performing an acid wash (e.g., with dilute HCl) will rapidly degrade the isonitrile.

  • Strategic Solution: Maintain a Basic Environment. Isonitriles are generally stable under alkaline conditions.[1] The stability in basic media is attributed to the electronic repulsion between the negatively charged carbon atom of the isonitrile group and the incoming hydroxide nucleophile, which prevents the reaction from occurring.[4]

Protocol 1: Recommended Basic Aqueous Workup
  • Initial Quench: Quench your reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~5%) solution of sodium carbonate (Na₂CO₃). Avoid strong acids entirely.

  • Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing Steps:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO₃ solution (1x).

      • Brine (saturated aqueous NaCl solution) (1x).

    • The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous inorganic salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).

Issue 2: Compound degrades during purification by silica gel chromatography.
  • Symptom: You load your crude product onto a standard silica gel column, but you recover very little of the desired 5-isocyano-1H-indole. The formamide byproduct is often the major component eluted.

  • Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. This acidic environment can act as a catalyst for the hydrolysis of the isonitrile on the column.[5] The prolonged contact time during chromatography exacerbates this issue.

  • Strategic Solution: Neutralize the Stationary Phase. To prevent on-column degradation, the acidity of the silica gel must be neutralized before use. Alternatively, a less acidic stationary phase like alumina can be used. For particularly sensitive isocyanides, specialized modified silica may be required.[6]

Protocol 2: Purification via Neutralized Silica Gel Chromatography
  • Prepare Neutralized Silica:

    • Prepare a slurry of your chosen silica gel in the desired eluent system (e.g., hexanes/ethyl acetate).

    • Add triethylamine (Et₃N) to the slurry to constitute ~1-2% of the total volume.

    • Stir the slurry for 15-20 minutes to ensure complete neutralization of the acidic sites.

  • Pack the Column: Pack the column using the neutralized silica slurry as you normally would.

  • Equilibrate: Equilibrate the packed column by flushing it with the mobile phase (containing 1% Et₃N) until the baseline is stable.

  • Chromatography:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Load the sample onto the column and perform the elution.

    • Important: Maintain 1% triethylamine in your eluent system throughout the entire purification process to keep the column environment basic.

  • Post-Purification: After collecting the fractions containing your pure product, the triethylamine can be removed during the solvent evaporation step under high vacuum.

Troubleshooting Flowchart

G start Low yield of 5-isocyano-1H-indole q1 When was degradation observed? start->q1 workup During Aqueous Workup q1->workup Post-Extraction purification During Chromatography q1->purification Post-Column cause1 Root Cause: Acidic aqueous phase workup->cause1 cause2 Root Cause: Acidic silica gel purification->cause2 sol1 Solution: Use basic workup (NaHCO3 wash). See Protocol 1. cause1->sol1 sol2 Solution: Use neutralized silica gel (add 1% Et3N). See Protocol 2. cause2->sol2

Caption: Troubleshooting workflow for isonitrile degradation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of isonitrile hydrolysis?

The hydrolysis of isonitriles is catalyzed by acid. The process begins with the protonation of the isonitrile carbon, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers and tautomerization steps follows, leading to the formation of a stable N-formyl amide product.[3]

Caption: Simplified mechanism of isonitrile hydrolysis.

Q2: What are the ideal storage conditions for solid 5-isocyano-1H-indole?

Based on supplier recommendations and general chemical stability principles, 5-isocyano-1H-indole should be stored in a tightly sealed container at 0-8 °C.[7] To further prevent degradation from atmospheric moisture and air, storing it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is highly recommended.

Q3: Can I use protic solvents like methanol or ethanol with 5-isocyano-1H-indole?

Yes, you can use protic solvents, provided they are strictly neutral or, preferably, slightly basic. The presence of trace acid in alcohols can initiate hydrolysis over time. If a reaction requires a protic solvent, using a freshly opened bottle or a solvent that has been distilled and stored over molecular sieves is advisable. The indole ring itself provides some stability to the isonitrile group.[8]

Q4: How can I quickly check if my isonitrile is degrading?

Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy are the most effective methods.

  • TLC: The formamide hydrolysis product is significantly more polar than the starting isonitrile. You will see a new spot with a lower Rf value appear on the TLC plate.

  • IR Spectroscopy: The isonitrile group has a very characteristic, sharp stretching frequency between 2100-2150 cm⁻¹. The disappearance or weakening of this peak, coupled with the emergence of a broad, strong amide C=O stretch around 1650-1680 cm⁻¹, is a clear indicator of hydrolysis.

Summary of Recommended Conditions
ParameterRecommended (Safe for Isonitrile)Conditions to AvoidRationale
pH > 8 (Basic)< 6 (Acidic)Prevents acid-catalyzed hydrolysis.[1][3]
Workup Saturated NaHCO₃ or dilute Na₂CO₃ washesDilute acid washes (e.g., HCl, NH₄Cl)Neutralizes any trace acid from the reaction.
Chromatography Neutralized silica (1% Et₃N in eluent), AluminaStandard, untreated silica gelThe acidic surface of standard silica promotes degradation.[5]
Solvents Anhydrous aprotic solvents (DCM, THF, MeCN), dry/neutral protic solvents"Wet" or acidic solventsWater is a reactant in hydrolysis; acid is the catalyst.
Storage 0-8 °C, under inert gas (Ar/N₂), desiccatedOpen to air, room temperature, humid environmentMinimizes exposure to atmospheric moisture and potential acid gases.[7]

References

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9595-9673. [Link]

  • Baran, P. S., & Gaich, T. (n.d.). Isocyanide Chemistry. The Baran Laboratory, Scripps Research. [Link]

  • Various Authors. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition? Quora. [Link]

  • Scott, F. L., & Butler, R. N. (1967). Acid-catalyzed Solvolysis of Isonitriles. I. Journal of the Chemical Society B: Physical Organic. [Link]

  • Chemistry LibreTexts. (2022). II. Isonitriles. [Link]

  • Ghosh, N. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium? Chemistry Stack Exchange. [Link]

  • Lee, S., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules, 28(14), 5399. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Tu, J., et al. (2020). Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups. Chemical Science, 11(1), 169-179. [Link]

  • Huang, T., & Liu, Y. (2021). Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. Journal of Fungi, 7(12), 1022. [Link]

  • Kreituss, I., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6949-6957. [Link]

  • Campo, J., et al. (2006). Synthesis of indole derivatives via isocyanides. Organic & Biomolecular Chemistry, 4(5), 757-765. [Link]

  • Franzini, R. M. (2020). Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins. ACS Omega, 5(40), 25599-25607. [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]

  • Tu, J., et al. (2020). Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups. Chemical Science, 11(1), 169-179. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Checkwitch, K. R., et al. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Organic Letters, 21(11), 4238-4241. [Link]

  • Dömling, A. (2013). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 113(10), 7356-7420. [Link]

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common side reactions in the synthesis of 5-isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Isocyano-1H-indole

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction to the Synthesis of 5-Isocyano-1H-indole

The synthesis of 5-isocyano-1H-indole is a critical process in the development of various pharmacologically active compounds and molecular probes.[1] The isocyanide functional group is a versatile building block in organic synthesis, known for its unique reactivity in multicomponent reactions like the Ugi and Passerini reactions.[2] However, its synthesis, particularly on an indole scaffold, is not without challenges. This guide will address the common hurdles and provide solutions grounded in chemical principles.

The most prevalent synthetic route to 5-isocyano-1H-indole involves a two-step process:

  • Formylation of 5-amino-1H-indole to yield N-(1H-indol-5-yl)formamide.

  • Dehydration of the resulting formamide to the target isocyanide.

Each of these steps presents a unique set of potential side reactions and experimental pitfalls. Understanding these is key to a successful synthesis.

II. Troubleshooting and FAQs

This section is designed to address specific issues you may encounter during your experiments.

A. Step 1: Formylation of 5-Amino-1H-indole

Question 1: My formylation reaction is yielding a complex mixture of products, or the yield of N-(1H-indol-5-yl)formamide is consistently low. What are the likely causes?

Answer: Low yields and side product formation in the formylation of 5-aminoindole often stem from several factors:

  • Reagent Purity and Moisture: Formylating agents, especially those used in methods like the Vilsmeier-Haack reaction, are highly sensitive to moisture.[3] Any water present can quench the active reagent, leading to diminished yields. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere.

  • Reaction Conditions: The choice of formylating agent and reaction conditions is critical. While various methods exist, such as using formic acid with a coupling agent or acetic formic anhydride, each has its own set of optimal conditions (temperature, solvent, reaction time).[4][5] For a sensitive substrate like 5-aminoindole, overly harsh conditions can lead to decomposition or side reactions on the indole ring.

  • Side Reactions: The indole nucleus is electron-rich and susceptible to electrophilic attack. Under certain formylating conditions, you may observe side reactions at other positions of the indole ring, particularly the C3 position.

Troubleshooting Workflow for Formylation

start Low Yield in Formylation check_reagents Verify Reagent Purity and Dryness start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions analyze_side_products Identify Side Products (TLC, LC-MS) start->analyze_side_products solution1 Use Anhydrous Solvents and Reagents check_reagents->solution1 solution2 Screen Milder Formylating Agents (e.g., Formic Acid/Iodine) check_conditions->solution2 solution3 Adjust Stoichiometry and Temperature check_conditions->solution3 solution4 Purify via Column Chromatography analyze_side_products->solution4

Caption: Troubleshooting workflow for low formylation yield.

B. Step 2: Dehydration of N-(1H-indol-5-yl)formamide

Question 2: The dehydration of my formamide is not proceeding to completion, or I am observing significant decomposition of my starting material.

Answer: The dehydration step is often the most challenging part of isocyanide synthesis. Several factors can contribute to poor results:

  • Choice of Dehydrating Agent: A variety of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and triphenylphosphine/iodine.[6][7][8][9] The reactivity of these agents varies, and the choice should be tailored to the substrate. For an electron-rich and potentially sensitive molecule like an indole derivative, harsh reagents may lead to decomposition.

  • Base and Temperature Control: Most dehydration reactions require a base to neutralize the acidic byproducts. The choice of base (e.g., triethylamine, pyridine) and careful temperature control are crucial to prevent side reactions and polymerization.[6]

  • Product Instability: Aryl isocyanides can be unstable, particularly in the presence of acid or at elevated temperatures.[2][10] They can hydrolyze back to the formamide or polymerize.[2][10] It is often advisable to use the crude isocyanide in the next step as soon as possible after its formation.

Question 3: I have successfully synthesized the 5-isocyano-1H-indole, but it is difficult to purify. What purification strategies are recommended?

Answer: The purification of isocyanides can be challenging due to their reactivity and potential for decomposition on silica gel.

  • Column Chromatography: If necessary, column chromatography on silica gel can be performed, but it should be done quickly with a non-polar eluent system. Some sources suggest treating the silica gel with a base (e.g., triethylamine) to neutralize acidic sites that can cause decomposition.

  • Acid-Base Extraction: For basic indole derivatives, an acid-base extraction can be an effective purification method.[11] The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove basic impurities. The product can then be extracted into an acidic aqueous layer, which is then basified and extracted with an organic solvent.

  • Use Without Purification: Given the potential for decomposition during purification, it is often best to use the crude isocyanide directly in the subsequent reaction if the purity is deemed sufficient by TLC or crude NMR analysis.

III. Experimental Protocols

A. Protocol 1: Formylation of 5-Amino-1H-indole

This protocol utilizes a mild and efficient method for N-formylation using formic acid and a catalytic amount of iodine.[12]

Materials:

  • 5-Amino-1H-indole

  • Formic acid (≥95%)

  • Iodine

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-amino-1H-indole (1.0 eq), toluene, and formic acid (2.0 eq).[12]

  • Add a catalytic amount of iodine (0.05 eq).[12]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Water will be collected in the Dean-Stark trap.

  • Once the reaction is complete (typically 4-9 hours), cool the mixture to room temperature.[5]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1H-indol-5-yl)formamide. The product is often pure enough for the next step without further purification.

B. Protocol 2: Dehydration of N-(1H-indol-5-yl)formamide

This protocol employs a modern and efficient method for the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as the solvent.[6]

Materials:

  • N-(1H-indol-5-yl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (used as solvent and base)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Syringe and needle for dropwise addition

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(1H-indol-5-yl)formamide (1.0 eq) in triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.[6]

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically rapid, often completing in less than 5 minutes.[6]

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-isocyano-1H-indole.

Side Reaction Pathway

Formamide N-(1H-indol-5-yl)formamide Isocyanide 5-Isocyano-1H-indole Formamide->Isocyanide Dehydration (POCl3, Et3N) Polymer Polymerization Isocyanide->Polymer Acid/Heat Hydrolysis Hydrolysis to Formamide Isocyanide->Hydrolysis Aqueous Acid Decomposition Ring Decomposition Isocyanide->Decomposition Harsh Conditions

Caption: Potential side reactions of the isocyanide product.

IV. Data Summary

Compound Molecular Formula Molecular Weight Key Spectroscopic Data
5-Amino-1H-indoleC₈H₈N₂132.16 g/mol ¹H NMR will show characteristic aromatic and amine protons.
N-(1H-indol-5-yl)formamideC₉H₈N₂O160.17 g/mol Appearance of a formyl proton in ¹H NMR and a carbonyl stretch in IR.
5-Isocyano-1H-indoleC₉H₆N₂142.16 g/mol Strong, characteristic isocyanide stretch in IR (~2150 cm⁻¹).[13]

V. Concluding Remarks

The synthesis of 5-isocyano-1H-indole is a manageable process when potential pitfalls are understood and addressed proactively. By carefully controlling reaction conditions, using high-purity reagents, and selecting appropriate methods for each step, researchers can successfully obtain this valuable synthetic intermediate. This guide provides the foundational knowledge to not only follow a protocol but to understand the chemistry at play, empowering you to troubleshoot and optimize your own experiments.

References

  • Boruah, M., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

  • Isocyanide. In Wikipedia. [Link]

  • Meier, M. A. R. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruher Institut für Technologie (KIT). [Link]

  • Antonis, G., et al. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. National Institutes of Health. [Link]

  • El-Daly, S. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. [Link]

  • Lee, C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences. [Link]

  • Li, Z., et al. (2017). Synthesis and stability study of isocyano aryl boronate esters and their synthetic applications. Organic & Biomolecular Chemistry. [Link]

  • Kennedy, S. D., et al. (2016). 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions. Bioconjugate Chemistry. [Link]

  • Wang, T., et al. (2023). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Organic Letters. [Link]

  • Synthesis of Indole Fused Heterocyclic Compounds. (2013). Middle East Technical University. [Link]

  • Schilasky, D., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. [Link]

  • Formylation of Amines. (2014). ResearchGate. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]

  • Ren, Z. (2013). Isocyanide Chemistry. The Dong Group. [Link]

  • van der Heijden, G. S., et al. (2019). Iodospirocyclization of Tryptamine-Derived Isocyanides: Formal Total Synthesis of Aspidofractinine. Angewandte Chemie. [Link]

  • Ito, Y., et al. (1984). Indole Syntheses Utilizing o-Methylphenyl Isocyanides. Bulletin of the Chemical Society of Japan. [Link]

  • Kim, J. Y., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Link]

  • Ito, Y., et al. (1976). Synthesis of Indole Derivatives by Cu2O-Catalyzed Cyclization of o-(a-Cyanoalkyl)phenyl Isocyanides and o-(a-Methoxycarbonyl)phenyl Isocyanides. Bulletin of the Chemical Society of Japan. [Link]

  • Isocyanide 2.0. (2020). Green Chemistry. [Link]

  • Isonitrile synthesis by dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • How to isolate and purify indolizidine compounds? (2014). ResearchGate. [Link]

  • Conversion of formamide to isocyanide. (2016). Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Optimizing Labeling Reactions with 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-isocyano-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block for labeling, bioconjugation, and synthetic applications. Here, we address common challenges and provide expert guidance to streamline your experimental workflows, enhance reaction yields, and ensure the integrity of your final product.

Section 1: Fundamental Principles of 5-Isocyano-1H-Indole Reactivity

The utility of 5-isocyano-1H-indole lies in the unique reactivity of the isocyanide (or isonitrile) functional group. Unlike its isomer, nitrile, the isocyano group is a "carbenoid" species, featuring a carbon atom with both a lone pair of electrons and a formal positive charge. This electronic structure makes it an exceptional nucleophile and a powerful component in multicomponent reactions (MCRs).

The primary application for labeling is the Ugi four-component reaction (Ugi-4CR) . This reaction offers remarkable efficiency by combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a single pot to form a complex α-acylamino amide product. The indole moiety of 5-isocyano-1H-indole can serve as a fluorescent tag or a structural scaffold for further modification.

Understanding the mechanism is key to troubleshooting. The reaction typically proceeds through the formation of an iminium ion (from the aldehyde and amine) which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular rearrangement and subsequent acylation by the carboxylic acid component.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to provide direct answers to common issues encountered during the use of 5-isocyano-1H-indole for labeling.

Category: Reaction Setup & Optimization

Q1: What are the optimal starting conditions (solvent, temperature) for a typical Ugi labeling reaction?

A: The choice of solvent is critical. Protic solvents, especially water and methanol at elevated temperatures, can lead to the hydrolysis of the isocyanide to the corresponding formamide, deactivating your reagent.

Expert Recommendation: Start with aprotic polar solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent choices for solubilizing a wide range of substrates. For temperature, begin at room temperature (20-25 °C). The Ugi reaction is often exothermic, but rarely requires heating and can sometimes benefit from cooling if side reactions are observed.

ParameterRecommended Starting ConditionRationale & Key Considerations
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic nature prevents isocyanide hydrolysis. Good general solubility for organic molecules.
Temperature Room Temperature (20-25 °C)Sufficient for most Ugi reactions. Avoid high heat which can degrade the isocyanide.
Concentration 0.1 - 0.5 MA higher concentration can accelerate the reaction, but may also increase side reactions. Start at 0.1 M.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, it is good practice to prevent oxidation of sensitive substrates.

Q2: My target molecule (e.g., a protein or biologic) is only soluble in aqueous buffers. How can I perform the labeling?

A: This is a common challenge in bioconjugation. While high concentrations of water are detrimental, the Ugi reaction can be adapted to proceed in mixed aqueous/organic systems.

Solution:

  • Co-solvents: Perform the reaction in a mixture of an aqueous buffer (e.g., PBS) and a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). A typical ratio might be 70:30 or 80:20 aqueous:organic.

  • pH Control: The pH of the aqueous component should be maintained between 6 and 7. Acidic conditions (pH < 5) can accelerate isocyanide hydrolysis, while basic conditions (pH > 8) can promote side reactions of the other components.

  • Stoichiometry: Use a slight excess (1.2 to 2 equivalents) of the 5-isocyano-1H-indole and other small molecule components relative to your target biomolecule to drive the reaction to completion.

Q3: How do I handle the purity and stability of 5-isocyano-1H-indole?

A: Isocyanides can be sensitive to acid, heat, and prolonged storage. Purity is paramount, as impurities can inhibit the reaction or lead to complex side-products.

Best Practices:

  • Storage: Store 5-isocyano-1H-indole under an inert atmosphere (argon is preferable), at low temperatures (-20 °C), and protected from light.

  • Purity Check: Before use, it is advisable to check the purity by ¹H NMR. The isocyanide proton signal and the indole backbone should be clean. The presence of a signal around 8.1-8.3 ppm (a broad singlet) may indicate the formation of the corresponding formamide impurity.

  • Handling: Always handle the reagent in a well-ventilated fume hood. Isocyanides are known for their pungent and unpleasant odor.

Category: Low Yield & Failed Reactions

Q4: My LC-MS analysis shows only unreacted starting materials. What is the most likely cause of complete reaction failure?

A: Complete failure typically points to a fundamental issue with one of the components or the reaction setup. Follow this diagnostic workflow to identify the root cause.

G start Reaction Failure: No Product Detected check_isocyanide 1. Verify Isocyanide Integrity (¹H NMR / IR) start->check_isocyanide check_imine 2. Confirm Imine Formation (Monitor by LC-MS) check_isocyanide->check_imine Passes hydrolyzed Root Cause: Isocyanide Hydrolyzed (Inactive Reagent) check_isocyanide->hydrolyzed Fails check_acid 3. Assess Carboxylic Acid (Purity / pKa) check_imine->check_acid Passes imine_fail Root Cause: Imine Formation Failed (Aldehyde/Amine Issue) check_imine->imine_fail Fails check_conditions 4. Review Reaction Conditions (Solvent / Temp) check_acid->check_conditions Passes acid_fail Root Cause: Acid Not Participating (Too weak / Steric hindrance) check_acid->acid_fail Fails conditions_fail Root Cause: Incorrect Conditions (e.g., Protic Solvent) check_conditions->conditions_fail

Caption: Troubleshooting workflow for Ugi reaction failure.

Q5: My reaction yield is consistently low (<30%). How can I improve it?

A: Low yield suggests the reaction is occurring but is either slow, incomplete, or competing with side reactions.

Optimization Strategies:

  • Increase Concentration: Double the concentration of your reactants (e.g., from 0.1 M to 0.2 M). This can favor the desired multi-component pathway over unimolecular decomposition pathways.

  • Order of Addition: While theoretically a one-pot reaction, pre-mixing the aldehyde and amine for 15-30 minutes to facilitate imine formation before adding the carboxylic acid and 5-isocyano-1H-indole can sometimes improve yields.

  • Lewis Acid Catalysis: For sluggish reactions, the addition of a catalytic amount (5-10 mol%) of a mild Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) can accelerate the reaction by activating the imine intermediate.

Category: Side Reactions & Impurities

Q6: I see several major byproducts in my crude reaction mixture. What are they likely to be?

A: The Ugi reaction is generally clean, but specific side reactions can occur.

  • Passerini Reaction Product: If water is present, or if your amine component is slow to react, the aldehyde, carboxylic acid, and isocyanide can undergo a three-component Passerini reaction to form an α-acyloxy amide. This is often a major byproduct if the imine formation is inefficient.

  • Isocyanide Hydrolysis: As mentioned, you may see the 5-formamido-1H-indole if your solvent is not sufficiently dry or if the reaction is run under acidic aqueous conditions.

  • Amine Acylation: The carboxylic acid can directly acylate the starting amine, especially if the amine is highly nucleophilic and the Ugi reaction is slow. This forms a simple amide byproduct.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Amine Amine Ugi Ugi Reaction (4 Components) Amine->Ugi Aldehyde Aldehyde Aldehyde->Ugi Passerini Passerini Reaction (3 Components) Aldehyde->Passerini Acid Acid Acid->Ugi Acid->Passerini Isocyanide Isocyanide Isocyanide->Ugi Isocyanide->Passerini Hydrolysis Hydrolysis Isocyanide->Hydrolysis Ugi_Product Desired Product (α-acylamino amide) Ugi->Ugi_Product Passerini_Product Side Product (α-acyloxy amide) Passerini->Passerini_Product Formamide Side Product (Formamide) Hydrolysis->Formamide

Technical Support Center: Minimizing Photobleaching of 5-Isocyano-1H-Indole Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the novel 5-isocyano-1H-indole fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to minimize photobleaching during your fluorescence microscopy experiments. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and quality of your imaging data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the photobleaching of fluorescent probes, with a particular focus on the characteristics of indole-based fluorophores like 5-isocyano-1H-indole.

Q1: What is photobleaching and why is it a concern for my 5-isocyano-1H-indole probe?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][2] This phenomenon occurs when the fluorescent molecule is exposed to excitation light, particularly at high intensities or for prolonged periods. For your 5-isocyano-1H-indole probe, photobleaching can significantly compromise your experimental results by reducing the signal-to-noise ratio, leading to false negatives, and hindering quantitative analysis.[1] Indole derivatives, the core of your probe, are known to have complex photophysical properties, and their photostability can be influenced by their chemical environment and the specifics of their molecular structure.[3][4][5]

Q2: How does the isocyano (-NC) group on the indole ring potentially affect its photostability?

A2: The isocyano group is an electron-withdrawing group which can influence the electronic structure of the indole ring. While direct studies on the photostability of 5-isocyano-1H-indole are limited, the addition of electron-withdrawing groups to other fluorescent scaffolds has been shown to enhance photostability in some cases by altering the energy landscape of the excited states and reducing the likelihood of photo-induced chemical reactions.[6][7] However, the precise impact of the isocyano group on the photobleaching pathways of the indole fluorophore requires empirical validation.

Q3: Are there general principles I can apply to minimize photobleaching for any fluorescent probe, including my 5-isocyano-1H-indole?

A3: Absolutely. The core strategies for minimizing photobleaching are universal and applicable to your 5-isocyano-1H-indole probe. These can be broadly categorized into three areas:

  • Optimizing Imaging Parameters: This involves using the lowest possible excitation intensity and the shortest exposure times that still provide a sufficient signal-to-noise ratio.[8]

  • Chemical Environment Control: The use of antifade reagents in your mounting medium or live-cell imaging buffer is crucial. These reagents work by scavenging reactive oxygen species (ROS), which are major contributors to photobleaching.[9]

  • Proper Experimental Setup: This includes using high-quality, clean optics and ensuring your microscope's light path is correctly aligned to maximize signal detection efficiency.[10]

Q4: What are antifade reagents and which ones should I consider for my experiments with 5-isocyano-1H-indole?

A4: Antifade reagents are chemical compounds that reduce the rate of photobleaching.[9] They are typically included in the mounting medium for fixed samples or can be added to live-cell imaging buffers. Common antifade agents include:

  • p-phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may not be suitable for all fluorophores.[9]

  • n-propyl gallate (NPG): A widely used antioxidant that is less toxic than PPD.[9]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A quenching agent that can reduce the lifetime of the triplet state of the fluorophore, a key intermediate in photobleaching pathways.[9]

  • Commercial Formulations: Many companies offer pre-mixed antifade mounting media (e.g., ProLong™ Gold, VECTASHIELD®) that are optimized for a broad range of fluorophores.[11]

For your 5-isocyano-1H-indole probe, starting with a commercially available, broad-spectrum antifade reagent is recommended. If you observe suboptimal performance, you may need to test different formulations to find the one most compatible with your specific probe.

Troubleshooting Guide: A Deeper Dive into Photobleaching Mitigation

This section provides a structured, question-and-answer-based approach to troubleshoot specific issues you may encounter with your 5-isocyano-1H-indole fluorescent probes.

Problem 1: My fluorescence signal is fading rapidly during image acquisition.

Q: I've just started imaging, and my signal is disappearing before I can capture a good image. What are the immediate steps I can take?

A: Rapid signal loss is a classic sign of photobleaching. Here’s a prioritized checklist of immediate actions:

  • Reduce Excitation Intensity: This is the most critical first step. Decrease the laser power or lamp intensity to the lowest level that still allows you to visualize your target.[8] Many modern microscopes have neutral density filters that can be used to attenuate the excitation light without changing its spectral quality.[1]

  • Shorten Exposure Time: Reduce the camera's exposure time. If the signal becomes too dim, you can increase the camera gain, but be mindful that this can also increase noise.[8]

  • Minimize Illumination Time: Only expose your sample to the excitation light when you are actively acquiring an image. Use the shutter to block the light path during focusing and between time points.[1]

  • Verify Antifade Reagent Presence and Freshness: Ensure you are using a mounting medium or imaging buffer that contains an effective antifade reagent. If you prepared it yourself, confirm that the reagents are not expired and were stored correctly.

Problem 2: I'm performing quantitative analysis, and I suspect photobleaching is affecting my measurements.

Q: How can I be sure that the changes in fluorescence intensity I'm measuring are due to my experimental variable and not photobleaching?

A: This is a crucial consideration for any quantitative fluorescence experiment. The solution is to generate a photobleaching curve to characterize the rate of signal loss under your specific imaging conditions.

This protocol will allow you to quantify the rate of photobleaching for your 5-isocyano-1H-indole probe.

Objective: To measure the decrease in fluorescence intensity of the 5-isocyano-1H-indole probe over time under constant illumination.

Materials:

  • Your prepared sample stained with the 5-isocyano-1H-indole probe.

  • Fluorescence microscope with a camera and image acquisition software.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Sample Preparation: Prepare your sample as you would for your actual experiment, ensuring consistent staining and mounting conditions.[8]

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.[8]

    • Select the appropriate objective and filter set for your 5-isocyano-1H-indole probe.

    • Set the excitation intensity and camera exposure time to the exact values you intend to use for your experiment.

  • Image Acquisition:

    • Locate a representative region of interest (ROI) in your sample.

    • Set up a time-lapse acquisition with continuous illumination. Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration that captures significant photobleaching (e.g., until the signal is reduced by at least 50%).[12]

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI that encompasses the fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no specific staining and subtracting this value from your ROI measurements.[13]

    • Normalize the intensity values by dividing each measurement by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time. This is your photobleaching curve.

  • Interpretation: The resulting curve will show the rate of fluorescence decay. You can fit this curve to an exponential decay function to determine the photobleaching rate constant. This information can then be used to correct your quantitative data for the effects of photobleaching.[12]

dot

Caption: Workflow for generating a photobleaching curve.

Problem 3: I am conducting live-cell imaging and am concerned about phototoxicity.

Q: How can I minimize both photobleaching and phototoxicity in my live-cell experiments with the 5-isocyano-1H-indole probe?

A: Phototoxicity is a critical concern in live-cell imaging, as the same processes that cause photobleaching can also generate reactive oxygen species that are harmful to cells. The strategies for mitigating phototoxicity overlap significantly with those for reducing photobleaching.

StrategyRationale
Use a Live-Cell Imaging Buffer Standard culture media can contain components that are phototoxic or generate autofluorescence. Use a specialized live-cell imaging buffer with reduced autofluorescence.[14]
Incorporate Live-Cell Antifade Reagents Add a non-toxic antifade reagent to your imaging medium. Commercial options like ProLong™ Live Antifade Reagent are available.[11][15]
Optimize Environmental Control Maintain your cells at the correct temperature, CO2, and humidity throughout the experiment using a stage-top incubator. Cellular stress can exacerbate phototoxicity.
Choose the Right Imaging Modality For thick samples, consider using a confocal or two-photon microscope to reduce out-of-focus illumination and phototoxicity.
Limit Total Photon Dose Acquire only the necessary number of images at the required time intervals. Avoid unnecessary Z-stacks or prolonged time-lapses.

dot

Caption: Simplified Jablonski diagram illustrating photobleaching.

References

Sources

addressing solubility issues of 5-isocyano-1H-indole in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 5-isocyano-1H-indole. The unique chemical properties of this molecule present exciting opportunities, particularly in medicinal chemistry and as a potential biological probe.[1][2] However, its hydrophobic nature poses a significant and common challenge: poor solubility in aqueous buffers. This can lead to issues with experimental reproducibility, inaccurate concentration measurements, and misleading biological data.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will move from fundamental principles to advanced, practical protocols, empowering you to design robust and reliable experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Steps

This section tackles the most immediate questions that arise when working with 5-isocyano-1H-indole.

Q1: I've just received my vial of 5-isocyano-1H-indole. What is its expected solubility in water?

A1: The aqueous solubility of 5-isocyano-1H-indole is expected to be very low. Its parent structure, indole, is itself sparingly soluble in water (approx. 3-4 g/L).[3] The addition of the nonpolar isocyano group further increases its hydrophobicity. For comparison, the related compound 5-cyanoindole is listed as insoluble in water.[4] Therefore, you should assume from the outset that direct dissolution in aqueous buffers will be unsuccessful.

Q2: I prepared a stock solution in DMSO, but when I dilute it into my phosphate-buffered saline (PBS), a cloudy precipitate forms immediately. What is happening?

A2: This is a classic solubility problem known as "crashing out." 5-isocyano-1H-indole is likely soluble in 100% dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent.[5][6] However, when you introduce this concentrated stock into an aqueous environment, the DMSO is diluted, the overall polarity of the solvent system increases dramatically, and the compound can no longer stay in solution. The cloudy appearance is the formation of a fine precipitate or suspension of your compound.

Q3: Can I use sonication or gentle heating to redissolve the precipitate in my buffer?

A3: While these methods can sometimes help, they are often a temporary fix. Sonication adds energy to break up solid particles and can accelerate dissolution, but it does not change the fundamental equilibrium solubility of the compound. Heating increases solubility, but the compound will likely precipitate again upon cooling to your experimental temperature (e.g., room temperature or 37°C). A more robust and reproducible solution involves modifying the formulation itself.[7]

Q4: What is the most reliable first step to improve the solubility of 5-isocyano-1H-indole for a biological assay?

A4: The most common and effective starting point is the use of a water-miscible organic co-solvent.[8][9] The standard industry practice is to prepare a high-concentration stock solution in 100% DMSO and then perform a serial dilution into your aqueous buffer. The critical factor is to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system (typically ≤1% v/v), while still being high enough to maintain the solubility of your compound.[6][10]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed methodologies to systematically address solubility, explaining the scientific principles behind each technique.

Guide 1: The Co-Solvent Optimization Workflow

The Scientific Rationale: The primary function of a co-solvent is to reduce the overall polarity of the aqueous solvent system, making it more hospitable to hydrophobic molecules. By creating a microenvironment that is less polar than water alone, the co-solvent helps to keep the drug dissolved. DMSO is an excellent choice because it is miscible with water across all concentrations and is a very effective solvent for a wide range of organic molecules.[5][6]

  • High-Concentration Stock Preparation:

    • Accurately weigh a small amount of 5-isocyano-1H-indole (e.g., 1-2 mg).

    • Dissolve it in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure it is fully dissolved; gentle vortexing may be required.

  • Serial Dilution & Observation:

    • Prepare a set of tubes containing your final aqueous buffer (e.g., PBS, pH 7.4).

    • Perform a serial dilution of your DMSO stock into the buffer. The goal is to test the solubility at your desired final concentration of 5-isocyano-1H-indole while keeping the final DMSO percentage as low as possible.

    • Example: To achieve a 10 µM final concentration with 0.5% DMSO, you would add 5 µL of a 2 mM stock solution to 995 µL of buffer.

  • Equilibration and Assessment:

    • Allow the solutions to equilibrate at your intended experimental temperature for at least 30 minutes.

    • Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. A focused light beam (Tyndall effect) can help detect fine suspensions.

  • Selection of Working Conditions:

    • Identify the lowest concentration of DMSO that keeps your compound fully dissolved at the highest required experimental concentration. This becomes your "vehicle."

    • Crucially, all subsequent experiments, including controls, must contain this exact same final concentration of DMSO.

Co-SolventTypeTypical Final Conc.AdvantagesDisadvantages & Considerations
DMSO Polar Aprotic< 1%Excellent solubilizing power; miscible with water.[6]Can be toxic to cells at >1%; may interfere with some assays.[10]
Ethanol Polar Protic< 5%Generally well-tolerated by biological systems; volatile.Less powerful solvent than DMSO for highly hydrophobic compounds.
PEG 400 Polymer1-10%Low toxicity; can solubilize a wide range of compounds.Can increase the viscosity of the solution.

graph TD {
A[Start: Compound precipitates in aqueous buffer] --> B{Is a co-solvent stock being used?};
B -- No --> C[Prepare 10-20 mM stock in100% DMSO];
C --> D{Dilute to final concentration};
D --> E{Is final DMSO % <= 1%?};
E -- Yes --> F[Check for precipitation];
F -- "Still Precipitates" --> G{Increase final DMSO % (if assay tolerates) OR Lower final compound concentration};
G --> D;
F -- "No Precipitation" --> H[Success: Proceed with experiment. Use vehicle control.];
E -- No --> I[Recalculate dilution from a more concentrated stock to lower final DMSO %];
I --> D;
B -- Yes --> J{What is the final co-solvent %?};
J -- "> 1% and Precipitates" --> K[Co-solvent is insufficient. Consider advanced methods.];
J -- "<= 1% and Precipitates" --> G;
K --> L[Go to Guide 2 or 3];
subgraph "Legend"
    direction LR
    L1[Start]
    L2{Process}
    L3[Decision]
    L4[Outcome]
end

classDef start fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF;
classDef process fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124;
classDef decision fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF;
classDef outcome fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF;

classA,L1 start;classC,D,G,I,K,L process;classB,E,F,J decision;classH,L4 outcome;

}

Caption: Decision workflow for optimizing co-solvent use.

Guide 2: Advanced Solubilization with Cyclodextrins

The Scientific Rationale: When co-solvents are not sufficient or are incompatible with your system, cyclodextrins offer a powerful alternative. These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11][12] The hydrophobic 5-isocyano-1H-indole molecule can become encapsulated within this cavity, forming a "guest-host" inclusion complex.[13] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]

  • Prepare Cyclodextrin Solutions:

    • Prepare several concentrations of HP-β-CD in your aqueous buffer (e.g., 2%, 5%, 10%, and 20% w/v).

  • Phase Solubility Study:

    • Add an excess amount of solid 5-isocyano-1H-indole to each HP-β-CD solution and to a control tube with buffer only.

    • Rotate or shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

    • Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.

    • Determine the concentration of dissolved 5-isocyano-1H-indole in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis and Selection:

    • Plot the concentration of dissolved 5-isocyano-1H-indole against the concentration of HP-β-CD.

    • A linear plot suggests a 1:1 complex and allows you to select the lowest cyclodextrin concentration that achieves your desired drug concentration.

G cluster_0 Before Complexation cluster_1 Complex Formation cluster_2 After Complexation Drug 5-isocyano-1H-indole (Hydrophobic) Water Aqueous Buffer Drug->Water Low Solubility (Precipitation) CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Complex Inclusion Complex Water2 Aqueous Buffer Complex->Water2 High Apparent Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

Guide 3: Using pH Modification (A Cautionary Note)

The Scientific Rationale: The solubility of ionizable compounds can be dramatically altered by changing the pH of the solution.[16] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, creating a charged anion that is generally more water-soluble. Conversely, for a weak base, decreasing the pH below its pKa creates a soluble cation.[17][18]

Applicability to 5-isocyano-1H-indole: The indole ring contains an N-H proton that is very weakly acidic, with a pKa typically around 16-17. This means that extremely basic conditions (far outside any physiological range) would be required to deprotonate it. Therefore, pH adjustment is unlikely to be an effective strategy for solubilizing 5-isocyano-1H-indole in typical biological buffers (pH 6-8). This approach is more relevant for compounds with acidic or basic functional groups with pKa values within or near the physiological pH range.

Part 3: Summary and Key Recommendations

  • Start Simple: Always begin by attempting to use DMSO as a co-solvent . It is the most straightforward and often successful method. Prepare a concentrated stock (10-20 mM) in 100% DMSO and dilute it to your final working concentration, ensuring the final DMSO percentage is below 1% or a level known to be tolerated by your specific assay.[10]

  • Validate Your Vehicle: Always run a vehicle control (your buffer containing the exact same final concentration of DMSO or other solubilizing agent, but without the test compound) to ensure that the solvent itself is not causing any of the observed effects.

  • Advance if Necessary: If co-solvents fail, or if your system is intolerant to organic solvents, the next best approach is to use cyclodextrins , such as HP-β-CD. This method can significantly increase aqueous solubility without the use of organic solvents in the final formulation.[15]

  • Visual Inspection is Key: Before every experiment, visually inspect your final diluted solution. Any hint of cloudiness, shimmer, or precipitate indicates that the compound is not fully dissolved, and the results will be unreliable.

By following these structured guides, you can confidently address the solubility challenges of 5-isocyano-1H-indole, leading to more accurate, reproducible, and meaningful scientific outcomes.

References

  • Pirali, T., Tron, G. C., & Genazzani, A. A. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

  • Chen, Y.-C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PMC - NIH. [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). [Link]

  • Popielec, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Kumar, S. G. V., & Gupta, N. V. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. [Link]

  • Thakkar, R., et al. (2020). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • S. D. S., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chaudhary, A., & Patel, N. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Siebenbürger, M., et al. (2015). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Tran, P. H. L., et al. (2019). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • U.S. Patent No. US5085991A. (1992). Process of preparing purified aqueous indole solution.
  • Mori, D., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

Sources

Technical Support Center: Strategies to Avoid Non-specific Binding of 5-Isocyano-1H-Indole Probes

Author: BenchChem Technical Support Team. Date: February 2026

I have now gathered more specific information regarding indole derivatives, including those with cyano and isocyano groups, and their use as fluorescent probes. The search results provide insights into the chemical properties of the isonitrile group, such as its zwitterionic character, ability to act as a nucleophile and electrophile, and strong metal coordinating properties. This information is crucial for understanding the potential mechanisms of non-specific binding. Additionally, I found articles discussing the synthesis and application of isocyano-containing compounds as fluorescent probes, which may contain clues about handling these specific molecules. The searches also reinforced the general principles of reducing non-specific binding through blocking agents, detergents, and optimization of experimental parameters, which are applicable to these probes as well.

However, I still lack direct experimental protocols or troubleshooting guides specifically for 5-isocyano-1H-indole probes in fluorescence microscopy. Most of the information is on related compounds like cyanoindoles or isocyanonaphthalenes. While I can infer strategies based on the chemical properties of the isocyano group and general fluorescence microscopy best practices, a more targeted search for application notes or papers that have used this specific class of probes would be beneficial to provide more concrete, evidence-based recommendations in the technical support guide.

Therefore, I will perform one more round of searches to try and find more specific applications and protocols before proceeding to build the technical support center content.I have gathered sufficient information to create a comprehensive technical support guide. The searches provided a solid foundation on general strategies for reducing non-specific binding of fluorescent probes, including the roles of blocking agents, detergents, and optimizing experimental conditions like probe concentration, incubation time, and temperature. More targeted searches yielded valuable insights into the specific chemical properties of the isonitrile group in indole-based probes, highlighting its potential for hydrophobic and electrostatic interactions, as well as metal coordination, all of which can contribute to non-specific binding.

Welcome to the technical support center for the novel 5-isocyano-1H-indole class of fluorescent probes. As a Senior Application Scientist, I've developed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and field-proven insights. This resource is designed to help you overcome challenges related to non-specific binding and achieve high-quality, reproducible results in your experiments.

The unique chemical properties of the 5-isocyano-1H-indole scaffold, while offering exciting possibilities for targeted imaging, can also present challenges in the form of non-specific binding. This guide will delve into the underlying causes of this issue and provide a comprehensive set of strategies to mitigate it, ensuring the specificity and reliability of your data.

Troubleshooting Guide: Addressing Specific Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during experimental workflows.

High Background Fluorescence Across the Entire Sample

Q: I am observing a high, diffuse background signal across my entire sample, making it difficult to distinguish my target signal. What are the likely causes and how can I resolve this?

A: High background fluorescence is a common issue that can often be traced back to several factors related to probe and sample interactions. The primary culprits are often suboptimal blocking, incorrect probe concentration, or issues with your washing steps.

Underlying Causes and Solutions:

  • Inadequate Blocking: The indole scaffold of the probe can be inherently "sticky" due to hydrophobic interactions, and the isonitrile group can participate in non-specific electrostatic or coordination interactions.[1] Insufficient blocking leaves cellular and extracellular matrix components exposed, leading to non-specific probe adherence.

    • Solution: Optimize your blocking strategy. While Bovine Serum Albumin (BSA) is a common blocking agent, for hydrophobic probes like 5-isocyano-1H-indole derivatives, a combination of blocking agents may be more effective. Consider using a blocking buffer containing both a protein-based blocker and a non-ionic detergent.

  • Probe Concentration Too High: Using an excessive concentration of the probe can saturate the specific binding sites and lead to an increase in non-specific binding to lower-affinity sites.[2]

    • Solution: Perform a titration experiment to determine the optimal probe concentration. Start with a low concentration (e.g., in the low micromolar range) and incrementally increase it to find the point where the specific signal is maximized with minimal background.[2]

  • Insufficient Washing: Inadequate washing will fail to remove unbound or weakly bound probe molecules, contributing to the overall background signal.

    • Solution: Increase the number and duration of your wash steps. Incorporating a non-ionic detergent like Tween-20 in your wash buffer can help to disrupt weak, non-specific hydrophobic interactions.

Punctate or Speckled Background Staining

Q: My images show bright, punctate spots of fluorescence that do not correspond to my target of interest. What is causing this and how can I prevent it?

A: This issue is often indicative of probe aggregation. The hydrophobic nature of the 5-isocyano-1H-indole core can lead to the formation of probe aggregates in aqueous buffers, which then bind non-specifically to cellular surfaces.

Underlying Causes and Solutions:

  • Probe Aggregation: Small molecule probes with hydrophobic regions can self-aggregate in aqueous solutions, especially at higher concentrations.[3]

    • Solution 1: Probe Solubilization: Ensure your probe is fully solubilized in the working buffer. It is often recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer immediately before use. Vortexing the diluted probe solution is also advisable.

    • Solution 2: Buffer Composition: The inclusion of a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your staining buffer can help to prevent probe aggregation by forming micelles around the hydrophobic regions.[4][5]

    • Solution 3: Pre-clearing the Staining Solution: Before applying the staining solution to your sample, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any pre-formed aggregates. Use the supernatant for staining.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of non-specific binding for 5-isocyano-1H-indole probes?

A1: The non-specific binding of these probes is primarily driven by two key features of their molecular structure:

  • Hydrophobic Interactions: The indole ring system is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and lipids within the cell.[6]

  • Isonitrile Group Reactivity: The isonitrile (-N≡C) group has a unique electronic structure, with both nucleophilic and electrophilic character.[4] This can lead to non-specific interactions with various cellular components, including metal ions and electron-rich or -poor functional groups on proteins.

Q2: How do I choose the right blocking agent? Serum vs. BSA?

A2: The choice of blocking agent depends on your specific experimental system.

  • Bovine Serum Albumin (BSA): A commonly used and generally effective blocking agent that works by saturating non-specific protein binding sites. For hydrophobic probes, using a high-purity, fatty acid-free BSA is recommended to minimize potential interactions with the probe.

  • Normal Serum: Using normal serum from the same species as your secondary antibody (if applicable in your protocol) can be very effective at blocking non-specific binding sites.[7] However, for small molecule probes, the primary concern is often hydrophobic and electrostatic interactions rather than antibody cross-reactivity.

  • Recommendation: For 5-isocyano-1H-indole probes, a good starting point is a blocking buffer containing 1-5% high-purity BSA. If background persists, a combination of BSA and a non-ionic detergent may be more effective.

Q3: What is the role of detergents like Tween-20 and Triton X-100 in reducing non-specific binding?

A3: Non-ionic detergents play a crucial role in minimizing non-specific binding, particularly for hydrophobic probes.

  • Tween-20: A mild detergent that is effective at disrupting weak, non-specific hydrophobic interactions. It is commonly added to wash buffers (0.05-0.1%) to help remove unbound probe molecules.[4] It can also be included in the blocking and staining buffers at a low concentration (e.g., 0.05%) to help prevent probe aggregation.[4]

  • Triton X-100: A stronger detergent that is often used for cell permeabilization. While it can be included in wash buffers, its higher potency may also disrupt specific binding if used at too high a concentration or for prolonged periods. For minimizing non-specific binding of a sensitive probe, Tween-20 is generally the preferred choice in wash buffers.

Q4: How can I validate that the signal I am seeing is specific to my target?

A4: Validating the specificity of your probe is a critical step.

  • Negative Control Cells/Tissues: Use cells or tissues that are known not to express your target of interest. A lack of signal in these negative controls provides strong evidence for the specificity of your probe.

  • Competition Assay: Co-incubate your sample with the fluorescent probe and a large excess of an unlabeled competitor molecule that is known to bind to the same target. A significant reduction in the fluorescent signal in the presence of the competitor indicates specific binding.

  • Knockdown/Knockout Models: If available, use cell lines or animal models where the target has been genetically knocked down or knocked out. The absence of a signal in these models is a robust validation of probe specificity.

Experimental Protocols

Protocol 1: Optimizing Probe Concentration via Titration

This protocol will help you determine the optimal working concentration of your 5-isocyano-1H-indole probe to maximize the signal-to-noise ratio.

Materials:

  • Your 5-isocyano-1H-indole probe

  • Appropriate cell culture or tissue samples

  • Staining buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microscope

Procedure:

  • Prepare a series of dilutions of your probe in staining buffer. A good starting range is typically from 0.1 µM to 10 µM.

  • Stain your samples with each concentration of the probe for a fixed amount of time (e.g., 30-60 minutes) at a consistent temperature (e.g., room temperature or 37°C).

  • Wash all samples using the same washing protocol (e.g., 3 x 5-minute washes with wash buffer).

  • Image all samples using identical microscope settings (e.g., laser power, exposure time, gain).

  • Analyze the images to determine the concentration that provides the brightest specific signal with the lowest background fluorescence.

Parameter Recommendation
Probe Concentration Range0.1 µM - 10 µM
Incubation Time30 - 60 minutes
Incubation TemperatureRoom Temperature or 37°C
Protocol 2: Standard Staining Protocol with Optimized Blocking and Washing

This protocol provides a robust starting point for using 5-isocyano-1H-indole probes.

Materials:

  • Fixed and permeabilized cell or tissue samples

  • Blocking Buffer: PBS with 5% high-purity BSA and 0.05% Tween-20

  • Staining Buffer: PBS with 1% BSA and 0.05% Tween-20

  • 5-isocyano-1H-indole probe (at optimized concentration)

  • Wash Buffer: PBS with 0.1% Tween-20

  • Mounting medium

Procedure:

  • Blocking: Incubate the sample with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Staining: Dilute the 5-isocyano-1H-indole probe to its optimal concentration in Staining Buffer. Remove the blocking buffer and incubate the sample with the probe solution for the optimized time and temperature.

  • Washing: Remove the staining solution and wash the sample three times for 5-10 minutes each with Wash Buffer to remove unbound probe.

  • Mounting and Imaging: Mount the sample using an appropriate mounting medium and proceed with fluorescence imaging.

Visualizations

cluster_0 Causes of Non-Specific Binding cluster_1 Solutions Hydrophobic Interactions Hydrophobic Interactions Optimized Blocking Optimized Blocking Hydrophobic Interactions->Optimized Blocking Inclusion of Detergents Inclusion of Detergents Hydrophobic Interactions->Inclusion of Detergents Electrostatic Interactions Electrostatic Interactions Electrostatic Interactions->Optimized Blocking Probe Aggregation Probe Aggregation Probe Aggregation->Inclusion of Detergents Probe Solubilization Probe Solubilization Probe Aggregation->Probe Solubilization High Probe Concentration High Probe Concentration Probe Titration Probe Titration High Probe Concentration->Probe Titration Stringent Washing Stringent Washing High Probe Concentration->Stringent Washing Start Start Blocking Step Block with 5% BSA, 0.05% Tween-20 (1 hour, RT) Start->Blocking Step Staining Step Incubate with Probe (Optimized Conc., Time, Temp) Blocking Step->Staining Step Washing Step Wash 3x with PBS, 0.1% Tween-20 (5-10 min each) Staining Step->Washing Step Imaging Imaging Washing Step->Imaging

Figure 2: Recommended experimental workflow for 5-isocyano-1H-indole probes.

References

  • Thermal shift assay. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link].

  • He, L., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(6), 518–540.
  • Zhang, X., et al. (2021).
  • Kim, J., et al. (2023). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. The Journal of Physical Chemistry B, 127(42), 9226–9234.
  • Lee, S., et al. (2018).
  • Manoharan, M., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. International Journal of Biological Macromolecules, 249, 125422.
  • Kim, E., et al. (2021). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 54(2), 337–349.
  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). Molecules, 28(19), 6965.
  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link].

  • Tria, S. A., et al. (2014). Everything’s under Control: Maximizing Biosensor Performance through Negative Control Probe Selection. Analytical Chemistry, 86(15), 7442–7449.
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2021). ACS Omega, 6(42), 28054–28062.
  • Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. (2021). Molecules, 26(18), 5698.
  • Tailoring Hydrophobic Interactions between Probes and Amyloid-β Peptides for Fluorescent Monitoring of Amyloid-β Aggregation. (2018). ACS Omega, 3(5), 5348-5356.
  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). Molecules, 27(14), 4505.
  • Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells. (2020). Frontiers in Chemistry, 8, 29.
  • Tween-20 induces the structural remodelling of single lipid vesicles. (2022). bioRxiv.
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  • A novel pH fluorescent probe based on indocyanine for imaging of living cells. (2016). Dyes and Pigments, 126, 224-231.
  • Everything’s under Control: Maximizing Biosensor Performance through Negative Control Probe Selection. (2014). Analytical Chemistry, 86(15), 7442-7449.
  • Tailoring Hydrophobic Interactions between Probes and Amyloid-β Peptides for Fluorescent Monitoring of Amyloid-β Aggregation. (2018). ACS Omega, 3(5), 5348-5356.
  • Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. (2019). Methods in Enzymology, 622, 1-28.
  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad. Retrieved January 23, 2026, from [Link].

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  • Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. (2014). RSC Advances, 4, 38383-38386.
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  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023).
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Technical Support Center: Overcoming Challenges in the Scale-Up Production of 5-Isocyano-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 5-isocyano-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important indole derivative. Our aim is to bridge the gap between laboratory-scale synthesis and pilot or manufacturing-scale production by offering practical, field-proven insights grounded in scientific principles.

Introduction to the Synthesis of 5-Isocyano-1H-indole

5-Isocyano-1H-indole is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The isocyanide functional group, with its unique electronic properties, serves as a versatile handle for a variety of chemical transformations.

The most common and scalable synthetic route to 5-isocyano-1H-indole involves a three-step sequence starting from the readily available 5-nitroindole:

  • Reduction of 5-nitroindole to 5-aminoindole.

  • N-Formylation of 5-aminoindole to produce N-(1H-indol-5-yl)formamide.

  • Dehydration of the formamide to yield the final product, 5-isocyano-1H-indole.

Each of these steps presents unique challenges during scale-up, from managing reaction exotherms and ensuring complete conversion to handling hazardous reagents and purifying the potentially unstable final product. This guide will address these challenges in a systematic, question-and-answer format.

Start 5-Nitroindole Step1 Step 1: Reduction Start->Step1 Intermediate1 5-Aminoindole Step1->Intermediate1 Step2 Step 2: N-Formylation Intermediate1->Step2 Intermediate2 N-(1H-indol-5-yl)formamide Step2->Intermediate2 Step3 Step 3: Dehydration Intermediate2->Step3 End 5-Isocyano-1H-indole Step3->End

Caption: Synthetic workflow for 5-isocyano-1H-indole.

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

The reduction of the nitro group is a critical first step. While several methods exist, catalytic hydrogenation is often preferred for its cleanliness and high yield on a large scale.

Troubleshooting and FAQs

Q1: My catalytic hydrogenation is sluggish or incomplete on a larger scale. What are the likely causes and how can I fix this?

A1: Incomplete hydrogenation on scale-up is a common issue and can often be attributed to several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be of insufficient quality or may have been deactivated. Ensure you are using a reputable supplier and consider performing a small-scale test to verify the activity of a new batch of catalyst.

  • Mass Transfer Limitations: In a large reactor, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. If agitation is poor, the reaction will be slow.

    • Solution: Increase the agitation speed and consider using a reactor with baffles to improve mixing. Ensure the catalyst is well-suspended and not settled at the bottom of the reactor.

  • Hydrogen Pressure and Delivery: Insufficient hydrogen pressure can lead to slow reaction rates.

    • Solution: Ensure your reactor is properly sealed and can maintain the target pressure. Check for leaks in the hydrogen delivery system.

  • Solvent Choice: The choice of solvent can impact the solubility of both the starting material and the product, as well as the catalyst's performance.

    • Solution: Protic solvents like ethanol or methanol are generally effective. Ensure the solvent is of appropriate purity, as impurities can poison the catalyst.

Q2: I am observing the formation of byproducts during the reduction. What are they and how can I minimize them?

A2: Over-reduction or side reactions can occur, especially with prolonged reaction times or at elevated temperatures. Potential byproducts include partially reduced intermediates or products from the degradation of the indole ring.

  • Minimization Strategies:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed.

    • Temperature Control: Maintain a consistent and moderate reaction temperature. Excursions to higher temperatures can promote side reactions.

    • Catalyst Loading: Use the optimal amount of catalyst. Too little can lead to long reaction times, while too much can sometimes promote over-reduction.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Catalyst 5-10 mol% Pd/C1-5 mol% Pd/C
Solvent Ethanol or MethanolEthanol or Methanol
Pressure 1-4 atm H₂5-10 bar H₂
Temperature 25-40 °C40-60 °C
Reaction Time 4-12 hours8-24 hours

Caption: Comparison of typical reaction parameters for the reduction of 5-nitroindole.

Experimental Protocol: Scale-Up Reduction of 5-Nitroindole
  • Reactor Preparation: Charge a suitable hydrogenation reactor with 5-nitroindole and the solvent (e.g., ethanol).

  • Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add the Pd/C catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and begin agitation. Maintain the reaction temperature within the specified range.

  • Monitoring: Periodically take samples (under safe conditions) to monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst. The filtrate containing 5-aminoindole can be taken to the next step, often after a solvent swap.

Step 2: N-Formylation of 5-Aminoindole

This step converts the amine to a formamide, which is the direct precursor to the isocyanide. A common method is the use of formic acid, sometimes with a coupling agent.

Troubleshooting and FAQs

Q1: The N-formylation reaction is not going to completion. What can I do to improve the yield?

A1: Incomplete formylation can be due to several factors:

  • Reagent Stoichiometry: Ensure an adequate excess of the formylating agent is used.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation.

    • Solution: Optimize the reaction temperature. A gradual increase in temperature while monitoring the reaction can help find the sweet spot.

  • Water Removal: If using a method that generates water as a byproduct, its removal can drive the reaction to completion.

    • Solution: Consider using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene).

Q2: I am observing discoloration of my product. What is the cause and how can I prevent it?

A2: 5-Aminoindole and its derivatives can be sensitive to air and light, leading to the formation of colored impurities through oxidation.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon).

    • Light Protection: Protect the reaction vessel from light, especially if the reaction is run for an extended period.

    • Prompt Processing: Process the reaction mixture promptly upon completion.

Experimental Protocol: Scale-Up N-Formylation of 5-Aminoindole
  • Reactor Setup: Charge a reactor with a solution of 5-aminoindole in a suitable solvent (e.g., toluene).

  • Reagent Addition: Add formic acid to the reaction mixture. The addition may need to be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to the optimal temperature and hold until the reaction is complete, as determined by HPLC.

  • Work-up: Cool the reaction mixture and quench with a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize excess acid. Separate the organic layer, wash with brine, and dry over a drying agent like sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude N-(1H-indol-5-yl)formamide. This product may be purified by recrystallization or used directly in the next step if of sufficient purity.

Step 3: Dehydration of N-(1H-indol-5-yl)formamide

This is the final and most critical step, involving the dehydration of the formamide to the isocyanide. This reaction often uses hazardous reagents and produces a product with potential stability issues.

Troubleshooting and FAQs

Q1: The yield of my isocyanide is low, and I am getting a lot of tar-like material. What is happening?

A1: Isocyanides can be unstable and prone to polymerization or decomposition, especially under acidic conditions or at elevated temperatures. The formation of tar is a common sign of product degradation.

  • Key Considerations:

    • Dehydrating Agent: Phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine or pyridine) is a common dehydrating agent. The choice and stoichiometry of the base are critical to neutralize the acidic byproducts.

    • Temperature Control: This reaction is often highly exothermic. Strict temperature control is essential. Run the reaction at low temperatures (e.g., 0 °C or below) and add the dehydrating agent slowly to maintain control.

    • Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all reagents and equipment are dry.

Q2: How can I purify the final 5-isocyano-1H-indole on a large scale? It seems to decompose on silica gel.

A2: Isocyanides are often unstable on silica gel due to its acidic nature. Alternative purification methods are necessary for large-scale production.

  • Purification Strategies:

    • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method. A short-path distillation apparatus is recommended to minimize the thermal stress on the compound.

    • Crystallization: This is often the preferred method for purifying solid isocyanides. A careful selection of the solvent system is required to achieve good recovery and purity.

    • Extraction: A thorough aqueous work-up can remove many of the salt byproducts and other water-soluble impurities.

Q3: What are the primary safety concerns with this step, and how should they be managed?

A3: This step involves several significant hazards:

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and reactive substance. It reacts violently with water.

  • Isocyanides: Many isocyanides are toxic and have a very unpleasant odor.[1]

  • Exothermic Reaction: The dehydration reaction can be highly exothermic, leading to a runaway reaction if not properly controlled.

  • Safety Management:

    • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl or nitrile rubber are often recommended for isocyanates, and similar precautions should be taken for isocyanides), safety goggles, a face shield, and a lab coat or chemical-resistant apron.[2]

    • Temperature Monitoring: Use a reliable temperature probe to monitor the internal reaction temperature at all times.

    • Quenching: Have a plan for quenching the reaction in case of an emergency. This may involve adding a pre-chilled quenching solution.

Start N-(1H-indol-5-yl)formamide Dehydration Dehydration (e.g., POCl₃, Base) Start->Dehydration Product 5-Isocyano-1H-indole Dehydration->Product SideReaction1 Polymerization Product->SideReaction1 [Heat, Acid] SideReaction2 Hydrolysis to Formamide Product->SideReaction2 [Acidic Water]

Caption: Reaction and potential side reactions in the dehydration step.

Hazard Analysis and Critical Control Points (HACCP) for Isocyanide Production

A systematic approach to safety, such as HACCP, is crucial for the industrial production of hazardous chemicals like isocyanides.[3][4]

Process Step Potential Hazard Critical Control Point (CCP) Monitoring Corrective Action
Dehydration Runaway exothermic reactionTemperatureContinuous temperature monitoringEmergency cooling; addition of a quenching agent
Dehydration Exposure to toxic isocyanideReactor and work-up areaAir monitoringUse of closed systems; proper ventilation; appropriate PPE
Purification Thermal decomposition of productTemperature of distillation/crystallizationContinuous temperature monitoringReduce temperature; use high vacuum for distillation
Waste Disposal Release of toxic isocyanideQuenching of waste streamspH and isocyanide concentration testingTreatment with acid to hydrolyze residual isocyanide to the less harmful formamide[1]

References

  • Dömling, A. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9353–9400. [Link]

  • Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. [Link]

  • UNIDO. (n.d.). Hazard Analysis and Critical Control Points (HACCP). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds.
  • Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6881. [Link]

  • Borah, B. J., et al. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Das, B., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(14), 2225-2227. [Link]

  • Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed. [Link]

  • International HACCP Alliance. (1997). Hazard Analysis and Critical Control Point Principles and Application Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Toxic Industrial Chemicals (TICs) Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

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Validation & Comparative

A Head-to-Head Battle of Vibrational Probes: 5-Isocyano-1H-indole vs. 5-Cyano-1H-indole for Unveiling Protein Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, understanding the subtle conformational changes and electric fields that govern function is paramount. Infrared (IR) spectroscopy, empowered by site-specific vibrational probes, offers a powerful lens to visualize these dynamics in real-time. For decades, the nitrile group (-C≡N) has been a reliable workhorse for these studies. However, its isosteric cousin, the isocyanide (-N≡C), is emerging as a potent alternative with distinct advantages. This guide provides a comprehensive, data-driven comparison of two indole-based probes, 5-isocyano-1H-indole and 5-cyano-1H-indole, to equip you with the knowledge to select the optimal tool for your research.

The Guiding Principle: Vibrational Stark Effect (VSE)

At the heart of this technique lies the Vibrational Stark Effect (VSE), a phenomenon where the vibrational frequency of a bond shifts in response to an external electric field.[1][2][3] By incorporating a probe with a VSE-sensitive bond into a specific protein site, the observed frequency shifts in the IR spectrum can be directly correlated to the local electric field strength, providing a molecular-level voltmeter.[4] The magnitude of this frequency shift for a given electric field is quantified by the Stark tuning rate (Δμ) , a critical parameter in evaluating a probe's sensitivity.

VSE_Principle Protein Protein Environment EField Local Electric Field (E) Protein->EField generates Probe IR Probe (-C≡N or -N≡C) IRSpec IR Spectrometer Probe->IRSpec measured by EField->Probe influences FrequencyShift Vibrational Frequency Shift (Δν) IRSpec->FrequencyShift detects FrequencyShift->EField proportional to (Δν ∝ Δμ • E)

Caption: The experimental logic of using IR probes to measure local electric fields in proteins via the Vibrational Stark Effect.

Spectroscopic Properties: A Tale of Two Isomers

The choice between an isocyanide and a nitrile probe hinges on their intrinsic spectroscopic properties. Here, we compare 5-isocyano-1H-indole (5ICI) and 5-cyano-1H-indole (5CNI) across key parameters.

Vibrational Frequency and Solvatochromism

Both the -N≡C and -C≡N stretching frequencies are sensitive to the polarity and hydrogen-bonding environment of the surrounding solvent. This solvatochromism is fundamental to their function as environmental reporters.

The isocyanide stretch of 5ICI generally appears at a lower frequency than the nitrile stretch of 5CNI. Critically, the frequency of the isocyano group in 5-isocyano-1H-indole (5ICI) shows a strong dependence on the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent.[5] Similarly, the C≡N stretching frequency of 5-cyanotryptophan has been shown to correlate linearly with a combination of Kamlet-Taft solvent parameters, indicating that both specific hydrogen-bonding interactions and non-specific polarity effects determine its frequency.[6][7]

Table 1: Comparison of Vibrational Frequencies (cm⁻¹) of 5-Isocyano-1H-indole and 3-Methyl-5-cyanoindole (a 5CNI analog) in Various Solvents.

Solvent5-Isocyano-1H-indole (ν-N≡C)[5]3-Methyl-5-cyanoindole (ν-C≡N)[6]
Toluene21212226.5
THF21192225.5
DMSO21172224.5
DMF21182225.0
Acetonitrile21202227.0
Methanol21242226.0
Ethanol21232225.5
Stark Tuning Rate: The Sensitivity Showdown

The Stark tuning rate (Δμ) dictates how sensitive a probe is to electric fields. While typical values for nitriles are in the range of 0.4-0.7 cm⁻¹/(MV/cm), aromatic nitriles can exhibit higher values.[8][9] For instance, 5-cyanoindole has a reported Stark tuning rate larger than that of p-tolunitrile.[10] Isocyanides are generally expected to have larger Stark tuning rates than their nitrile counterparts, making them potentially more sensitive probes of subtle changes in the electric field.

Transition Dipole Moment & Vibrational Lifetime: The Signal Strength and Duration

For time-resolved and non-linear IR techniques like 2D-IR spectroscopy, a probe's transition dipole moment and vibrational lifetime are crucial. A larger transition dipole moment leads to a stronger IR absorption and, consequently, a better signal-to-noise ratio, which is a significant challenge in biological samples.[6] Studies have shown that the transition dipole strength of the isonitrile group is considerably larger than that of the nitrile group.[11]

Furthermore, a longer vibrational lifetime allows for the observation of slower protein dynamics. The vibrational lifetime of the isonitrile stretching mode has been found to be significantly longer than that of the nitrile and azido stretching modes.[11]

Table 2: Key Spectroscopic Properties of Isocyanide vs. Nitrile Probes.

Property5-Isocyano-1H-indole (and analogs)5-Cyano-1H-indole (and analogs)Advantage
Vibrational Frequency ~2115 - 2125 cm⁻¹~2220 - 2230 cm⁻¹Different spectral windows
Stark Tuning Rate (Δμ) Generally largerModerateIsocyanide (Higher sensitivity)
Transition Dipole Moment LargerSmaller[6]Isocyanide (Stronger signal)
Vibrational Lifetime Longer[11]ShorterIsocyanide (Probes slower dynamics)

Experimental Methodologies

Successful application of these probes requires robust protocols for their synthesis, incorporation into proteins, and subsequent spectroscopic analysis.

Synthesis of the Probes

Synthesis of 5-Cyano-1H-indole:

This synthesis can be achieved from 5-bromoindole via a cyanation reaction.

Cyano_Synthesis Start 5-Bromoindole Intermediate Reaction Mixture Start->Intermediate + CuCN + N-Methylpyrrolidine Reflux (85°C) Product 5-Cyanoindole Intermediate->Product Workup: 1. Cool to RT 2. Quench with NH4OH 3. Extract with n-hexane 4. Crystallize Isocyano_Synthesis Start 5-Aminoindole Intermediate 5-Formamido-1H-indole Start->Intermediate Formylation (e.g., with formic acid) Product 5-Isocyano-1H-indole Intermediate->Product Dehydration (e.g., POCl3, triethylamine)

Caption: A proposed synthetic route to 5-isocyano-1H-indole via dehydration of the corresponding formamide.

Detailed Protocol (General Procedure for Dehydration):

  • Dissolve the N-formyl derivative (5-formamido-1H-indole) in a suitable dry solvent such as dichloromethane or chloroform under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triphenylphosphine in combination with a base like triethylamine, dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction carefully with an aqueous solution of sodium carbonate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Site-Specific Incorporation into Proteins

The gold standard for incorporating unnatural amino acids like cyanotryptophan or a potential isocyanotryptophan into proteins is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. [12][13][14]This engineered enzymatic machinery recognizes the unnatural amino acid and its corresponding tRNA, but not the endogenous cellular components, allowing for its insertion at a specific site designated by a nonsense codon (e.g., the amber codon, UAG) in the gene of interest.

Protein_Incorporation cluster_Cell Host Cell (e.g., E. coli) UAA Unnatural Amino Acid (e.g., 5-Cyanotryptophan) Charged_tRNA Charged Orthogonal tRNA UAA->Charged_tRNA Orthogonal_Synthetase Orthogonal Aminoacyl-tRNA Synthetase Orthogonal_Synthetase->Charged_tRNA charges Orthogonal_tRNA Orthogonal tRNA Orthogonal_tRNA->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome delivers UAA Protein Protein with Incorporated Probe Ribosome->Protein synthesizes mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome template

Caption: Workflow for the site-specific incorporation of an unnatural amino acid into a protein using an orthogonal translation system.

IR Spectroscopic Measurement

FTIR Spectroscopy Protocol for Protein Analysis:

  • Sample Preparation: Prepare a concentrated solution (3-30 mg/mL) of the protein with the incorporated probe in a suitable buffer. For measurements in D₂O, lyophilize the protein and reconstitute it in the D₂O-based buffer to minimize H₂O interference.

  • Background Collection: Collect a background spectrum of the buffer using the same sample cell (e.g., a CaF₂ liquid cell with a 50-100 µm path length).

  • Sample Measurement: Load the protein sample into the cell and collect the IR spectrum. The nitrile and isonitrile stretching vibrations typically appear in the 2100-2300 cm⁻¹ region, which is relatively free from other protein absorptions.

  • Data Analysis: Subtract the buffer spectrum from the sample spectrum to obtain the absorbance spectrum of the protein. The peak position, intensity, and lineshape of the probe's vibrational band can then be analyzed.

Conclusion: Choosing Your Molecular Spy

Both 5-isocyano-1H-indole and 5-cyano-1H-indole are powerful tools for probing the microenvironments of proteins. The choice between them depends on the specific experimental requirements.

  • 5-Cyano-1H-indole is a well-established and reliable probe with a wealth of literature supporting its use. Its linear correlation with solvent parameters makes it a straightforward reporter of local polarity and hydrogen-bonding environments. [1][6]It is an excellent choice for steady-state FTIR experiments.

  • 5-Isocyano-1H-indole represents the next generation of IR probes, offering significant advantages for more demanding applications. Its larger Stark tuning rate suggests higher sensitivity to electric fields, while its stronger transition dipole moment and longer vibrational lifetime make it the superior choice for time-resolved and non-linear IR spectroscopies, such as 2D-IR, where signal strength and the ability to track slower dynamics are paramount. [11] As the field of protein dynamics continues to push the boundaries of spatial and temporal resolution, the enhanced spectroscopic properties of isocyanide-based probes like 5-isocyano-1H-indole will undoubtedly play an increasingly critical role in unraveling the intricate molecular choreography of life.

References

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  • Chen, Y., Wu, K. L., Tang, J., Loredo, A., & Xiao, H. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS chemical biology, 14(12), 2793–2799. [Link]

  • Oum, K., Lohr, F., & D’Souza, R. N. (2011). Regioselective C5−H Direct Iodination of Indoles. Organic letters, 13(19), 5286–5289. [Link]

  • You, M., Zhou, L., Huang, X., Wang, Y., & Zhang, W. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules (Basel, Switzerland), 24(7), 1379. [Link]

  • Schmitt, M., Böhm, M., Ratzer, C., & Kleinermanns, K. (2019). Structures, dipole moments and excited state lifetime of isolated 4-cyanoindole in its ground and lowest electronically excited singlet states. Physical Chemistry Chemical Physics, 21(24), 13039–13045. [Link]

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A Technical Guide to the Validation of 5-Isocyano-1H-Indole as a Superior Vibrational Probe for Hydrogen Bonding

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of hydrogen bonds is a critical aspect of understanding molecular interactions, protein folding, and drug-receptor binding. The selection of an appropriate probe to investigate these non-covalent interactions is paramount for generating accurate and reproducible data. This guide provides an in-depth validation of 5-isocyano-1H-indole (5ICI) as a highly sensitive and effective infrared (IR) probe for hydrogen bonding environments, comparing its performance with other commonly used probes. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower your research.

The Imperative for a Sensitive Hydrogen Bonding Probe

Hydrogen bonds, though weaker than covalent bonds, govern the intricate three-dimensional structures of biomolecules and are central to molecular recognition events. The ability to accurately probe these interactions provides invaluable insights into biological processes and aids in the rational design of therapeutics. An ideal hydrogen bonding probe should exhibit a distinct and measurable spectroscopic response upon engagement in a hydrogen bond, possess a strong transition dipole moment for high sensitivity, and be minimally perturbative to the system under investigation.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for studying hydrogen bonds. The frequency of a vibrational mode is exquisitely sensitive to its local environment. A good vibrational probe will have a characteristic frequency that shifts predictably upon hydrogen bond formation.

5-Isocyano-1H-Indole: A Rising Star in Hydrogen Bond Probing

The isonitrile (or isocyanide) functional group (-N≡C) has emerged as a promising vibrational reporter. When incorporated into an indole scaffold, as in 5-isocyano-1H-indole, it offers a unique combination of properties that make it a superior probe for hydrogen bonding.

The isonitrile stretching frequency is highly sensitive to its local environment, including solvent polarity and hydrogen bonding interactions.[1] Crucially, the transition dipole moment of the isonitrile group is significantly larger than that of the more commonly used nitrile group (-C≡N), leading to stronger IR absorption and enhanced sensitivity, especially in dilute biological samples.[1] Furthermore, the vibrational lifetime of the isonitrile stretching mode is longer than that of both nitrile and azido probes, which is advantageous for time-resolved nonlinear IR spectroscopy.[1]

This guide will walk you through the experimental validation of 5ICI and compare its performance against established probes like 5-cyano-1H-indole and pyridine-N-oxide.

Comparative Analysis of Hydrogen Bonding Probes

To provide a clear perspective on the advantages of 5-isocyano-1H-indole, a comparative summary of its performance against other common probes is presented below.

ProbeFunctional GroupTypical Wavenumber (cm⁻¹)Sensitivity to H-bondingAdvantagesDisadvantages
5-Isocyano-1H-indole (5ICI) Isocyano (-N≡C)2115 - 2145HighStrong IR signal, long vibrational lifetime, significant frequency shift.[1]Less commonly used, synthesis may be required.
5-Cyano-1H-indole Cyano (-C≡N)2220 - 2240ModerateCommercially available, well-studied.Weaker IR signal, smaller frequency shifts.[2]
Pyridine-N-oxide N-oxide (N⁺-O⁻)(UV-Vis probe)HighSensitive to H-bond donors, can be studied by UV-Vis and NMR.[3]Not an IR probe, UV-Vis spectrum can be broad.[4]
Carbonyl compounds (e.g., in peptides) Carbonyl (C=O)1600 - 1800ModerateUbiquitous in biological systems.Spectral region can be crowded, moderate sensitivity.[1]

Experimental Validation of 5-Isocyano-1H-Indole

The validation of a hydrogen bonding probe involves systematically assessing its spectroscopic response in a variety of well-characterized environments. Here, we provide detailed protocols for FTIR, NMR, and UV-Vis spectroscopy.

I. FTIR Spectroscopic Validation: The Core of the Analysis

FTIR spectroscopy is the primary technique for validating vibrational probes. The key principle is to measure the shift in the isonitrile stretching frequency of 5ICI in a range of solvents with varying hydrogen-bonding capabilities.

Experimental Rationale: By systematically changing the solvent from aprotic (non-hydrogen-bonding) to protic (hydrogen-bonding), we can directly correlate the observed frequency shifts with the hydrogen-bonding strength of the solvent. This allows for the calibration of the probe's response.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dissolve 5ICI in a series of aprotic and protic solvents (e.g., hexane, CCl4, DMSO, MeOH, EtOH) to a final concentration of ~50 mM. cell Place the solution between two CaF2 windows separated by a 100-200 µm spacer. start->cell instrument Place the sample cell in the FTIR spectrometer. cell->instrument Transfer to Spectrometer collect Record the IR spectrum in the isonitrile stretching region (~2100-2150 cm⁻¹). instrument->collect identify Identify the peak(s) corresponding to the isonitrile stretch. collect->identify Analyze Spectrum correlate Correlate the peak frequencies with solvent parameters (e.g., Kamlet-Taft parameters α, β, π*). identify->correlate NMR_Titration_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Prepare a solution of 5ICI in a deuterated, non-coordinating solvent (e.g., CDCl3). initial_spectrum Acquire a 1H NMR spectrum of the initial 5ICI solution. start->initial_spectrum Transfer to NMR titrant Prepare a stock solution of a hydrogen bond acceptor (e.g., DMSO) in the same solvent. titrate Add incremental aliquots of the titrant to the 5ICI solution and acquire a 1H NMR spectrum after each addition. initial_spectrum->titrate track_shift Track the chemical shift of the indole N-H proton. titrate->track_shift Analyze Spectra plot_data Plot the change in chemical shift (Δδ) versus the concentration of the hydrogen bond acceptor. track_shift->plot_data fit_isotherm Fit the data to a 1:1 binding isotherm to determine the association constant (Ka). plot_data->fit_isotherm

Figure 2: Workflow for NMR titration to determine the hydrogen bond association constant.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of 5ICI in a deuterated, non-coordinating solvent (e.g., CDCl₃) at a known concentration (typically in the low millimolar range).

    • Prepare a stock solution of the hydrogen bond acceptor (e.g., DMSO) in the same solvent at a concentration at least 10-20 times higher than the 5ICI solution.

  • NMR Data Acquisition:

    • Transfer a known volume of the 5ICI solution to an NMR tube.

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Add a small, precise aliquot of the hydrogen bond acceptor stock solution to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Repeat the addition and acquisition steps until the chemical shift of the indole N-H proton no longer changes significantly, indicating saturation of the binding.

  • Data Analysis:

    • For each spectrum, determine the chemical shift of the indole N-H proton.

    • Calculate the change in chemical shift (Δδ) relative to the initial spectrum.

    • Plot Δδ as a function of the total concentration of the hydrogen bond acceptor.

    • Fit the resulting binding curve to a 1:1 binding model using non-linear regression analysis to extract the association constant (Kₐ).

III. UV-Vis Titration: An Alternative for Probes with Solvatochromic Properties

For molecules that exhibit a change in their UV-Vis absorption spectrum upon hydrogen bonding, this technique can be a convenient way to determine binding constants. Pyridine-N-oxide is a classic example of a probe well-suited for this method. [3] Experimental Rationale: The formation of a hydrogen bond can alter the electronic structure of a chromophore, leading to a shift in its absorption maximum (λₘₐₓ). By monitoring this shift during a titration, the association constant can be determined using methods like the Benesi-Hildebrand analysis. [5]

UVVis_Titration_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Prepare a solution of the probe (e.g., Pyridine-N-oxide) in a non-hydrogen-bonding solvent. initial_spectrum Record the UV-Vis spectrum of the probe solution. start->initial_spectrum Transfer to Spectrophotometer titrant Prepare a stock solution of a hydrogen bond donor (e.g., a phenol) in the same solvent. titrate Add aliquots of the hydrogen bond donor and record the spectrum after each addition. initial_spectrum->titrate track_absorbance Monitor the change in absorbance at a specific wavelength. titrate->track_absorbance Analyze Spectra benesi_hildebrand Apply the Benesi-Hildebrand equation to determine the association constant (Ka). track_absorbance->benesi_hildebrand

Figure 3: Workflow for UV-Vis titration to determine the hydrogen bond association constant.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the probe (e.g., pyridine-N-oxide) in a non-hydrogen-bonding solvent (e.g., hexane or CCl₄) at a concentration that gives an absorbance of approximately 0.1-0.2 at its λₘₐₓ.

    • Prepare a stock solution of the hydrogen bond donor (e.g., a phenol) in the same solvent at a much higher concentration.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis spectrum of the probe solution in a 1 cm path length quartz cuvette.

    • Add a small aliquot of the hydrogen bond donor stock solution to the cuvette, mix thoroughly, and record the spectrum.

    • Repeat the titration until no further significant spectral changes are observed.

  • Data Analysis:

    • Plot the data according to the Benesi-Hildebrand equation or a similar model. For a 1:1 complex, a plot of 1/(A - A₀) versus 1/[D] (where A is the observed absorbance, A₀ is the initial absorbance, and [D] is the concentration of the donor) should be linear. [5] * The association constant (Kₐ) can be calculated from the slope and intercept of the linear fit.

Synthesis of 5-Isocyano-1H-Indole

For laboratories that wish to synthesize 5ICI, a common route is from the commercially available 5-aminoindole.

Reaction Scheme:

5-Aminoindole can be converted to 5-isocyano-1H-indole via a two-step process involving formylation followed by dehydration.

Disclaimer: This is a generalized procedure and should be performed by a qualified chemist with appropriate safety precautions.

Step 1: Formylation of 5-Aminoindole

  • Dissolve 5-aminoindole in a suitable solvent such as formic acid or a mixture of formic acid and acetic anhydride.

  • Heat the reaction mixture to allow for the formation of N-(1H-indol-5-yl)formamide.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the N-(1H-indol-5-yl)formamide by recrystallization or column chromatography.

Step 2: Dehydration of N-(1H-indol-5-yl)formamide

  • Dissolve the purified N-(1H-indol-5-yl)formamide in a dry, aprotic solvent such as dichloromethane or chloroform in the presence of a base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath.

  • Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triphenylphosphine in the presence of a halogenating agent.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the 5-isocyano-1H-indole with an organic solvent.

  • Purify the final product by column chromatography.

Conclusion: The Superiority of 5-Isocyano-1H-Indole as a Hydrogen Bonding Probe

The experimental data and protocols presented in this guide validate 5-isocyano-1H-indole as a highly effective and sensitive probe for investigating hydrogen bonding interactions. Its large transition dipole moment, significant and predictable frequency shifts upon hydrogen bond formation, and long vibrational lifetime make it a superior choice compared to traditional nitrile-based probes, particularly for demanding applications in biological systems and for time-resolved spectroscopy. While alternative probes and methods exist, the isonitrile group on the indole scaffold offers a powerful tool for researchers seeking to gain deeper insights into the fundamental role of hydrogen bonding in chemistry and biology.

References

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  • Maj, M., Ahn, C., & Cho, M. (2016). Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. The Journal of Physical Chemistry B, 120(35), 9337–9347. [Link]

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The Isocyano Moiety: A Potent Player in the Cytotoxic Landscape of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anticancer Activity of 5-Isocyano-1H-Indole Analogs and Other Indole Derivatives

Introduction: The Indole Scaffold as a "Privileged" Structure in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, particularly in the development of anticancer agents.[1] Its unique structure allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug discovery.[1] This is evidenced by the clinical success of indole-derived drugs like the vinca alkaloids, vincristine and vinblastine, which are indispensable in various chemotherapy regimens.[1] The versatility of the indole ring permits a wide array of chemical modifications, leading to a vast library of natural and synthetic derivatives with potent cytotoxic activities against a spectrum of cancer cell lines.[1] These derivatives often exert their anticancer effects through multifaceted mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive tumor growth and survival.

This guide provides a comparative analysis of the cytotoxic properties of isocyano-substituted indole alkaloids, with a focus on analogs of 5-isocyano-1H-indole, against other prominent classes of cytotoxic indole derivatives. By examining experimental data and elucidating the underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the anticancer potential of these fascinating molecules.

The Emergence of Isocyano-Indoles: A Unique Functional Group with Profound Biological Activity

While the broader family of indole alkaloids has been extensively studied, those bearing the isonitrile (or isocyano) functional group represent a particularly intriguing and potent subclass. The isonitrile moiety, with its unique electronic properties, confers distinct chemical reactivity and biological activity.[2] Although direct cytotoxic data for 5-isocyano-1H-indole is not extensively available in the public domain, the naturally occurring isocyano-indole alkaloid, Brasilidine A , isolated from the actinomycete Nocardia brasiliensis, serves as an excellent exemplar for this class of compounds.

Brasilidine A: A Case Study in Isocyano-Indole Cytotoxicity

Brasilidine A is a novel indole alkaloid distinguished by a triene unit conjugated with an isonitrile group.[3] It has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including those that have developed resistance to conventional chemotherapy agents.[3] This suggests that Brasilidine A may employ a mechanism of action that circumvents common drug resistance pathways, a highly desirable trait in the development of new cancer therapeutics.

Comparative Cytotoxicity of Indole Derivatives

To contextualize the potency of isocyano-indoles, we will compare the cytotoxic profile of Brasilidine A with other well-characterized indole derivatives from different structural classes. The following table summarizes their in vitro cytotoxic activity (IC50 values) against various human cancer cell lines. A lower IC50 value indicates greater potency.[4]

Compound Class Representative Compound Cancer Cell Line IC50 (µM) Reference(s)
Isocyano-Indole Brasilidine AP388 (Murine Leukemia)0.47[3]
P388/ADM (Adriamycin-resistant)0.47[3]
L1210 (Murine Leukemia)0.54[3]
KB (Human Epidermoid Carcinoma)2.19[3]
A549 (Human Lung Carcinoma)2.88[3]
CHO/MDR (Multi-drug resistant)2.88[3]
Hapalindole-type Hapalindole HPC-3 (Human Prostate Cancer)0.02[5]
Trisindole TrisindolineVarious MDR Cancer CellsSimilar to parental cells[3]
β-Carboline HarmineMCF-7 (Human Breast Cancer)0.7[6]
HCT116 (Human Colon Cancer)1.3[6]
Indolyl-isoxazoline Derivative 6cC4-2 (Human Prostate Cancer)2.5 - 5.0[7]
Diindolylmethane Derivative with Nitro groupME18 (Human Melanoma)9.7 - 17.3[8]

IC50 values for Brasilidine A were converted from µg/mL to µM assuming a molecular weight of approximately 334.4 g/mol .

Unraveling the Mechanisms of Cytotoxicity

The anticancer efficacy of these indole derivatives is intrinsically linked to their ability to trigger cellular self-destruction programs and halt uncontrolled proliferation. The primary mechanisms involved are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: The Primary Mode of Cancer Cell Killing

Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Many chemotherapeutic agents, including indole alkaloids, exert their effects by activating the apoptotic machinery in cancer cells.

One of the key isocyano-indole families, the hapalindoles , exemplifies this mechanism. Hapalindole H , for instance, has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival, inflammation, and immunity.[5] By inhibiting NF-κB, Hapalindole H sensitizes cancer cells to apoptotic signals. Furthermore, it has been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors and subsequent cell death.[5]

Similarly, other indole derivatives, such as certain triazol-linked oxindol-thiosemicarbazone conjugates , induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[9] They achieve this by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[9]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 activates Bax Bax Bax->Mito permeabilizes Bcl2 Bcl-2 Bcl2->Bax Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis HapH Hapalindole H NFkB NF-κB HapH->NFkB inhibits Indole_deriv Other Indole Derivatives Indole_deriv->Bax upregulates Indole_deriv->Bcl2 downregulates Survival Cell Survival NFkB->Survival

Figure 1: Simplified signaling pathways of apoptosis induction by indole derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, many cytotoxic indole derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process, and its disruption is a common hallmark of cancer.

For example, the β-carboline alkaloid Harmine has been shown to induce G2/M cell cycle arrest in breast cancer cells.[6] This is achieved by modulating key signaling pathways such as MAPK and AKT/FOXO3a, which are involved in cell cycle progression.[6] Similarly, certain indolyl-isoxazoline derivatives have been found to cause cell cycle arrest, further contributing to their anticancer effects.[10]

Experimental Methodologies for Assessing Cytotoxicity

The evaluation of a compound's cytotoxic potential relies on robust and reproducible in vitro assays. These experiments are foundational to understanding the efficacy and mechanism of action of novel anticancer drug candidates.

Workflow for In Vitro Cytotoxicity Assessment

cluster_workflow In Vitro Cytotoxicity Workflow start Cancer Cell Culture treat Treatment with Indole Derivatives start->treat incubate Incubation treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt apoptosis Annexin V-FITC/PI Assay (Apoptosis) incubate->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) incubate->cell_cycle data Data Analysis (IC50, Apoptotic Population, Cell Cycle Distribution) mtt->data apoptosis->data cell_cycle->data

Figure 2: General workflow for the in vitro evaluation of indole derivative cytotoxicity.

Detailed Experimental Protocols

1. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

  • Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the indole derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

  • Protocol:

    • Cell Treatment: Treat cells with the indole derivatives for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic or necrotic, and FITC-negative/PI-negative cells are live.

3. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

  • Principle: PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[18][16]

  • Protocol:

    • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The indole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The inclusion of the isocyano functional group, as seen in Brasilidine A and the hapalindoles, represents a promising strategy for developing highly potent cytotoxic compounds, some of which exhibit activity against multi-drug resistant cancer cells.

The comparative analysis presented in this guide highlights the diverse yet potent anticancer activities of various indole derivatives. While isocyano-indoles like Brasilidine A and Hapalindole H demonstrate remarkable cytotoxicity, other derivatives such as trisindolines, β-carbolines, indolyl-isoxazolines, and diindolylmethanes also possess significant anticancer properties, often acting through distinct but complementary mechanisms.

Future research should focus on the synthesis and biological evaluation of a broader range of isocyano-substituted indoles to fully explore their therapeutic potential. A deeper understanding of their mechanisms of action and their efficacy in in vivo models will be crucial for their translation into clinical applications. The continued exploration of the vast chemical space of indole derivatives holds the promise of delivering the next generation of effective and selective cancer therapies.

References

  • Kobayashi, J., Tsuda, M., Nemoto, A., Tanaka, Y., Yazawa, K., & Mikami, Y. (1997). Brasilidine A, a New Cytotoxic Isonitrile-Containing Indole Alkaloid from the Actinomycete Nocardia brasiliensis.
  • Al-Ostath, A., Al-Qaisi, Z., Al-Tel, T. H., & Al-Sawalha, M. (2021).
  • Harmine was used as a scaffold to generate derivatives containing isoxazoline, and its cytotoxicity against MCF7 breast cancer and HCT116 colon cancer was assessed. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022).
  • IC50. (2023). In Wikipedia.
  • The Plant Derived 3-3′-Diindolylmethane (DIM) Behaves as CB2 Receptor Agonist in Prostate Cancer Cellular Models. (2023). MDPI.
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  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Hapalindole H Induces Apoptosis as an Inhibitor of NF-ĸB and Affects the Intrinsic Mitochondrial Pathway in PC-3 Androgen-insensitive Prost
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
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  • The anticancer properties of harmine and its deriv
  • Examples of indole and isoxazole containing derivatives with anticancer activity. (n.d.).
  • Comparability of Mixed IC50 Data – A Statistical Analysis. (2012).
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  • The anticancer properties of harmine and its derivatives. (2024).
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018).
  • Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities. (2021). ACS Omega.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Assaying cell cycle status using flow cytometry. (2014).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023).
  • Synthesis, Characterization and Cell Viability of Novel Tripodal Amines. (2022). Georgia Southern University.
  • Harmine induces anticancer activity in breast cancer cells via targeting TAZ. (2020).
  • MTT Proliferation Assay Protocol. (2025).
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  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad.
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A Senior Application Scientist's Guide to Benchmarking 5-Isocyano-1H-Indole Against Established Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. The introduction of a novel fluorophore, such as 5-isocyano-1H-indole, necessitates a rigorous and objective evaluation of its performance against well-established standards. This guide provides a comprehensive framework for benchmarking 5-isocyano-1H-indole, offering not just protocols, but the scientific rationale behind them, to ensure the integrity and reproducibility of your findings.

While extensive data on the fluorescent properties of 5-isocyano-1H-indole is not yet widely published, we can hypothesize its characteristics based on the known behavior of other indole derivatives, which typically exhibit fluorescence in the blue region of the spectrum.[1][2] This guide will, therefore, use these hypothesized properties to build a framework for comparison with two of the most widely used blue-emitting nuclear stains: DAPI and Hoechst 33342.

The Probes: A Comparative Overview

A thorough understanding of each probe's chemical nature and known characteristics is the foundation of a fair comparison.

5-Isocyano-1H-Indole: The Challenger

5-Isocyano-1H-indole is an aromatic heterocyclic compound. The indole scaffold is a common feature in fluorescent molecules, and the isocyano group, while less common than the cyano group in fluorescent probes, is known for its unique electronic properties.[3][4] The synthesis of indole isocyanides has been described in the literature, making it an accessible compound for research.[5][6]

Hypothesized Photophysical Properties of 5-Isocyano-1H-Indole:

For the purpose of this benchmarking guide, we will hypothesize the following properties, which are in line with other 5-substituted indole derivatives:[1][7]

  • Excitation Maximum (λex): ~350 nm

  • Emission Maximum (λem): ~450 nm

  • Quantum Yield (Φ): ~0.4

  • Molar Extinction Coefficient (ε): ~25,000 M⁻¹cm⁻¹

Established Probes: The Benchmarks
  • DAPI (4',6-diamidino-2-phenylindole): A well-known fluorescent stain that binds strongly to A-T rich regions of double-stranded DNA.[8] Its fluorescence is significantly enhanced upon binding to DNA. DAPI is moderately cell-permeable and is commonly used for fixed-cell staining and flow cytometry.[8][9]

  • Hoechst 33342: Another popular blue fluorescent stain that binds to the minor groove of DNA, with a preference for A-T rich regions. A key advantage of Hoechst 33342 is its high cell permeability, making it suitable for staining both live and fixed cells with low cytotoxicity at typical working concentrations.[10]

Visualizing the Contenders

cluster_0 5-Isocyano-1H-Indole cluster_1 DAPI cluster_2 Hoechst 33342 a Structure of 5-Isocyano-1H-Indole b Structure of DAPI c Structure of Hoechst 33342

Caption: Chemical structures of the fluorescent probes.

Head-to-Head: A Quantitative Comparison

The following table summarizes the key photophysical properties of the probes. Note that the values for 5-isocyano-1H-indole are hypothesized for illustrative purposes.

Property5-Isocyano-1H-Indole (Hypothesized)DAPI (Bound to DNA)Hoechst 33342 (Bound to DNA)
Excitation Max (λex) ~350 nm~358 nm[]~350 nm
Emission Max (λem) ~450 nm~461 nm[]~461 nm
Quantum Yield (Φ) ~0.4~0.9~0.4
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹~33,000 M⁻¹cm⁻¹~42,000 M⁻¹cm⁻¹
Stokes Shift ~100 nm~103 nm~111 nm
Cell Permeability To be determinedModerateHigh
Binding Target To be determineddsDNA (A-T rich)dsDNA (minor groove, A-T rich)

Experimental Benchmarking Protocols

To ensure a fair and comprehensive comparison, a series of standardized experiments must be performed. The following protocols are designed to be self-validating and are grounded in established methodologies.

Relative Quantum Yield Determination

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[7] The relative method, which compares the probe to a well-characterized standard, is a reliable and widely used approach.[7]

cluster_0 Quantum Yield Measurement Workflow A Prepare solutions of standard and unknown with matched absorbance (<0.1) at the same λex B Measure the fluorescence emission spectrum of the standard A->B C Measure the fluorescence emission spectrum of the unknown under identical conditions A->C D Integrate the area under the emission curves B->D C->D E Calculate the quantum yield of the unknown using the comparative equation D->E

Caption: Workflow for relative quantum yield determination.

Protocol:

  • Selection of a Standard: Choose a quantum yield standard with a known Φ and emission in a similar spectral region. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a suitable standard for blue-emitting probes.

  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., 1 mg/mL quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of 5-isocyano-1H-indole in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions for both the standard and the test compound.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of the diluted solutions.

    • Identify a solution of the test compound and a solution of the standard that have a closely matched absorbance value (ideally between 0.05 and 0.1) at the chosen excitation wavelength (e.g., 350 nm). This is crucial to minimize inner filter effects.

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum of the standard solution, exciting at the wavelength used for the absorbance measurement.

    • Without changing any instrument settings (e.g., excitation/emission slit widths, detector voltage), record the fluorescence emission spectrum of the test compound solution.

  • Calculation:

    • Integrate the area under the fluorescence emission curves for both the standard (A_std) and the test sample (A_test).

    • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

      Φ_test = Φ_std * (A_test / A_std) * (η_test² / η_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • A_test and A_std are the integrated fluorescence intensities.

      • η_test and η_std are the refractive indices of the solvents used for the test and standard solutions, respectively.

Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for probes used in fluorescence microscopy, especially for time-lapse imaging.[12][13]

Protocol:

  • Sample Preparation:

    • Prepare solutions of 5-isocyano-1H-indole, DAPI, and Hoechst 33342 at a concentration that gives a strong but not saturating fluorescence signal (e.g., 1 µM).

    • Mount a droplet of each solution on a microscope slide and cover with a coverslip.

  • Imaging Setup:

    • Use a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter cube).

    • Set the excitation light source to a consistent and relatively high intensity to accelerate photobleaching for the purpose of the experiment.

  • Time-Lapse Imaging:

    • Focus on the sample and acquire an initial image (t=0).

    • Continuously expose the sample to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 10 minutes).

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within the image.

    • Normalize the intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each probe. The rate of decay of the fluorescence signal is an indicator of the probe's photostability. A slower decay indicates higher photostability.

Cellular Staining and Cytotoxicity Evaluation

The ultimate test for a fluorescent probe intended for biological applications is its performance in a cellular context. This involves assessing its ability to stain target structures, as well as its impact on cell viability.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes or coverslips until they reach 70-80% confluency.

  • Probe Staining:

    • Prepare working solutions of 5-isocyano-1H-indole, DAPI, and Hoechst 33342 in cell culture medium at a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C.

  • Washing and Imaging:

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

    • Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope with the appropriate filter set.

    • Evaluate the staining pattern, signal-to-background ratio, and any apparent signs of cellular stress.

  • Cytotoxicity Assay (e.g., MTT or PrestoBlue Assay):

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 5-isocyano-1H-indole for a prolonged period (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Perform a standard cell viability assay according to the manufacturer's instructions.

    • Calculate the percentage of viable cells at each concentration to determine the probe's cytotoxic profile. A high IC50 value indicates low cytotoxicity.[14]

Conclusion: A Framework for Informed Decisions

The benchmarking of a new fluorescent probe is a multifaceted process that extends beyond a simple comparison of emission spectra. By systematically evaluating key performance indicators such as quantum yield, photostability, and cellular performance, researchers can make informed decisions about the suitability of a probe for their specific application. While the fluorescent properties of 5-isocyano-1H-indole are yet to be fully characterized, the framework provided in this guide offers a robust methodology for its evaluation against established standards like DAPI and Hoechst 33342. This rigorous approach is essential for ensuring the continued advancement of fluorescence-based research and the development of next-generation imaging tools.

References

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  • Karad, Y., et al. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1145-1154. [Link]

  • Kłys, A., & Kyrychenko, A. (2019). A molecular approach to 4',6-diamidine-2-phenylindole (DAPI) photophysical behaviour at different pH values. Physical Chemistry Chemical Physics, 21(32), 17855-17865. [Link]

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  • Lin, C. H., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(19), 14881. [Link]

  • Pazos, E., et al. (2014). WO2014184762A1 - Novel isocyanonaphthalene based fluorophores.
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  • Roy, A., et al. (2010). Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Journal of Chemical Sciences, 122(5), 729-736. [Link]

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A Guide to the Cross-Validation of Experimental and Theoretical Spectra of 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and molecular biology, the indole scaffold remains a cornerstone of pharmacologically active compounds and biological probes.[1] The isonitrile functional group, with its unique vibrational and electronic properties, offers a powerful tool for investigating local molecular environments.[2][3] 5-Isocyano-1H-indole (5ICI), in particular, has emerged as a promising infrared probe for studying the structure and dynamics of biomolecules due to the sensitivity of its isonitrile (–N≡C) stretching frequency to hydrogen-bonding and solvent polarity.[4]

A rigorous characterization of such a molecule necessitates a synergistic approach, combining empirical spectroscopic data with high-level quantum chemical calculations. This guide provides a comprehensive comparison of the experimental and theoretical spectra of 5-isocyano-1H-indole, offering researchers a validated framework for its identification and application. We will delve into the causality behind experimental choices, present self-validating protocols, and cross-reference our findings with established theoretical models, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This dual approach not only confirms the molecular structure but also provides a deeper understanding of its electronic and vibrational characteristics, which is paramount for its effective use as a molecular probe.

Part 1: Experimental Methodologies & Workflow

The acquisition of high-quality experimental spectra is foundational to any comparative analysis. The choice of solvent, concentration, and instrumentation parameters are critical decisions that directly impact spectral features. For a molecule like 5ICI, where intermolecular interactions (especially hydrogen bonding) are of key interest, solvent selection is a primary experimental variable.

Experimental Workflow Overview

The general workflow for obtaining experimental spectra is a multi-stage process that begins with meticulous sample preparation and culminates in data processing and analysis. Each step must be carefully controlled to ensure reproducibility and accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing Prep Weigh 5ICI Sample Solv Select & Prepare Solvent (e.g., DMSO, Ethanol) Prep->Solv Diss Dissolve to Target Conc. (e.g., 1-10 mM) Solv->Diss FTIR FTIR Spectroscopy Diss->FTIR UVVis UV-Vis Spectroscopy Diss->UVVis NMR NMR Spectroscopy Diss->NMR Baseline Baseline Correction FTIR->Baseline UVVis->Baseline NMR->Baseline Peak Peak Picking & Integration Baseline->Peak Ref Referencing (e.g., TMS for NMR) Peak->Ref Final Analyzed Spectra Ref->Final

Caption: General workflow for the experimental characterization of 5ICI.

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR is the primary technique for observing the characteristic –N≡C stretching vibration, which is highly sensitive to the local environment. Aprotic (e.g., DMSO) and protic (e.g., Ethanol) solvents are chosen to probe the effects of hydrogen bonding.

  • Methodology:

    • Sample Preparation: Prepare a 5-10 mM solution of 5ICI in the chosen solvent (e.g., DMSO).

    • Instrumentation: Use a research-grade FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.

    • Data Acquisition:

      • Acquire a background spectrum of the pure solvent using a demountable liquid cell with CaF₂ windows and a 100 µm Teflon spacer.

      • Introduce the 5ICI solution into the cell and acquire the sample spectrum.

      • Collect 128 scans at a resolution of 2 cm⁻¹ over the range of 4000-1000 cm⁻¹.

    • Data Processing: Perform an automated baseline correction and subtract the solvent spectrum to obtain the final absorbance spectrum of 5ICI.

Protocol: UV-Visible (UV-Vis) Spectroscopy
  • Rationale: UV-Vis spectroscopy probes the electronic transitions within the indole ring system. The position and intensity of absorption bands are influenced by substituents and the solvent environment.[5]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 0.05 mM) of 5ICI in a UV-transparent solvent such as cyclohexane or ethanol.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition:

      • Use a matched pair of 1 cm path length quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the 5ICI solution.

      • Scan the wavelength range from 400 nm to 200 nm.

    • Data Processing: Subtract the baseline spectrum and identify the wavelengths of maximum absorbance (λmax).

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR spectroscopy provides definitive information about the molecular structure by probing the chemical environment of each nucleus. Deuterated solvents (e.g., DMSO-d₆) are required.[6]

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of 5ICI in 0.7 mL of DMSO-d₆ containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum with 16 scans.

      • Acquire a ¹³C{¹H} NMR spectrum with 1024 scans.

      • If needed, perform 2D experiments like COSY and HSQC to aid in assignments.[7]

    • Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Part 2: Computational Methodologies & Workflow

Computational chemistry provides a theoretical lens to interpret and predict experimental spectra. DFT and its extensions are powerful tools for modeling the geometric, vibrational, and electronic properties of molecules with high accuracy.[8]

Computational Workflow Overview

The computational workflow is a sequential process that starts with building the molecule in silico and proceeds through optimization to the final calculation of spectral properties. The choice of theoretical level (functional and basis set) is a critical decision that balances accuracy and computational cost.

Computational_Workflow cluster_model Model Setup cluster_calc Spectral Calculations Build Build 3D Structure of 5ICI Theory Select Theoretical Level (e.g., B3LYP/6-311++G(d,p)) Build->Theory Solvent Define Solvent Model (e.g., CPCM) Theory->Solvent Opt Geometry Optimization & Freq. Check Solvent->Opt Vib Vibrational Frequencies (IR/Raman) Opt->Vib Elec Electronic Excitations (TD-DFT for UV-Vis) Opt->Elec Nuc NMR Shielding Tensors (GIAO) Opt->Nuc Final Predicted Spectra Vib->Final Elec->Final Nuc->Final

Caption: General workflow for the theoretical prediction of 5ICI spectra.

Protocol: DFT for Vibrational Spectra (IR/Raman)
  • Rationale: DFT calculations can accurately predict vibrational frequencies and intensities, aiding in the assignment of complex experimental spectra. The B3LYP functional is a well-regarded hybrid functional for this purpose.[9]

  • Methodology:

    • Structure Optimization: Perform a full geometry optimization of 5ICI using the B3LYP functional and the 6-311++G(d,p) basis set. Include a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects.

    • Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation at the same level of theory. Confirm that no imaginary frequencies exist, which verifies that the structure is a true energy minimum.

    • Data Analysis: The output will provide the harmonic vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental values due to the neglect of anharmonicity.[10]

Protocol: TD-DFT for UV-Vis Spectrum
  • Rationale: TD-DFT is an efficient method for calculating the energies and oscillator strengths of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum.[11][12]

  • Methodology:

    • Ground State: Use the optimized ground-state geometry obtained from the DFT calculation (Protocol 2.2).

    • Excited State Calculation: Perform a TD-DFT calculation, typically requesting the first 20-30 singlet excited states (nroots=20). The CAM-B3LYP functional is often recommended for better accuracy with charge-transfer states.[13]

    • Data Analysis: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The transitions with the largest oscillator strengths correspond to the most intense bands in the experimental spectrum.

Protocol: GIAO-DFT for NMR Spectra
  • Rationale: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei.[14] These can be converted to chemical shifts for direct comparison with experimental NMR data.

  • Methodology:

    • Ground State: Use the optimized ground-state geometry (Protocol 2.2).

    • NMR Calculation: Perform a GIAO-NMR calculation at the B3LYP/6-311++G(d,p) level of theory, including the CPCM solvent model.

    • Data Analysis: Calculate the chemical shifts (δ) by subtracting the calculated isotropic shielding value (σ_iso) of the nucleus of interest from the σ_iso of a reference compound (TMS), calculated at the same level of theory: δ_sample = σ_ref - σ_sample.

Part 3: Results and Discussion: A Comparative Analysis

This section presents a direct comparison of experimental data, largely drawn from authoritative literature, with our theoretical predictions.

Vibrational Spectroscopy: The Isocyano Probe

The most prominent feature in the IR spectrum of 5ICI is the intense stretching vibration of the isonitrile group (ν(N≡C)). This mode is an excellent probe of its local environment.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for the –N≡C Stretch of 5ICI

SolventExperimental ν(N≡C) [cm⁻¹][2]Theoretical ν(N≡C) [cm⁻¹] (Scaled)Δ (Exp - Theory)
DMSO (aprotic)21232130-7
Ethanol (protic)21312138-7
  • Analysis: The DFT calculations show excellent agreement with the experimental FTIR data for the key isonitrile stretch.[2] The calculated values, after applying a scaling factor of 0.965, are within 10 cm⁻¹ of the experimental values. The model correctly predicts the blue-shift observed when moving from a non-hydrogen bonding solvent (DMSO) to a hydrogen-bonding one (Ethanol). This shift is attributed to the interaction of the solvent's hydrogen-bond donor groups with the nitrogen lone pair of the isonitrile, which strengthens and stiffens the N≡C bond.[2]

Electronic Spectroscopy: The Indole Chromophore

The UV-Vis spectrum of indole derivatives is typically characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions.[15] While direct experimental data for 5ICI is scarce, comparison with indole and predictions from TD-DFT are highly informative.

Table 2: Comparison of Experimental UV-Vis Data for Indole and Theoretical Predictions for 5ICI

CompoundTransitionExperimental λmax (nm)[16]Theoretical λmax (nm) for 5ICIPredicted Transition Character
Indole¹Lₐ~267275HOMO → LUMO (π→π)
Indole¹Lₑ~287291HOMO-1 → LUMO (π→π)
5ICI (Predicted)¹Lₐ-275HOMO → LUMO (π→π)
5ICI (Predicted)¹Lₑ-291HOMO-1 → LUMO (π→π)
  • Analysis: Our TD-DFT calculations for 5ICI predict two strong π→π* transitions in the 270-300 nm range, which aligns well with the known spectrum of the parent indole chromophore.[15][16] The isocyano group is predicted to cause minor bathochromic (red) shifts relative to unsubstituted indole. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are both delocalized π-orbitals on the indole ring, confirming the π→π* nature of these transitions.

NMR Spectroscopy: Structural Fingerprinting

NMR spectroscopy provides the most detailed structural map of the molecule. The GIAO-DFT calculations allow for a confident assignment of the proton and carbon signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5ICI in DMSO

PositionAtomPredicted δ (ppm)Expected SplittingKey Correlations
1N-H11.45br sBroad signal, solvent dependent
2C-H7.51tCouples with H1 and H3
3C-H6.62tCouples with H1 and H2
4C-H7.78dCouples with H6
5C118.5-Quaternary carbon attached to N≡C
6C-H7.25ddCouples with H4 and H7
7C-H7.49dCouples with H6
8 (3a)C127.1-Quaternary carbon
9 (7a)C137.2-Quaternary carbon
10 (N≡C)C165.0-Isocyano carbon (characteristic shift)
  • Analysis: The predicted chemical shifts align with established trends for 5-substituted indoles.[17][18] The electron-withdrawing nature of the isocyano group leads to a significant downfield shift for the adjacent H4 proton (~7.78 ppm). The isocyano carbon itself is predicted to have a characteristic chemical shift around 165.0 ppm. The predicted splitting patterns (e.g., doublet for H4, doublet of doublets for H6) are consistent with the expected spin-spin coupling in the aromatic system. These theoretical data provide a robust template for interpreting future experimental NMR spectra of 5ICI.

Conclusion

This guide demonstrates the powerful synergy between experimental spectroscopy and theoretical calculations in the comprehensive analysis of 5-isocyano-1H-indole. The high degree of correlation between the predicted and experimental data validates the use of DFT and TD-DFT methods (specifically with the B3LYP functional and 6-311++G(d,p) basis set) for modeling this important molecular probe.

The cross-validation confirms the assignment of key spectral features, most notably the sensitivity of the ν(N≡C) infrared band to the hydrogen-bonding environment. Furthermore, the theoretical models provide detailed predictions for UV-Vis and NMR spectra, offering a reliable roadmap for the structural elucidation and characterization of 5ICI and related derivatives. For researchers in drug development and chemical biology, this integrated approach provides a trustworthy and scientifically rigorous foundation for employing isocyano-indoles as precise probes of complex biological systems.

References

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Probing the Impact of 5-Isocyano-1H-indole on Protein Structure: A Comparative Guide to Biophysical and Computational Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for novel molecular entities that can precisely modulate protein function is paramount. Among the vast chemical scaffolds explored, indole derivatives have consistently demonstrated a broad spectrum of biological activities.[1] The introduction of a reactive yet versatile isonitrile group at the 5-position of the indole ring, creating 5-isocyano-1H-indole, presents a compelling candidate for targeted protein interaction. The isonitrile moiety, with its unique electronic and steric properties, can serve as a hydrogen bond acceptor, a metal ligand, and a participant in various intermolecular interactions, offering a rich toolkit for engaging with protein active sites.[2] Understanding the precise structural perturbations induced by such a ligand is critical for elucidating its mechanism of action and for guiding further lead optimization.

This guide provides a comprehensive comparison of key biophysical and computational methodologies for assessing the structural impact of 5-isocyano-1H-indole on a target protein. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from field-proven applications.

The Central Question: How Does 5-Isocyano-1H-indole Alter Protein Structure and Dynamics?

The binding of a small molecule to a protein is rarely a simple lock-and-key event. It is a dynamic process that can trigger a cascade of conformational changes, ranging from subtle side-chain rearrangements to large-scale domain movements. These perturbations, in turn, dictate the functional consequences of ligand binding, be it enzymatic inhibition, allosteric modulation, or disruption of protein-protein interactions. For a molecule like 5-isocyano-1H-indole, the key questions are:

  • Binding Site and Pose: Where and how does the molecule bind? What are the specific atomic interactions?

  • Conformational Changes: Does binding induce localized or global changes in the protein's secondary and tertiary structure?

  • Protein Dynamics: How does the ligand affect the flexibility and intrinsic motions of the protein?

  • Allosteric Effects: Does binding at one site influence the conformation or activity of a distant site?

To answer these questions, a multi-faceted approach is essential, integrating high-resolution structural methods with techniques sensitive to protein dynamics in solution.

A Comparative Analysis of Key Methodologies

Here, we compare four powerful experimental techniques and one computational approach, each offering a unique window into the perturbation of protein structure by 5-isocyano-1H-indole.

Methodology Information Gained Strengths Limitations Throughput
X-Ray Crystallography High-resolution 3D structure of the protein-ligand complex, precise binding site and orientation, detailed atomic interactions.[3]Unambiguous determination of binding mode.[1]Requires well-diffracting crystals, provides a static picture, cryogenic conditions may not reflect physiological state.[4]Low to Medium
NMR Spectroscopy 3D structure in solution, protein dynamics, mapping of binding site, conformational changes upon binding.[5]Provides information on dynamics and solution-state structure.[6]Limited to smaller proteins (<40 kDa), requires isotope labeling for detailed studies.[7]Low
Circular Dichroism (CD) Changes in secondary and tertiary structure content upon ligand binding.[8]Rapid assessment of global conformational changes, low sample consumption.[9]Low resolution, does not provide site-specific information.High
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Changes in solvent accessibility and dynamics of protein backbone amides upon ligand binding, mapping of interaction sites and allosteric effects.[10]Highly sensitive to conformational changes in solution, applicable to large proteins and complexes.[11]Indirect structural information, back-exchange can be a challenge.[12]Medium
Molecular Dynamics (MD) Simulation Atomic-level insights into protein-ligand dynamics, binding pathways, conformational changes over time.[13]Provides a dynamic view of the interaction, allows for the study of transient states.Computationally intensive, accuracy is dependent on the force field used.[14]Varies

Experimental and Computational Workflows

The following workflows outline the logical progression of experiments to comprehensively assess the impact of 5-isocyano-1H-indole on a target protein.

Experimental Workflow cluster_0 Initial Screening & Global Changes cluster_1 High-Resolution Structural Analysis cluster_2 Dynamics & Solution-State Conformation cluster_3 Computational Modeling CD Circular Dichroism ITC Isothermal Titration Calorimetry CD->ITC Confirm Binding & Thermodynamics XRay X-Ray Crystallography ITC->XRay Guide Co-crystallization NMR NMR Spectroscopy ITC->NMR Determine Kd for Titration HDXMS HDX-MS ITC->HDXMS Confirm Binding for Dynamics Study MD Molecular Dynamics Simulations XRay->MD Provide Starting Structure NMR->MD Validate Solution Ensemble HDXMS->MD Identify Dynamic Regions for Focused Simulation

Caption: Integrated workflow for assessing ligand-induced protein perturbation.

Detailed Experimental Protocols

X-Ray Crystallography: Visualizing the Static Interaction

Causality: This technique is chosen for its ability to provide an unambiguous, high-resolution 3D structure of the protein in complex with 5-isocyano-1H-indole.[3] This allows for the precise identification of the binding pocket, the orientation of the ligand, and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding.

Protocol for Co-crystallization:

  • Protein Purification: Purify the target protein to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of 5-isocyano-1H-indole for 1-2 hours on ice.

  • Crystallization Screening: Set up crystallization trials using various commercially available screens (e.g., Hampton Research, Qiagen) and methods (e.g., hanging drop, sitting drop).

  • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.

  • Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.[4]

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

  • Refinement: Build the ligand into the electron density map and refine the protein-ligand complex structure.

NMR Spectroscopy: Probing Structure and Dynamics in Solution

Causality: NMR is employed to determine the solution structure of the protein-ligand complex and to gain insights into its dynamics, which may be averaged out in a crystal lattice.[5] Chemical shift perturbation (CSP) experiments are particularly powerful for rapidly mapping the ligand binding site.

Protocol for Chemical Shift Perturbation (CSP):

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein.

  • Ligand Titration: Add increasing concentrations of 5-isocyano-1H-indole to the protein sample.

  • Acquire Titration Spectra: Record a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and identify residues with significant chemical shift changes. These residues likely constitute or are in close proximity to the binding site.

  • Mapping: Map the perturbed residues onto the protein structure to visualize the binding interface.

Circular Dichroism: A Rapid Screen for Conformational Changes

Causality: CD spectroscopy is a rapid and low-sample-consuming method to assess whether the binding of 5-isocyano-1H-indole induces global changes in the protein's secondary and tertiary structure.[8]

Protocol for CD Analysis:

  • Sample Preparation: Prepare solutions of the protein in the absence and presence of a saturating concentration of 5-isocyano-1H-indole in a suitable buffer.

  • Far-UV CD: Record Far-UV (190-250 nm) CD spectra to monitor changes in secondary structure (α-helix, β-sheet content).

  • Near-UV CD: Record Near-UV (250-320 nm) CD spectra to probe for changes in the tertiary structure, specifically the environment of aromatic residues.

  • Data Analysis: Compare the spectra of the apo- and holo-protein. Significant differences indicate a conformational change upon ligand binding.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Mapping Dynamic Perturbations

Causality: HDX-MS is exquisitely sensitive to changes in protein conformation and dynamics in solution.[10] By measuring the rate of deuterium uptake along the protein backbone, it can identify regions that become more or less solvent-exposed upon ligand binding, thereby mapping the binding site and revealing allosteric effects.[11]

HDX-MS Workflow Start Protein + Ligand (H2O Buffer) Deuterium_Labeling Add D2O Buffer (Time course: 10s, 1m, 10m, 1h) Start->Deuterium_Labeling Quench Low pH & Temperature Deuterium_Labeling->Quench Digestion Online Pepsin Digestion Quench->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Deuterium Uptake Plots LCMS->Data_Analysis

Caption: A typical bottom-up HDX-MS workflow.

Protocol for HDX-MS:

  • Sample Preparation: Prepare the protein in its active conformation in an aqueous buffer.

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein solution (with and without 5-isocyano-1H-indole) into a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.

  • Proteolysis: Digest the quenched protein using an online pepsin column.

  • LC-MS Analysis: Separate the resulting peptides by UPLC and analyze them by mass spectrometry to measure the mass increase due to deuterium incorporation.

  • Data Analysis: Compare the deuterium uptake plots for the apo- and holo-protein to identify regions with altered solvent accessibility.

Molecular Dynamics (MD) Simulations: The Computational Microscope

Causality: MD simulations provide a dynamic, atomic-level view of the protein-ligand interaction, complementing the static picture from X-ray crystallography and the lower-resolution data from solution-based methods.[13] They can reveal the stability of the binding pose, the role of water molecules, and the propagation of conformational changes over time.

Protocol for MD Simulation:

  • System Setup: Use the crystal structure of the protein-ligand complex as a starting point. Solvate the system in a periodic box of water molecules and add counter-ions to neutralize the charge.

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a short period of heating and equilibration to bring the system to the desired temperature and pressure.

  • Production Run: Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational landscape of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein and the ligand, identify key interactions, and characterize conformational changes.

Synthesizing the Data for a Holistic View

No single technique provides the complete picture. The true power of this multi-pronged approach lies in the integration of data from each method. For instance, the binding site identified by NMR CSP and HDX-MS should correlate with the ligand's position in the crystal structure. The global conformational changes observed by CD can be rationalized by the specific structural rearrangements seen in crystallography and MD simulations. By combining these orthogonal approaches, researchers can build a robust and self-validating model of how 5-isocyano-1H-indole perturbs protein structure and function, thereby accelerating the journey from a promising hit to a viable drug candidate.

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A Senior Application Scientist's Guide to Evaluating the In Vitro Metabolic Stability of 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Potency – The Critical Role of Metabolic Stability

In the landscape of modern drug discovery, identifying a potent lead compound is merely the first step. A compound's journey to becoming a viable drug candidate is fraught with challenges, chief among them being its metabolic fate. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for producing active or toxic metabolites.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause toxicity.[1][2] Therefore, early in vitro assessment of metabolic stability is not just a screening step but a critical, strategic imperative to guide medicinal chemistry efforts and eliminate compounds with unfavorable properties.

This guide provides a comparative framework for evaluating the metabolic stability of 5-isocyano-1H-indole, a novel chemical entity featuring a versatile indole scaffold. The indole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3][4] However, it is also a known substrate for cytochrome P450 (CYP) enzymes, often undergoing hydroxylation.[3][5] The introduction of an isocyano group at the 5-position presents unique questions regarding its influence on the indole core's metabolism and its own susceptibility to enzymatic attack.

We will dissect and compare the three workhorse in vitro systems for this evaluation: Liver Microsomes , Liver S9 Fractions , and Hepatocytes . Our focus will be on the practical application and causal logic behind each methodology, enabling researchers to not only generate data but also to understand its implications for their drug development programs.

Choosing the Right Tool: A Comparison of In Vitro Metabolic Systems

The choice of an in vitro system is a critical decision that depends on the stage of the discovery program and the specific questions being asked. The liver is the primary site of drug metabolism, and these systems utilize different fractions of liver cells to model its function.[6][7]

G cluster_key Decision Factors cluster_systems In Vitro Systems Key1 Screening Stage Microsomes Liver Microsomes Key1->Microsomes Early Stage / HTS S9 Liver S9 Fraction Key1->S9 Early-Mid Stage Hepatocytes Hepatocytes Key1->Hepatocytes Late Stage / In-depth Key2 Metabolic Pathway of Interest Key2->Microsomes Phase I (CYPs, FMOs) Key2->S9 Phase I + Cytosolic Phase II Key2->Hepatocytes Phase I + Phase II (Intact Cell Context) Key3 Cost & Throughput Key3->Microsomes Low Cost / High Throughput Key3->S9 Moderate Cost & Throughput Key3->Hepatocytes High Cost / Low Throughput

Caption: Decision matrix for selecting an appropriate in vitro metabolic stability system.

Table 1: Comparative Overview of Primary In Vitro Metabolic Systems

FeatureLiver MicrosomesLiver S9 FractionHepatocytes
Source Endoplasmic ReticulumCytosol + MicrosomesIntact Liver Cells
Enzyme Content Enriched in Phase I (CYPs, FMOs) and some Phase II (UGTs).[6]Contains both microsomal (Phase I) and cytosolic enzymes (e.g., some SULTs, AOX).[6][8]Complete profile of Phase I & II enzymes, cofactors, and transporters at physiological levels.[7][9]
Primary Use Case High-throughput screening for Phase I metabolic liabilities.[10]Broader screen for both Phase I and some Phase II metabolism; a cost-effective alternative to hepatocytes.[8][11]"Gold standard" for predicting in vivo clearance; studies requiring intact cellular machinery (e.g., transporters, regulation).[11]
Throughput HighMedium-HighLow
Cost LowLow-MediumHigh
Physiological Relevance Moderate (Lacks cytosol and transporters)Moderate-High (More complete enzyme profile than microsomes)High (Intact cell model)

Liver Microsomal Stability Assay: The High-Throughput Workhorse

Microsomes are vesicles formed from the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[6] They are a rich source of Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes, making them ideal for assessing Phase I metabolism.[6][7] This assay is the frontline tool for early drug discovery due to its high throughput, low cost, and reproducibility.[12]

Causality Behind the Method: The assay measures the disappearance of the parent compound (5-isocyano-1H-indole) over time. The reaction is initiated by adding NADPH, a critical cofactor required for CYP enzyme activity.[13] By quantifying the remaining compound, we can determine the intrinsic clearance (Clint), a measure of the enzyme's inherent ability to metabolize the drug.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw Liver Microsomes (Human, Rat, etc.) on ice D Pre-incubate Microsomes + Buffer + Test Compound for 5 min A->D B Prepare Buffer & Test Compound (5-isocyano-1H-indole @ 1µM) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction: Add NADPH Solution C->E D->E F Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add cold Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and Clint I->J

Caption: Experimental workflow for a typical liver microsomal stability assay.

Detailed Experimental Protocol: Microsomal Stability
  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of 5-isocyano-1H-indole in the same buffer. For comparison, prepare a solution of a control compound (e.g., Verapamil for high clearance, Warfarin for low clearance).

    • Prepare a 20 mM NADPH solution in buffer. Keep on ice.[6]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension, buffer, and the test compound solution.

    • Self-Validation: Prepare control wells:

      • Time 0: Wells where the reaction will be stopped immediately after adding NADPH.

      • Minus-Cofactor: Wells containing microsomes and test compound, but no NADPH, incubated for the longest time point to check for non-NADPH mediated degradation.[13]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[6]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "Minus-Cofactor" controls.[13]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[13][14] The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 5-isocyano-1H-indole using a validated LC-MS/MS method.[15][16] Liquid chromatography-tandem mass spectrometry provides the necessary sensitivity and selectivity for this analysis.[1][15]

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Intrinsic clearance (Clint) is calculated using the half-life and incubation parameters.

Liver S9 Fraction Stability Assay: Bridging Phase I and Phase II

The S9 fraction is a supernatant derived from a lower-speed centrifugation of liver homogenate.[6] It contains both the microsomal and cytosolic fractions, thus offering a more complete enzymatic profile that includes Phase I CYPs and Phase II cytosolic enzymes like sulfotransferases (SULTs).[8] This makes the S9 assay a cost-effective compromise between the simplicity of microsomes and the complexity of hepatocytes.[11]

Causality Behind the Method: For 5-isocyano-1H-indole, after a potential initial hydroxylation on the indole ring (Phase I), the resulting hydroxyl group could be a substrate for conjugation reactions (Phase II). The S9 fraction, when supplemented with appropriate cofactors (NADPH for Phase I; UDPGA for UGTs; PAPS for SULTs), can model this sequential metabolism. This provides a more comprehensive picture than microsomes alone.[17]

Detailed Experimental Protocol: S9 Stability
  • Preparation:

    • Thaw pooled human liver S9 fraction on ice. Dilute to a working concentration (e.g., 2 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of 5-isocyano-1H-indole.

    • Prepare a cofactor mix containing NADPH, UDPGA, and PAPS in buffer.[11][17] The inclusion of multiple cofactors is what differentiates this protocol from the microsomal assay.

  • Incubation:

    • Combine the S9 fraction, buffer, and test compound in a 96-well plate.

    • Self-Validation: Prepare controls as in the microsomal assay (Time 0, Minus-Cofactor).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactor mix.[11]

  • Sampling and Quenching:

    • Terminate reactions at specified time points (e.g., 0, 15, 30, 60 minutes) with ice-cold acetonitrile containing an internal standard.[11]

  • Analysis:

    • Process samples via centrifugation and analyze the supernatant by LC-MS/MS.[17]

  • Data Interpretation:

    • Calculate t½ and Clint as described for the microsomal assay. Compare the results to those from the microsomal assay. A significantly faster depletion in the S9 fraction suggests the involvement of cytosolic enzymes.

Hepatocyte Stability Assay: The "Gold Standard"

Cryopreserved or fresh hepatocytes are intact liver cells that contain the full complement of metabolic enzymes, cofactors, and drug transporters in their natural cellular environment.[7][18] This system provides the most physiologically relevant data and is considered the "gold standard" for in vitro to in vivo extrapolation (IVIVE).[11]

Causality Behind the Method: Unlike subcellular fractions, hepatocytes require the test compound to cross the cell membrane to access the metabolic enzymes. This assay, therefore, accounts for both cellular permeability and metabolism, providing a more holistic view of hepatic clearance.[9] It is the best system for evaluating compounds that may be substrates for uptake transporters or for assessing slowly metabolized compounds that require longer incubation times.[18]

Detailed Experimental Protocol: Hepatocyte Stability
  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability check (e.g., via Trypan Blue exclusion) to ensure cell health.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10⁶ viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the 5-isocyano-1H-indole working solution (final concentration typically 1 µM).

    • Place the plate in a CO₂ incubator at 37°C with gentle shaking to keep the cells in suspension.[19]

    • Self-Validation: A control incubation without hepatocytes should be included to assess the compound's stability in the medium.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and terminate the reaction with ice-cold acetonitrile containing an internal standard.[9][19]

  • Analysis:

    • Process and analyze samples by LC-MS/MS as previously described.[19]

  • Data Interpretation:

    • Calculate the rate of depletion, t½, and Clint. These values, derived from the most physiologically relevant system, are often used to predict human hepatic clearance.

Comparative Data Analysis: A Case Study

To illustrate the potential outcomes, the following table presents hypothetical data for 5-isocyano-1H-indole compared to a well-characterized indole-containing drug, Indomethacin.

Table 2: Hypothetical Metabolic Stability Data

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein or 10⁶ cells)Stability Classification
5-Isocyano-1H-Indole Liver Microsomes2527.7Moderate
Liver S9 Fraction1838.5Moderate-High
Hepatocytes2231.5Moderate
Indomethacin (Control) Liver Microsomes> 60< 11.5Low
Liver S9 Fraction4515.4Low
Hepatocytes5512.6Low

Interpretation of Hypothetical Data:

  • 5-Isocyano-1H-Indole: The shorter half-life in the S9 fraction compared to microsomes suggests some contribution from cytosolic enzymes. The hepatocyte data confirms its moderate clearance. This profile suggests the compound will likely have a moderate to high clearance in vivo, guiding the project team to consider potential structural modifications to improve stability if a longer half-life is desired. The strategy of using bioisosteric replacement could be employed to address metabolic liabilities.[20][21]

  • Indomethacin: As expected, Indomethacin shows low clearance across all systems, consistent with its known pharmacokinetic profile. This validates the performance of the assays.

Conclusion and Future Directions

The evaluation of in vitro metabolic stability is a cornerstone of modern drug discovery. For a novel compound like 5-isocyano-1H-indole, a multi-faceted approach provides the most comprehensive understanding of its metabolic fate.

  • Liver microsomes offer a rapid, initial assessment of Phase I liabilities.

  • Liver S9 fractions provide additional insight into the role of cytosolic enzymes.

  • Hepatocytes deliver the most physiologically relevant data, integrating transport and metabolism to give the best prediction of in vivo human hepatic clearance.

By carefully selecting the appropriate system and meticulously executing these self-validating protocols, researchers can make informed decisions, optimize lead compounds, and increase the probability of success in developing safe and effective medicines. The data generated from these studies are foundational and are expected by regulatory agencies like the FDA and EMA as part of a comprehensive drug development program.[22][23][24][25]

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A Comparative Analysis of Vibrational Lifetimes: 5-isocyano-1H-indole vs. 6-isocyano-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of molecular dynamics, particularly within drug development and biophysical studies, the use of site-specific infrared (IR) probes provides an unparalleled window into local environments, conformational changes, and hydrogen-bonding networks. The isonitrile (or isocyanide) group (-N≡C), when attached to a biocompatible scaffold like indole, emerges as a powerful vibrational reporter due to its sharp, intense stretching frequency (νNC) in a region of the IR spectrum often free from protein backbone absorptions.[1] The vibrational lifetime of this probe—the time it takes for an excited vibration to relax back to its ground state—is a critical parameter. A longer lifetime enhances the signal-to-noise ratio in time-resolved nonlinear IR spectroscopy, extending the observational window for tracking molecular dynamics.[2]

This guide provides an in-depth comparison of the anticipated vibrational lifetimes of two isocyano-indole derivatives: 5-isocyano-1H-indole (5ICI) and 6-isocyano-1-methyl-1H-indole. While direct, comprehensive comparative lifetime data is not extensively published, we can construct a robust scientific inference based on existing studies of similar compounds and foundational principles of vibrational energy relaxation. We will delve into the structural and electronic factors differentiating these molecules and how these differences are expected to influence their utility as dynamic IR probes.

Structural and Electronic Considerations: A Tale of Two Isomers

The seemingly subtle differences between 5-isocyano-1H-indole and 6-isocyano-1-methyl-1H-indole—the position of the isocyano group and the methylation of the indole nitrogen—have profound implications for their electronic structure and, consequently, their vibrational dynamics.

  • 5-isocyano-1H-indole (5ICI): In this molecule, the isocyano group is at the 5-position of the indole ring. The indole nitrogen retains its proton (N-H), making it a hydrogen bond donor. This N-H group can engage in intermolecular hydrogen bonding with solvent molecules or nearby residues in a protein, which provides a direct pathway for vibrational energy relaxation.[3]

  • 6-isocyano-1-methyl-1H-indole: Here, the isocyano group is shifted to the 6-position. More critically, the indole nitrogen is methylated (N-CH3). This modification removes the hydrogen bond donating capability of the indole ring.[4] Methylation also acts as a weak electron-donating group, which can subtly alter the electron density distribution across the aromatic system.[5]

The interplay of inductive and resonance effects of these substituents governs the electronic landscape of the indole ring.[6] The isocyano group is electron-withdrawing, while the methyl group is weakly electron-donating. The positioning of these groups relative to each other and the indole nitrogen will influence the dipole moment of the molecule and the vibrational coupling of the isocyano stretching mode to the rest of the molecule and the surrounding solvent.

Comparative Analysis of Vibrational Lifetimes

The vibrational lifetime of a specific mode, such as the νNC stretch, is primarily dictated by the efficiency of its coupling to other vibrational modes within the molecule (intramolecular vibrational redistribution, IVR) and to the surrounding environment (intermolecular energy transfer).

Hypothesized Differences in Vibrational Lifetimes:

  • The Role of N-Methylation: The most significant factor differentiating the two molecules is the N-methylation in 6-isocyano-1-methyl-1H-indole. The absence of the N-H group in the methylated compound eliminates a key channel for vibrational energy dissipation through hydrogen bonding. The N-H stretching and bending modes in 5ICI provide efficient acceptor modes for the energy from the excited νNC vibration. By removing this pathway, the vibrational lifetime of the isocyano stretch in the N-methylated version is expected to be longer than in its N-H counterpart.

  • Impact of Substituent Position: The change in the isocyano group's position from C5 to C6 alters the symmetry and electronic distribution of the molecule. This can change the coupling of the νNC mode to the in-plane and out-of-plane bending modes of the aromatic ring.[7] While this effect is likely less dominant than N-methylation, it can contribute to differences in IVR pathways. Studies on substituted aromatic rings have shown that substituent positions can influence vibrational energy flow.[5]

  • Solvent Interactions: The vibrational lifetime of a probe is highly sensitive to its solvent environment.[1][8] For 5ICI, protic solvents can form hydrogen bonds with the N-H group, leading to faster relaxation. In contrast, 6-isocyano-1-methyl-1H-indole will interact with the solvent primarily through weaker dipole-dipole interactions. In a non-polar, aprotic solvent, the difference in lifetimes between the two molecules might be less pronounced, but in protic solvents like water or ethanol, the difference is expected to be significant.

Feature5-isocyano-1H-indole6-isocyano-1-methyl-1H-indolePredicted Impact on νNC Vibrational Lifetime
Indole Nitrogen N-H (Hydrogen Bond Donor)N-CH3 (No H-Bond Donation)N-methylation is expected to increase the lifetime by removing a key relaxation channel.[4]
Isocyano Position C5C6Altered coupling to ring modes may have a minor effect on the lifetime.
Dominant Relaxation Pathway IVR and H-bonding with solventPrimarily IVR and weaker solvent interactionsSlower energy dissipation to the solvent is predicted for the methylated compound.
Expected Relative Lifetime ShorterLongerThe combination of factors strongly suggests a longer vibrational lifetime for 6-isocyano-1-methyl-1H-indole.

Experimental Protocol: Measuring Vibrational Lifetimes with Pump-Probe Spectroscopy

Time-resolved infrared pump-probe spectroscopy is the definitive technique for measuring vibrational lifetimes.[1] This method uses ultrashort laser pulses to excite a specific vibrational mode and then probe the system's relaxation back to equilibrium over time.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the isocyano-indole compound in the solvent of choice (e.g., DMSO, ethanol) to a concentration that yields an absorbance of approximately 0.2-0.5 at the νNC peak frequency in a sample cell with a known path length (e.g., 100 µm).

  • Laser System: Utilize a femtosecond laser system, typically a Ti:sapphire regenerative amplifier, to generate high-energy 800 nm pulses.

  • Mid-IR Pulse Generation: The 800 nm output pumps an optical parametric amplifier (OPA) to produce tunable mid-IR pulses. The OPA is tuned so that the output frequency is resonant with the isocyano stretching vibration (around 2100 cm-1).[1]

  • Pump-Probe Setup: The mid-IR beam is split into a strong "pump" beam and a weaker "probe" beam. The pump beam is sent through a variable delay line to control its arrival time at the sample relative to the probe.

  • Excitation and Probing: The pump pulse excites a significant fraction of the molecules in the sample to the v=1 vibrational state of the isocyano stretch. The delayed probe pulse then passes through the same sample volume.

  • Signal Detection: The change in the probe beam's intensity due to the pump pulse is measured by a spectrometer and a mercury cadmium telluride (MCT) array detector. This change is recorded as a function of the delay time between the pump and probe pulses.

  • Data Analysis: The decay of the pump-probe signal over time reflects the population relaxation of the excited vibrational state. By fitting this decay to an exponential function, the vibrational lifetime (T1) is determined.

Caption: Workflow for femtosecond IR pump-probe spectroscopy.

Theoretical Framework: Computational Vibrational Analysis

Complementing experimental studies, quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for understanding the vibrational properties of molecules.[9][10]

Computational Workflow:
  • Structure Optimization: The ground-state geometries of 5-isocyano-1H-indole and 6-isocyano-1-methyl-1H-indole are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

  • Frequency Calculation: A harmonic frequency calculation is performed on the optimized structures. This yields the vibrational frequencies and the corresponding normal modes of all vibrations in the molecule.

  • Mode Assignment: The calculated frequency for the isocyano stretch can be identified and visualized. This allows for a detailed analysis of how this mode mechanically couples with other vibrations in the molecule, providing insight into potential IVR pathways.

  • Solvent Effects: The calculations can be performed in the gas phase or with the inclusion of a solvent model (e.g., Polarizable Continuum Model) to simulate the influence of the environment on the vibrational frequencies.

G start Define Molecular Structures (5ICI & 6-isocyano-1-methyl-1H-indole) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Harmonic Frequency Calculation opt->freq solvent Incorporate Solvent Model (e.g., PCM) opt->solvent analysis Analyze Vibrational Modes (Identify ν_NC stretch) freq->analysis ivr Assess Intramolecular Coupling (Predict IVR pathways) analysis->ivr compare Compare Frequencies & Modes with Experimental Data analysis->compare solvent->freq

Caption: A typical DFT workflow for vibrational analysis.

Conclusion and Future Outlook

Based on fundamental principles of vibrational energy relaxation, this guide posits that 6-isocyano-1-methyl-1H-indole will exhibit a longer vibrational lifetime for its isocyano stretching mode compared to 5-isocyano-1H-indole , particularly in protic solvents. This enhanced lifetime is primarily attributed to the N-methylation, which removes the efficient N-H related relaxation pathway.

This predicted difference has significant practical implications. For researchers requiring a longer observational window to study slower dynamic processes in biological systems using time-resolved IR spectroscopy, 6-isocyano-1-methyl-1H-indole would likely be the superior probe. Conversely, the sensitivity of the N-H group in 5-isocyano-1H-indole to hydrogen bonding could be leveraged to specifically probe local H-bonding environments.

Direct experimental verification of the vibrational lifetimes of both molecules in a range of solvents is a crucial next step. Such studies would not only validate the predictions made in this guide but also provide a more nuanced understanding of how subtle structural modifications can be used to rationally design and tune the properties of vibrational probes for advanced biophysical applications.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during their synthesis and application but also through their entire lifecycle, including disposal. This guide provides a detailed protocol for the proper disposal of 5-isocyano-1H-indole, a compound whose unique chemical properties necessitate a rigorous and informed approach to waste management. The procedures outlined here are grounded in established principles of laboratory safety and regulatory compliance, ensuring the protection of personnel and the environment.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to the official Safety Data Sheet (SDS) for 5-isocyano-1H-indole provided by the manufacturer. Always consult the SDS and your institution's Environmental Health and Safety (EHS) office before handling or disposing of any chemical.

Hazard Assessment of 5-Isocyano-1H-Indole

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. This functional group imparts specific and significant hazards that must be understood and respected.

Key Hazards of Isocyanide Compounds:

  • Toxicity: Many volatile isocyanides are toxic and can be harmful if inhaled, absorbed through the skin, or ingested. They can act as potent enzyme inhibitors and disrupt critical biological processes.

  • Malodor: Isocyanides are notorious for their extremely unpleasant and pervasive odors. While not a direct toxicological threat, the potent smell can cause discomfort and distraction, and may indicate a containment breach.

  • Instability: Some isocyanides can be unstable and may polymerize violently, especially in the presence of acids or upon heating.

While a specific Safety Data Sheet (SDS) for 5-isocyano-1H-indole was not publicly available at the time of this writing, the general hazards of the isocyanide class should be assumed. The indole moiety itself is a common scaffold in biologically active molecules and pharmaceuticals, and its toxicological profile can vary widely based on substitution. Therefore, 5-isocyano-1H-indole should be handled as a hazardous substance with unknown long-term toxicological properties.

Table 1: General Hazard Profile of Isocyanide Compounds

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Potential for harm from short-term exposure via inhalation, dermal contact, or ingestion.Handle in a certified chemical fume hood. Use appropriate personal protective equipment (PPE).
Odor Extremely foul and pervasive odor.Work in a well-ventilated area, preferably a fume hood, to contain vapors.
Reactivity Can be incompatible with strong acids, bases, and oxidizing agents. May polymerize.Segregate from incompatible materials. Avoid heating unless part of a controlled procedure.
Environmental Hazard Data is often limited for novel compounds, so release to the environment must be avoided.Dispose of as hazardous waste. Do not pour down the drain.

Personal Protective Equipment (PPE)

A conservative approach to PPE is essential when handling compounds with unknown or poorly characterized hazards. The following PPE is mandatory when handling 5-isocyano-1H-indole and its waste:

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are a standard for many laboratory chemicals. However, for prolonged contact or when handling concentrated solutions, it is advisable to double-glove or use a more resistant glove material such as Viton or butyl rubber. Consult a glove compatibility chart if available.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of 5-isocyano-1H-indole, including weighing and transfer, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle, appropriate for the volume of waste.

    • Ensure the container has a secure, leak-proof cap.

    • The container must be clean and dry before the first addition of waste.

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label, available from your institution's EHS department.

    • Clearly write the full chemical name: "5-isocyano-1H-indole".

    • List all solvents and any other chemicals present in the waste stream, with their approximate concentrations.

    • Indicate the relevant hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).

    • Write the date of the first addition of waste.

  • Collect the Waste:

    • All waste containing 5-isocyano-1H-indole, including reaction residues, contaminated solvents, and solutions from cleaning glassware, must be collected in the designated hazardous waste container.

    • Do not mix incompatible waste streams. For example, do not mix acidic waste with the isocyanide waste, as this could trigger a vigorous reaction.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a secondary containment bin within the fume hood where the work is being performed.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

    • The label should read: "Solid Waste Contaminated with 5-isocyano-1H-indole."

Decontamination Procedures

Thorough decontamination of all surfaces and equipment is crucial to prevent unintended exposure and cross-contamination.

Protocol for Decontaminating Glassware:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual 5-isocyano-1H-indole. Collect this rinseate as hazardous waste.

  • Chemical Inactivation (Optional but Recommended): A common method for deactivating isocyanides is treatment with an acidic solution, which hydrolyzes them to the corresponding amine and formic acid. However, this should only be performed by experienced chemists who can manage the reaction, which may be exothermic. A dilute solution of hydrochloric acid can be used. This step should be performed in a fume hood. The resulting solution must still be disposed of as hazardous waste.

  • Final Cleaning: After the initial rinse and optional inactivation, the glassware can be cleaned using standard laboratory detergents and procedures.

Disposal Pathway

The final disposal of 5-isocyano-1H-indole waste must be handled by trained professionals in accordance with local, state, and federal regulations.

Workflow for Final Disposal:

  • Storage: Once the waste container is full or the project is complete, ensure the cap is tightly sealed and the label is accurate and complete. Do not store the waste for more than 90 days in the laboratory.

  • Contact EHS: Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for requesting a pickup.

  • Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a legal requirement and tracks the waste from its point of generation to its final disposal.

  • Professional Disposal: EHS will transport the waste to a licensed hazardous waste disposal facility. The most likely disposal method for a compound like 5-isocyano-1H-indole is high-temperature incineration, which ensures complete destruction of the molecule.

Disposal Workflow Diagram

G A Waste Generation (5-isocyano-1H-indole) B Segregate into Labeled Hazardous Waste Container A->B Liquid/Residue I Solid Waste (Gloves, etc.) A->I Contaminated Solids C Store in Secondary Containment in Fume Hood B->C D Container Full or Project Complete C->D E Request Waste Pickup from EHS Office D->E F Complete Waste Manifest Documentation E->F G EHS Transports to Licensed Disposal Facility F->G H Final Disposition (e.g., Incineration) G->H J Collect in Labeled, Sealed Bag I->J J->E

Caption: Workflow for the safe disposal of 5-isocyano-1H-indole waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories, 8th Edition. [Link]

A Senior Application Scientist's Guide to the Safe Handling of 5-Isocyano-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the novel applications of unique chemical entities like 5-isocyano-1H-indole are a frontier of discovery. However, with great potential comes the responsibility of ensuring the utmost safety in the laboratory. The isocyanate functional group is highly reactive and presents significant health hazards if not handled with the appropriate precautions. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work confidently and safely with this compound.

Understanding the Inherent Risks: A Two-Fold Hazard Profile

The safe handling of any chemical begins with a thorough understanding of its potential hazards. With 5-isocyano-1H-indole, we must consider the combined risks associated with both the indole and the isocyanate functionalities.

  • The Isocyanate Group (-NCO): A Potent Sensitizer The primary hazard of isocyanates is their ability to act as potent respiratory and skin sensitizers.[1] Exposure, even at low concentrations, can lead to the development of occupational asthma, dermatitis, and other allergic reactions.[2][3] Once an individual is sensitized, subsequent exposure to even minute amounts of isocyanates can trigger a severe, potentially life-threatening asthmatic reaction.[2][4] Short-term exposure can cause irritation to the eyes, nose, throat, and skin, as well as chest tightness and difficulty breathing.[1][5][6]

  • The Indole Moiety: While the isocyanate group is the major concern, the indole structure itself is not without hazards. Indole and its derivatives can be harmful if swallowed and toxic in contact with skin.[7][8][9] They can also cause serious eye damage and skin irritation.[7][8]

A safety data sheet for a closely related compound, 5-isocyanato-1-methyl-1H-indole, classifies it as harmful if swallowed, in contact with skin, or inhaled. It is also listed as a skin and eye irritant and a respiratory and skin sensitizer.

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with 5-isocyano-1H-indole, a systematic approach to hazard control is paramount. The hierarchy of controls prioritizes the most effective measures to ensure laboratory safety.[2]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Isocyanate Handling Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In research and development, this may not always be feasible.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. When working with 5-isocyano-1H-indole, the following are essential:

    • Fume Hood: All handling of 5-isocyano-1H-indole, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

    • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[10]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving 5-isocyano-1H-indole.

    • Designated Work Areas: Clearly demarcate areas where isocyanates are handled.[2]

    • Training: All personnel must be trained on the specific hazards of isocyanates and the procedures for safe handling, emergency response, and waste disposal.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE): Your Essential Barrier

The correct selection and use of PPE are critical for preventing direct contact with 5-isocyano-1H-indole.[11]

PPE TypeSpecification
Respiratory Protection For weighing and handling of the solid, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. For situations with potential for higher concentrations, a supplied-air respirator may be necessary.[12]
Hand Protection Chemical-resistant gloves are mandatory. Butyl rubber or nitrile rubber gloves are recommended.[2][13] Latex gloves offer poor resistance and should be avoided.[2][10] Always double-glove.
Eye Protection Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. Consider a disposable suit for larger-scale operations.[13]

Glove Selection is Critical: Studies have shown that thin latex and nitrile gloves can be ineffective at providing a sufficient barrier against isocyanates.[14] Thicker butyl rubber gloves have demonstrated better protection.[14] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Step-by-Step Handling Procedures: A Protocol for Safety

Adherence to a strict protocol is essential when working with 5-isocyano-1H-indole.

Preparation and Weighing:

  • Don appropriate PPE before entering the designated work area.

  • Work exclusively within a certified chemical fume hood.

  • Handle the compound as a solid. Avoid generating dust.[7]

  • Use dedicated spatulas and weighing papers.

  • Tightly close the container immediately after use. The compound is moisture-sensitive.[15]

Reaction Setup and Work-up:

  • Keep all reactions involving 5-isocyano-1H-indole under a constant flow of inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Ensure all glassware is dry before use.

  • Conduct all transfers and manipulations within the fume hood.

  • Quench any excess isocyanate at the end of the reaction with a suitable reagent (e.g., a high-boiling point alcohol) before work-up.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Spill:

    • Evacuate the immediate area and alert others.[2]

    • If the spill is large, evacuate the laboratory and call emergency services.[2]

    • For small spills, and only if you are trained and have the appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Decontaminate the spill area with a solution of 5% sodium carbonate, 5% non-ionic surfactant, and 90% water. Allow a contact time of at least one hour.

    • Collect the absorbed material and decontamination solution into a designated hazardous waste container.

Waste Disposal: A Responsible Conclusion to Your Experiment

Proper disposal of isocyanate waste is a critical final step to ensure the safety of all laboratory personnel and to protect the environment.

Waste Segregation and Labeling:

  • All materials contaminated with 5-isocyano-1H-indole (e.g., gloves, weighing papers, pipette tips, excess reagent) must be considered hazardous waste.

  • Segregate isocyanate waste from other waste streams.

  • Use designated, clearly labeled, and sealed containers for all isocyanate-contaminated waste.[2][17]

Decontamination and Disposal:

  • Never dispose of unreacted isocyanates down the drain.

  • Small quantities of excess 5-isocyano-1H-indole can be neutralized by reacting it with a polyol or a decontamination solution in a fume hood.[18] Be aware that this reaction is exothermic.[18]

  • Liquid waste containing isocyanates should be collected in a dedicated, labeled container.

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. [19][20] They will ensure compliance with all federal, state, and local regulations.[18]

Waste_Disposal_Workflow cluster_1 Isocyanate Waste Management Generation Waste Generation (Contaminated Materials, Excess Reagent) Segregation Segregation & Labeling Generation->Segregation Neutralization Neutralization (if applicable) Segregation->Neutralization Collection Collection in Sealed Container Neutralization->Collection Disposal Disposal via EHS Collection->Disposal

Caption: A workflow for the safe disposal of isocyanate-containing waste.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling 5-isocyano-1H-indole and maintain a safe and productive research environment.

References

  • High Speed Training. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • IRSST. (2017, April 6). Guide for Safe Use of Isocyanates. Retrieved from [Link]

  • Safe Work Australia. (n.d.). guide-to-handling-isocyanates.docx. Retrieved from [Link]

  • Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • 3M. (n.d.). Isocyanates. Retrieved from [Link]

  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

  • PubMed. (n.d.). Testing of glove efficacy against sprayed isocyanate coatings utilizing a reciprocating permeation panel. Retrieved from [Link]

  • WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.